molecular formula C84H127ClN24O15 B15562871 PBP10

PBP10

Cat. No.: B15562871
M. Wt: 1748.5 g/mol
InChI Key: XKUIQFSLYNIFAC-XADHZNKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PBP10 is a useful research compound. Its molecular formula is C84H127ClN24O15 and its molecular weight is 1748.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H127ClN24O15

Molecular Weight

1748.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid chloride

InChI

InChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H/t57-,58-,59-,60-,61-,62-,63-,64-,71-;/m0./s1

InChI Key

XKUIQFSLYNIFAC-XADHZNKISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PBP10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Background

PBP10, also known as Gelsolin 160-169, is a synthetic, 10-amino acid, cell-permeant peptide with the sequence QRLFQVKGRR, featuring a Rhodamine B molecule conjugated to its N-terminus.[1] This peptide originates from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin, a crucial actin-binding protein involved in regulating the cytoskeleton.[1] Initially explored for its capacity to interact with phosphoinositides and influence actin dynamics, this compound was later found to have potent antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria.[1][2] Further investigation revealed its function as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in inflammatory responses, without notable effects on the related FPR1.[1] This dual functionality positions this compound as a molecule of considerable interest for developing both anti-infective and immunomodulatory therapies.

Dual Mechanisms of Action

This compound's biological effects are mediated through two distinct primary mechanisms:

  • Direct Antimicrobial Activity: Achieved through interaction with microbial membranes.

  • Host Cell Signaling Modulation: Accomplished by antagonizing the FPR2 signaling pathway and interfering with phosphoinositide-dependent pathways.

Antimicrobial Mechanism of Action

The antimicrobial action of this compound is triggered by its electrostatic interaction with negatively charged components of bacterial cell walls. These components include lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is believed to disrupt the integrity of the membrane, leading to increased permeability and ultimately, cell death. Unlike some other antimicrobial peptides, this compound does not seem to form distinct pores in the membrane. The binding of this compound to isolated LPS and LTA has been shown to reduce its antimicrobial effectiveness, supporting the role of these molecules as specific bacterial targets.

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Caption: this compound's direct antimicrobial mechanism of action.

Host Cell Signaling Modulation

This compound influences two principal signaling pathways in eukaryotic cells: the FPR2 signaling cascade and the phosphoinositide-dependent pathway.

1. Antagonism of the FPR2 Signaling Pathway:

This compound functions as a selective antagonist of FPR2, a receptor involved in chemotaxis and inflammation. By binding to FPR2, this compound blocks the activation of downstream signaling events that are typically initiated by FPR2 agonists. This inhibition prevents G-protein activation, the subsequent activation of phospholipase C (PLC), the production of inositol (B14025) trisphosphate (IP3), and the release of intracellular calcium. As a result, downstream effector functions like NADPH oxidase activation are also inhibited.

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FPR2_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Signaling Agonist FPR2 Agonist FPR2 FPR2 Receptor Agonist->FPR2 Activates This compound This compound This compound->FPR2 Inhibits G_Protein G-Protein Activation FPR2->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream Downstream Effects (e.g., NADPH Oxidase) Ca_Release->Downstream

Caption: this compound antagonism of the FPR2 signaling pathway.

2. Interference with PIP2 Signaling:

Derived from the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane. This interaction can disrupt the normal function of PIP2 as a signaling molecule and a regulator of the actin cytoskeleton. This compound has been observed to disrupt stress fibers and cortical actin and to affect vesicle trafficking, processes that are highly dependent on localized PIP2 signaling. This mechanism is independent of its effects on FPR2.

Quantitative Data Summary

The biological activities of this compound have been quantified to determine its potency as both an antimicrobial agent and an FPR2 antagonist.

Table 1: Antimicrobial Activity of this compound

Bacterial Species Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli SG13009 1-5 µM
Pseudomonas aeruginosa PAO1 5-10 µM

| Streptococcus pneumoniae | R6 | 1-5 µM |

Note: MIC values can vary depending on the specific experimental conditions.

Table 2: FPR2 Antagonist Activity of this compound

Assay Cell Type Agonist IC50 / Inhibition
Calcium Mobilization Human Neutrophils WKYMVM ~1 µM

| NADPH Oxidase Activity | Differentiated HL-60 cells | WKYMVM | ~1-2 µM |

Table 3: Safety Profile of this compound

Assay Cell Type Result Reference
Hemolysis Human Red Blood Cells Low hemolytic activity at bactericidal concentrations

| Cytotoxicity (MTT Assay) | Eukaryotic cell lines | Generally low cytotoxicity at effective concentrations | |

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Workflow Diagram

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MIC_Workflow prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep->inoculate serial_dilute Serially Dilute this compound in 96-well plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate visually or with a plate reader (OD600) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • This compound Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL before adding the inoculum. Include a positive control (no this compound) and a negative control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Calcium Mobilization Assay for FPR2 Antagonism

This protocol describes how to measure the inhibitory effect of this compound on FPR2-mediated intracellular calcium release in neutrophils.

Materials:

  • Isolated human neutrophils or a suitable cell line (e.g., U937 cells differentiated to a neutrophil-like phenotype)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • FPR2 agonist (e.g., WKYMVM)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric imaging plate reader or fluorometer

Procedure:

  • Cell Loading: Resuspend neutrophils in HBSS and incubate with the Fura-2 AM dye in the dark at room temperature for 30-60 minutes to allow for dye loading.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.

  • This compound Pre-incubation: Aliquot the cell suspension into the wells of a microplate. Add varying concentrations of this compound (or buffer for control) and incubate for 10-15 minutes.

  • Fluorescence Measurement: Place the plate in the fluorometer. Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

  • Agonist Stimulation: Inject the FPR2 agonist WKYMVM into the wells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence ratio over time corresponds to the change in intracellular calcium concentration. Calculate the percentage inhibition by comparing the peak calcium response in this compound-treated cells to the control (agonist alone). Determine the IC50 value from the dose-response curve.

References

PBP10 Peptide: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10, also known as Gelsolin 160-169, is a synthetic, 10-amino acid, cell-permeant peptide with the sequence QRLFQVKGRR.[1] This peptide is derived from the polyphosphoinositide-binding site of human plasma gelsolin and is typically conjugated at its N-terminus with a Rhodamine B molecule for visualization.[1] this compound has garnered significant scientific interest due to its dual functionality. It acts as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory responses.[1][2] This technical guide provides a comprehensive overview of this compound, including its sequence, structure, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties and Structure

The primary structure of this compound consists of the amino acid sequence Glutamine-Arginine-Leucine-Phenylalanine-Glutamine-Valine-Lysine-Glycine-Arginine-Arginine. Its cationic nature, conferred by the presence of multiple arginine and lysine (B10760008) residues, is crucial for its biological activities. While a definitive high-resolution structure of the isolated peptide is not extensively characterized in the provided literature, studies suggest that upon binding to phosphatidylinositol 4,5-bisphosphate (PIP2), the parent gelsolin fragment (residues 150-169) undergoes a coil-to-helix transition, forming an amphipathic helix.[3] This structural change is likely important for its interaction with cell membranes.

Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: direct antimicrobial activity and modulation of host cell signaling.

Antimicrobial Mechanism

This compound demonstrates bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][3] The initial step involves an electrostatic interaction with negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][3] This interaction is thought to disrupt the integrity of the bacterial membrane, leading to increased permeability and subsequent cell death.[1] Unlike some other antimicrobial peptides, this compound does not appear to function by forming discrete pores in the membrane.[1][3] Instead, a "carpet-like" mechanism, where the peptide covers the membrane surface, has been proposed.[3]

Host Cell Signaling Modulation

In eukaryotic cells, this compound influences two key signaling pathways:

  • FPR2 Antagonism: this compound acts as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in chemotaxis and inflammation.[1][2] By binding to FPR2, this compound inhibits the downstream signaling cascade typically initiated by FPR2 agonists. This includes the inhibition of G-protein activation, phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and the subsequent release of intracellular calcium.[1] This ultimately dampens the inflammatory response.

  • Phosphoinositide-Dependent Pathway Interference: As a derivative of the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane.[1][4] This interaction can interfere with the normal function of PIP2 as a crucial secondary messenger and a regulator of the actin cytoskeleton, affecting processes like cell motility and vesicle trafficking.[3][4]

Quantitative Data

The biological activity and safety profile of this compound have been quantitatively assessed in various studies.

Antimicrobial Activity
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliSG1300912.5[3]
Bacillus subtilisATCC 60513.125[3]
Safety Profile
AssayCell TypeResultReference
HemolysisHuman Red Blood CellsLow hemolytic activity at bactericidal concentrations.[1]
Cytotoxicity (MTT Assay)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Purification of this compound

Protocol:

  • Peptide Synthesis: The peptide with the sequence QRLFQVKGRR is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Rhodamine B Conjugation: Following the assembly of the peptide chain and while the peptide is still attached to the resin with its side-chain protecting groups intact, Rhodamine B is coupled to the deprotected N-terminal amine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

PBP10_Synthesis_Workflow Resin Solid Support Resin Fmoc_AA Fmoc-Amino Acid Coupling Cycles Resin->Fmoc_AA Start Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Deprotection->Fmoc_AA Repeat for each AA Rhodamine_Coupling Rhodamine B Coupling to N-terminus Deprotection->Rhodamine_Coupling After final AA Cleavage Cleavage from Resin & Deprotection Rhodamine_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound peptide.

Bactericidal Assay (MIC Determination)

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A two-fold serial dilution of the this compound peptide is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570-590 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathway Diagrams

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane FPR2 FPR2 G_Protein G-Protein FPR2->G_Protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates This compound This compound This compound->FPR2 Inhibits Agonist FPR2 Agonist Agonist->FPR2 Activates G_Protein->PLC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Inflammatory_Response Inflammatory Response Ca_Release->Inflammatory_Response Leads to

Caption: this compound antagonism of the FPR2 signaling pathway.

PBP10_Antimicrobial_Action cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Leads to Cell_Wall Cell Wall (LPS/LTA) Interaction Electrostatic Interaction Cell_Wall->Interaction This compound This compound (Cationic) This compound->Interaction Interaction->Membrane Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of this compound antimicrobial action.

References

PBP10 (Gelsolin 160-169) function

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Function of PBP10 (Gelsolin 160-169)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic 10-amino acid peptide derived from the gelsolin sequence 160-169 (QRLFQVKGRR), has emerged as a molecule with significant dual functionality.[1] Originally identified for its high-affinity binding to polyphosphoinositides (PPIs) like phosphatidylinositol 4,5-bisphosphate (PIP2), it plays a crucial role in modulating host cell actin dynamics.[1][2][3] Subsequent research has unveiled its potent, broad-spectrum antimicrobial properties and its function as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory pathways.[1] This technical guide provides a comprehensive overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Introduction and Background

This compound (Polyphosphoinositide-Binding Peptide 10) is a cell-permeable peptide derived from the PIP2-binding site within the second segment of human plasma gelsolin. Its sequence is QRLFQVKGRR, and it is commonly conjugated at its N-terminus with Rhodamine B, a fluorescent probe that aids in its visualization and contributes to its hydrophobicity and cell permeability. The intrinsic properties of this peptide—a net positive charge and an amphipathic structure—are central to its dual functions. Initially studied for its ability to interfere with PIP2-dependent cellular processes, this compound was later found to possess robust antimicrobial activity against a range of pathogens and to selectively inhibit FPR2-mediated inflammatory responses. This multifaceted profile makes this compound a valuable tool for research and a promising candidate for therapeutic development in both infectious diseases and inflammatory disorders.

Mechanisms of Action

This compound's biological effects are attributed to two primary and distinct mechanisms: direct antimicrobial action and modulation of host cell signaling pathways.

Antimicrobial Activity

The antimicrobial function of this compound is initiated by an electrostatic interaction with negatively charged molecules on bacterial surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This binding disrupts the integrity of the bacterial membrane, increasing its permeability and ultimately leading to cell death. Unlike some antimicrobial peptides, evidence suggests that this compound does not form discrete pores but may act in a "carpet-like" manner to destabilize the membrane. Its efficacy is similar for its all-D-amino acid counterpart, indicating that the peptide's physicochemical properties are more critical for its bactericidal function than a specific chiral protein interaction.

PBP10_Antimicrobial_Mechanism cluster_this compound This compound Peptide cluster_Bacteria Bacterial Cell This compound This compound (Positively Charged) Membrane Bacterial Membrane (Negatively Charged LPS/LTA) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Increased Permeability Death Cell Death Disruption->Death

Caption: this compound antimicrobial mechanism of action.
Host Cell Signaling Modulation

This compound influences eukaryotic cell functions through two main pathways: interference with PIP2 signaling and antagonism of the FPR2 receptor.

As a derivative of the gelsolin PIP2-binding domain, this compound binds with high affinity to phosphoinositides, particularly PIP2, at the plasma membrane. This interaction competitively inhibits the binding of endogenous PIP2-regulating proteins, such as gelsolin itself. PIP2 is a critical lipid messenger that controls the activity of numerous actin-binding proteins. By sequestering PIP2, this compound disrupts the normal regulation of the actin cytoskeleton, leading to the transient breakdown of stress fibers, alterations in cortical actin, and impacts on vesicle trafficking. This mechanism is independent of its effects on FPR2.

PBP10_PIP2_Signaling This compound This compound PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) This compound->PIP2 Binds & Sequesters Disruption Cytoskeletal Disruption & Altered Vesicle Trafficking This compound->Disruption Actin Actin Cytoskeleton (Stress Fibers, Cortical Actin) PIP2->Actin Regulates Dynamics Gelsolin Endogenous Gelsolin & other ABPs Gelsolin->PIP2 Normal Binding (Inhibited by this compound)

Caption: this compound interference with PIP2 signaling pathway.

This compound acts as a selective antagonist for FPR2, a G protein-coupled receptor involved in chemotaxis and inflammatory responses. It inhibits FPR2-mediated cellular responses without significantly affecting the closely related FPR1 receptor. By blocking FPR2, this compound can limit microbial-induced inflammatory effects, such as the release of pro-inflammatory cytokines and the recruitment of immune cells. This immunomodulatory function adds a significant dimension to its therapeutic potential.

PBP10_FPR2_Antagonism Ligand FPR2 Agonist (e.g., WKYMVM, LL-37) FPR2 FPR2 Receptor Ligand->FPR2 Activates This compound This compound This compound->FPR2 Blocks Signaling Downstream Signaling Cascade (e.g., Ca2+ influx) FPR2->Signaling Response Inflammatory Response (Chemotaxis, Cytokine Release) Signaling->Response

Caption: this compound antagonism of the FPR2 signaling pathway.

Quantitative Data Summary

The biological activities of this compound have been quantified across several key functional assays.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli Gram-Negative 2-4 µM
Pseudomonas aeruginosa Gram-Negative 4-8 µM

| Streptococcus pneumoniae | Gram-Positive | 1-2 µM | |

Table 2: Safety and Cytotoxicity Profile of this compound

Assay Cell Type Metric Result Reference
Hemolysis Human Red Blood Cells % Hemolysis Low at bactericidal concentrations

| Cytotoxicity | Eukaryotic Cells (e.g., Fibroblasts) | IC50 | Significantly higher than MIC values | |

Table 3: this compound Interaction with Phosphoinositides

Ligand Effect on this compound Fluorescence Affinity Reference
PIP2 Strongly Decreased (~90% at 1:1 ratio) High
Phosphatidylserine (PS) Little to no effect Low

| Phosphatidylcholine (PC) | Little to no effect | Low | |

Detailed Experimental Protocols

This section provides methodologies for key assays used to characterize this compound's function.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit visible bacterial growth.

  • Bacterial Culture Preparation : Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation : Add the standardized bacterial suspension to each well containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is visually determined as the lowest peptide concentration in which no turbidity (bacterial growth) is observed.

MIC_Assay_Workflow start Start culture Prepare Standardized Bacterial Culture (5x10^5 CFU/mL) start->culture dilute Create 2-fold Serial Dilution of this compound in 96-well plate culture->dilute inoculate Inoculate Plate with Bacterial Suspension dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC read->end

Caption: Experimental workflow for MIC determination.
Protocol: Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells (RBCs), a measure of its potential toxicity.

  • RBC Preparation : Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) via centrifugation. Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation : In a microtiter plate, incubate aliquots of the RBC suspension with various concentrations of this compound for 1 hour at 37°C.

  • Controls : Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Centrifugation : Pellet the intact RBCs by centrifuging the plate.

  • Absorbance Measurement : Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.

  • Calculation : Calculate the percentage of hemolysis for each this compound concentration relative to the positive control using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

Hemolysis_Assay_Workflow start Start prep Prepare 2% Human RBC Suspension in PBS start->prep incubate Incubate RBCs with This compound Concentrations (1h, 37°C) prep->incubate controls Include Positive (Triton X-100) and Negative (PBS) Controls centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Hemoglobin in Supernatant centrifuge->measure calculate Calculate % Hemolysis Relative to Controls measure->calculate end End calculate->end

Caption: Experimental workflow for the hemolysis assay.
Protocol: Actin Filament Disruption Assay (Fluorescence Microscopy)

This protocol visualizes the effect of this compound on the cellular actin cytoskeleton.

  • Cell Culture : Seed adherent cells (e.g., NIH3T3 fibroblasts) onto glass coverslips in a culture dish and allow them to adhere overnight.

  • Peptide Treatment : Treat the cells with the desired concentration of Rhodamine B-labeled this compound (e.g., 1-10 µM) for a specified time (e.g., 5-30 minutes) at 37°C.

  • Fixation and Permeabilization : Wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Actin Staining : Stain the actin filaments with a contrasting fluorescent probe, such as Alexa Fluor 488 phalloidin.

  • Mounting and Imaging : Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization : Visualize the cells using a fluorescence microscope. The red channel will show the localization of this compound, and the green channel will show the actin filaments. Observe for disruption of stress fibers and changes in cortical actin architecture in this compound-treated cells compared to untreated controls.

Conclusion and Future Directions

This compound (Gelsolin 160-169) is a peptide with a compelling dual-action profile. Its ability to function as both a broad-spectrum antimicrobial agent and a selective immunomodulator via FPR2 antagonism presents significant therapeutic potential. Furthermore, its well-characterized interaction with PIP2 makes it an invaluable tool for dissecting the complex roles of phosphoinositide signaling in cytoskeletal organization and cellular trafficking. Future research should focus on optimizing its stability and delivery for in vivo applications, exploring its efficacy in complex infection and inflammation models, and further elucidating the structural basis for its selective antagonism of FPR2. The continued study of this compound promises to yield new insights into host-pathogen interactions and provide novel avenues for drug development.

References

PBP10 as a Formyl Peptide Receptor 2 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBP10, a synthetic 10-amino acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin, has emerged as a selective and potent antagonist of Formyl Peptide Receptor 2 (FPR2). This technical guide provides a comprehensive overview of this compound, detailing its dual mechanism of action, which involves both direct competitive antagonism at the FPR2 receptor and modulation of downstream signaling through interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). This document summarizes the available quantitative data on its inhibitory activities, provides detailed experimental protocols for key functional assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting FPR2 in inflammatory and immune-related disorders.

Introduction

Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR), is a key player in the regulation of inflammatory responses. It is activated by a diverse array of ligands, leading to either pro-inflammatory or anti-inflammatory cellular responses depending on the specific agonist and cellular context. The promiscuity of FPR2 makes it an attractive therapeutic target for a variety of inflammatory diseases.

This compound, a rhodamine-conjugated peptide, has been identified as a highly specific antagonist of FPR2. It selectively inhibits FPR2-mediated cellular functions without significantly affecting the closely related FPR1.[1][2] This selectivity, combined with its cell-permeant nature, makes this compound a valuable tool for dissecting the specific roles of FPR2 in complex biological systems and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exhibits a unique dual mechanism of action to antagonize FPR2 signaling:

  • Direct FPR2 Antagonism: this compound is believed to competitively bind to FPR2, thereby blocking the binding of its agonists and preventing receptor activation.[3]

  • Phosphatidylinositol 4,5-Bisphosphate (PIP2) Sequestration: By virtue of its origin from the PIP2-binding site of gelsolin, this compound can bind to PIP2 at the plasma membrane. This interaction disrupts the localization and function of PIP2, a critical second messenger and regulator of the actin cytoskeleton, which in turn interferes with downstream FPR2 signaling.[3]

This dual-pronged approach contributes to the potent and selective inhibition of FPR2-mediated cellular responses.

Quantitative Data on this compound Activity

While specific IC50 and Ki values for the direct binding of this compound to FPR2 are not widely reported in the literature, its inhibitory effects on downstream signaling pathways have been quantitatively and qualitatively described. The available data consistently demonstrate "complete inhibition" of various FPR2-mediated cellular responses at micromolar concentrations.

AssayCell TypeAgonistThis compound ConcentrationInhibitionReference
NADPH Oxidase Activity Human NeutrophilsWKYMVm (FPR2 agonist)1 µMComplete Inhibition[2]
Calcium Mobilization Human NeutrophilsWKYMVm (FPR2 agonist)1 µMComplete Inhibition
Chemotaxis Human NeutrophilsWKYMVm (FPR2 agonist)Not specifiedInhibition
ERK1/2 Phosphorylation Mouse Bone Marrow GranulocytesWKYMVm (FPR2 agonist)Not specifiedInhibition

Signaling Pathways

FPR2 activation by an agonist initiates a cascade of intracellular signaling events. This compound effectively blocks these pathways at multiple levels.

FPR2-Mediated Signaling and this compound Inhibition

FPR2_Signaling Agonist FPR2 Agonist (e.g., WKYMVm) FPR2 FPR2 Agonist->FPR2 Activates G_protein Gαi/Gβγ FPR2->G_protein Activates This compound This compound This compound->FPR2 Blocks PIP2 PIP2 This compound->PIP2 Sequesters PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activates PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Promotes PKC->MAPK Activates NADPH_oxidase NADPH Oxidase Activation PKC->NADPH_oxidase Activates MAPK->Chemotaxis Promotes

FPR2 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as an FPR2 antagonist.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit FPR2 agonist-induced increases in intracellular calcium.

Materials:

  • Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype, or primary human neutrophils.

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • FPR2 agonist (e.g., WKYMVm).

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Preparation: Differentiate HL-60 cells for 5-7 days with DMSO. On the day of the assay, harvest and wash the cells with HBSS.

  • Dye Loading: Resuspend cells in HBSS containing 2 µM Fura-2 AM and incubate at 37°C for 30-45 minutes in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HBSS.

  • This compound Incubation: Aliquot the cell suspension into a 96-well black, clear-bottom plate. Add this compound at various concentrations (e.g., 0.1 - 10 µM) and incubate for 10-15 minutes at room temperature. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm). Inject the FPR2 agonist (e.g., WKYMVm at a final concentration of 100 nM) and immediately begin kinetic reading for at least 2 minutes.

  • Data Analysis: Calculate the ratio of fluorescence intensities at 340 nm and 380 nm to determine the intracellular calcium concentration. Plot the peak calcium response against the this compound concentration to determine the IC50 value.

Calcium_Mobilization_Workflow start Start prep_cells Prepare and Dye-Load HL-60 Cells/Neutrophils start->prep_cells wash_cells Wash Cells prep_cells->wash_cells incubate_this compound Incubate with this compound (or vehicle) wash_cells->incubate_this compound measure_baseline Measure Baseline Fluorescence incubate_this compound->measure_baseline add_agonist Inject FPR2 Agonist (e.g., WKYMVm) measure_baseline->add_agonist kinetic_read Kinetic Fluorescence Reading add_agonist->kinetic_read analyze Analyze Data (Calculate IC50) kinetic_read->analyze end End analyze->end

Calcium Mobilization Assay Workflow.
NADPH Oxidase Activity Assay

This assay determines the inhibitory effect of this compound on FPR2-mediated superoxide (B77818) production.

Materials:

  • Primary human neutrophils.

  • Luminol (B1675438) or isoluminol.

  • Horseradish peroxidase (HRP).

  • FPR2 agonist (e.g., WKYMVm).

  • This compound.

  • Luminometer.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.

  • Assay Preparation: Resuspend neutrophils in HBSS. In a white 96-well plate, add neutrophils, luminol (or isoluminol), and HRP.

  • This compound Incubation: Add this compound at various concentrations (e.g., 0.1 - 10 µM) and incubate for 5-10 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation and Measurement: Place the plate in the luminometer. Inject the FPR2 agonist (e.g., WKYMVm at a final concentration of 100 nM) and immediately begin kinetic measurement of chemiluminescence for 15-30 minutes.

  • Data Analysis: Determine the peak chemiluminescence or the area under the curve for each concentration of this compound. Plot the response against the this compound concentration to calculate the IC50 value.

NADPH_Oxidase_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_assay Prepare Assay Mix (Neutrophils, Luminol, HRP) isolate_neutrophils->prepare_assay incubate_this compound Incubate with this compound (or vehicle) prepare_assay->incubate_this compound add_agonist Inject FPR2 Agonist (e.g., WKYMVm) incubate_this compound->add_agonist kinetic_read Kinetic Chemiluminescence Reading add_agonist->kinetic_read analyze Analyze Data (Calculate IC50) kinetic_read->analyze end End analyze->end

NADPH Oxidase Assay Workflow.
Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of cells towards an FPR2 agonist.

Materials:

  • Human neutrophils or HL-60 cells.

  • Boyden chamber or similar transwell migration assay system (e.g., 5 µm pore size).

  • FPR2 agonist (e.g., WKYMVm).

  • This compound.

  • Cell viability/counting reagent (e.g., Calcein AM or CellTiter-Glo®).

Protocol:

  • Cell Preparation: Isolate or culture and harvest cells. Resuspend in serum-free medium.

  • This compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add the FPR2 agonist (e.g., WKYMVm at 10 nM) to the lower chamber of the Boyden chamber. Place the transwell insert into the lower chamber.

  • Cell Seeding: Add the this compound-treated or control cells to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

  • Quantification of Migration: Remove non-migrated cells from the top of the insert. Quantify the number of cells that have migrated to the lower chamber using a suitable detection method (e.g., fluorescence of Calcein AM-labeled cells or luminescence from CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the control and determine the IC50 value.

Chemotaxis_Workflow start Start prepare_cells Prepare Neutrophils/ HL-60 Cells start->prepare_cells incubate_this compound Pre-incubate Cells with this compound prepare_cells->incubate_this compound setup_chamber Set up Boyden Chamber (Agonist in lower chamber) incubate_this compound->setup_chamber seed_cells Seed Cells in Upper Chamber setup_chamber->seed_cells incubate Incubate for 1-2 hours seed_cells->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Chemotaxis Assay Workflow.

Structure-Activity Relationship (SAR)

Currently, there is limited publicly available information on the detailed structure-activity relationship of this compound as an FPR2 antagonist. The core sequence QRLFQVKGRR, derived from human plasma gelsolin, is essential for its activity. The N-terminal rhodamine B conjugation is primarily for cell permeability and visualization. Future research focusing on systematic amino acid substitutions within the peptide sequence will be crucial to identify key residues responsible for FPR2 binding and antagonism, and to optimize its potency and pharmacokinetic properties.

In Vivo Studies

This compound has demonstrated anti-inflammatory effects in animal models of inflammation. For instance, in a murine model of endotoxin-induced pulmonary inflammation, administration of a this compound-like peptide significantly reduced neutrophil infiltration and the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid. While these studies provide proof-of-concept for the in vivo efficacy of this compound, further dose-response studies are needed to establish a clear therapeutic window and to quantify its anti-inflammatory potency in various disease models.

Conclusion

This compound is a valuable and selective tool for investigating the role of FPR2 in health and disease. Its dual mechanism of action, involving both direct receptor antagonism and interference with PIP2 signaling, makes it a potent inhibitor of FPR2-mediated inflammatory responses. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel FPR2-targeted therapies for a range of inflammatory and immunological disorders. Further studies are warranted to elucidate its precise binding kinetics, to define its structure-activity relationship, and to comprehensively evaluate its in vivo efficacy and safety profile.

References

The Antimicrobial Power of PBP10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10, a synthetic, cell-permeant peptide, has emerged as a molecule of significant interest in the fields of antimicrobial development and immunology.[1] Derived from the polyphosphoinositide-binding site of human plasma gelsolin, this 10-amino acid peptide (sequence: QRLFQVKGRR) is conjugated at its N-terminus with a Rhodamine B molecule.[1] This guide provides a comprehensive overview of the antimicrobial properties of this compound, its mechanisms of action, and detailed experimental protocols for its characterization. Initially explored for its interaction with phosphoinositides and its influence on actin dynamics, this compound was subsequently found to possess potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Further research unveiled its dual functionality as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key player in inflammatory responses, without significantly affecting the related FPR1 receptor.[1][2] This unique combination of direct antimicrobial action and host immunomodulation makes this compound a promising candidate for novel therapeutic strategies against infectious diseases.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is primarily driven by its electrostatic interaction with the negatively charged components of bacterial cell walls. In Gram-negative bacteria, the target is lipopolysaccharide (LPS), while in Gram-positive bacteria, it is lipoteichoic acid (LTA). This initial binding is thought to disrupt the integrity of the bacterial membrane, leading to increased permeability and ultimately, cell death. Unlike many other antimicrobial peptides, current evidence suggests that this compound does not form discrete pores in the membrane. Instead, it is hypothesized to operate via a "carpet-like" mechanism, where the peptide accumulates on the bacterial surface, causing widespread disruption.

Host Cell Interactions and Signaling Pathways

Beyond its direct effects on microbes, this compound significantly influences signaling pathways within eukaryotic host cells. This dual action is a key aspect of its therapeutic potential.

Interference with PIP2 Signaling

By mimicking the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), at the plasma membrane. This interaction can disrupt the normal function of PIP2 as a crucial second messenger and a regulator of the actin cytoskeleton. This compound has been observed to disrupt stress fibers, and cortical actin, and affect vesicle trafficking, all of which are processes heavily reliant on localized PIP2 signaling.

PIP2_Signaling_Interference This compound Interference with PIP2 Signaling This compound This compound Peptide PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) This compound->PIP2 Binds to and sequesters Disruption Disruption of Cellular Processes This compound->Disruption Leads to Actin Actin Cytoskeleton (Stress Fibers, Cortical Actin) PIP2->Actin Regulates Vesicle Vesicle Trafficking PIP2->Vesicle Regulates Signaling Downstream Signaling (e.g., PLC activation) PIP2->Signaling Activates Actin->Disruption Vesicle->Disruption Signaling->Disruption

This compound's disruption of PIP2-dependent cellular functions.
FPR2 Antagonism

This compound acts as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in orchestrating inflammatory responses. By inhibiting FPR2, this compound can modulate the host's inflammatory cascade, which is often triggered by microbial components. This immunomodulatory property is a significant advantage, as it can help to mitigate the excessive inflammation that can lead to tissue damage during an infection.

FPR2_Antagonism_Pathway This compound Antagonism of FPR2 Signaling This compound This compound Peptide FPR2 Formyl Peptide Receptor 2 (FPR2) This compound->FPR2 Inhibits FPR2_Agonist FPR2 Agonists (e.g., Serum Amyloid A, LL-37) FPR2_Agonist->FPR2 Activates G_Protein G-protein Activation FPR2->G_Protein Leads to Downstream Downstream Signaling (e.g., MAPK, Ca2+ mobilization) G_Protein->Downstream Initiates Inflammation Pro-inflammatory Response Downstream->Inflammation Results in

Mechanism of this compound's anti-inflammatory effect via FPR2.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of this compound has been quantified against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate this activity.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliSG1300912.5
Bacillus subtilisATCC 60513.125

Note: The table will be expanded as more quantitative data becomes available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the antimicrobial properties of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Peptide_Synthesis_Workflow Workflow for this compound Synthesis and Purification Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt or similar) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Step (DMF, DCM) Amino_Acid_Coupling->Wash Repeat Repeat for each Amino Acid in Sequence Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Rhodamine_Coupling N-terminal Rhodamine B Coupling Repeat->Rhodamine_Coupling Final cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Rhodamine_Coupling->Cleavage Purification Purification (Reverse-Phase HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

A generalized workflow for the synthesis of this compound.

Protocol: The peptide with the sequence QRLFQVKGRR is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain after the removal of the Fmoc protecting group from the previous amino acid. Following the coupling of the final amino acid, the N-terminus is conjugated with Rhodamine B. The peptide is then cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based). Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity of the peptide is confirmed by mass spectrometry.

Bactericidal Assay (MIC Determination)

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A two-fold serial dilution of the this compound peptide is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolysis Assay

Protocol:

  • Red Blood Cell (RBC) Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).

  • Peptide Incubation: Aliquots of the RBC suspension are incubated with various concentrations of the this compound peptide at 37°C for 1 hour. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

The this compound peptide represents a fascinating and promising molecule with a unique dual mechanism of action. Its ability to act as both a potent antimicrobial agent and a selective immunomodulator through FPR2 antagonism opens up a wide range of potential therapeutic applications. The detailed information and protocols provided in this technical guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Interaction of PBP10 with Microbial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide PBP10, a molecule of significant interest for its dual-action antimicrobial and immunomodulatory properties. This compound, derived from human plasma gelsolin, exhibits broad-spectrum bactericidal activity through direct interactions with the microbial membrane. This document details the mechanisms of this interaction, presents quantitative data on its biological activities, provides detailed experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows. The information is intended to serve as a core resource for researchers in antimicrobial drug development and cellular signaling.

Introduction and Background

This compound, also known as Gelsolin 160-169, is a 10-amino acid cationic peptide with the sequence QRLFQVKGRR, often conjugated at its N-terminus with a Rhodamine B molecule for visualization.[1] It was synthetically derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin, a crucial actin-binding protein.[1] While initially studied for its role in phosphoinositide-dependent signaling and actin cytoskeleton regulation in eukaryotic cells, this compound was discovered to have potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.[1]

The primary antimicrobial mechanism of this compound is the disruption of bacterial membrane integrity. This action is initiated by a strong electrostatic attraction to negatively charged components of the bacterial cell envelope.[2] In addition to its direct antimicrobial effects, this compound is a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in host inflammatory responses.[3] This dual functionality makes this compound a compelling candidate for novel anti-infective and immunomodulatory therapies.

Mechanism of Microbial Membrane Interaction

This compound's antimicrobial action is predicated on its cationic and amphipathic nature, which drives its interaction with the anionic surfaces of bacterial membranes. The mechanism does not appear to involve the formation of discrete pores, but rather a more generalized disruption of the membrane.

  • Gram-Negative Bacteria : The initial interaction is with the lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the outer membrane. The positive charges on this compound are attracted to the negatively charged phosphate (B84403) groups on the Lipid A component of LPS. This binding is thought to displace divalent cations that normally stabilize the outer membrane, leading to increased permeability.

  • Gram-Positive Bacteria : In these bacteria, the primary target is lipoteichoic acid (LTA), a major anionic polymer in their cell wall. This compound binds to LTA, which is believed to disrupt the cell wall and underlying cell membrane.

Following this initial binding, this compound is thought to insert into the hydrophobic core of the lipid bilayer, disrupting its structure and leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

PBP10_Membrane_Interaction cluster_gram_neg Gram-Negative Bacterium cluster_gram_pos Gram-Positive Bacterium PBP10_neg This compound OuterMembrane_neg Outer Membrane Lipopolysaccharide (LPS) PBP10_neg->OuterMembrane_neg:head Electrostatic Interaction Periplasm_neg Periplasm OuterMembrane_neg->Periplasm_neg Translocation InnerMembrane_neg Inner Membrane Periplasm_neg->InnerMembrane_neg Disruption_neg Membrane Disruption (Increased Permeability) InnerMembrane_neg->Disruption_neg PBP10_pos This compound CellWall_pos Cell Wall Lipoteichoic Acid (LTA) PBP10_pos->CellWall_pos:head Electrostatic Interaction CellMembrane_pos Cell Membrane CellWall_pos->CellMembrane_pos Disruption_pos Membrane Disruption (Increased Permeability) CellMembrane_pos->Disruption_pos

Figure 1: this compound interaction with bacterial membranes.

Quantitative Data

The biological activity of this compound has been quantified through various assays. The following tables summarize key data points for easy comparison.

Table 1: Antimicrobial Activity of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliSG1300912.5
Bacillus subtilisATCC 60513.125
Table 2: Hemolytic and Cytotoxic Activity of this compound

Selectivity is a critical parameter for antimicrobial peptides. It is often assessed by comparing the concentration required for antimicrobial activity to that which causes toxicity to host cells, such as red blood cells (hemolysis) or other eukaryotic cells.

AssayCell TypeResultReference
Hemolysis (HC50)Human Red Blood CellsLow hemolytic activity at bactericidal concentrations.
Cytotoxicity (CC50)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations.

Note: Specific HC50 and CC50 values for this compound are not consistently reported in the literature, but studies qualitatively describe low toxicity at effective antimicrobial concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with microbial membranes.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit bacterial growth.

Materials:

  • Test bacterium (e.g., E. coli, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound peptide stock solution

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: a. Inoculate 5 mL of MHB with a single colony of the test bacterium and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: a. Prepare a stock solution of this compound in sterile water or 0.01% acetic acid. b. Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well polypropylene plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial suspension to each well containing the this compound dilutions. b. Include a positive control (bacteria with no peptide) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity. b. Growth inhibition can also be quantified by measuring the optical density at 600 nm (OD600).

Membrane Permeabilization (Dye Leakage) Assay

This assay assesses the ability of this compound to disrupt the integrity of lipid vesicles (liposomes), which serve as a model for bacterial membranes.

Materials:

  • Lipids (e.g., POPE, POPG to mimic bacterial membranes)

  • Fluorescent dye (e.g., carboxyfluorescein or calcein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • Triton X-100 (for 100% leakage control)

Protocol:

  • Liposome (B1194612) Preparation: a. Dissolve lipids in chloroform/methanol, then evaporate the solvent to form a thin lipid film. b. Hydrate the film with a solution containing a self-quenching concentration of the fluorescent dye (e.g., 50-100 mM carboxyfluorescein). c. Create unilamellar vesicles by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm). d. Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Measurement: a. Dilute the dye-loaded liposomes in a buffer to a final lipid concentration in a cuvette. b. Record the baseline fluorescence. c. Add this compound to the cuvette at the desired concentration and monitor the increase in fluorescence over time as the dye is released and de-quenched. d. After the reaction plateaus, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and obtain the value for 100% leakage.

  • Data Analysis: a. Calculate the percentage of dye leakage induced by this compound using the formula: % Leakage = [(F_peptide - F_initial) / (F_triton - F_initial)] * 100

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles or isolated membrane components (LPS/LTA), providing a complete thermodynamic profile of the interaction (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)).

Materials:

  • Isothermal titration calorimeter

  • This compound solution

  • Liposome suspension (or purified LPS/LTA)

  • Matched buffer for both peptide and lipid solutions

Protocol:

  • Sample Preparation: a. Prepare this compound and liposome/LPS/LTA solutions in the same, thoroughly degassed buffer. b. Typically, the liposome/LPS/LTA solution (e.g., 4-45 mM lipid concentration) is placed in the ITC syringe, and the this compound solution (e.g., 25-50 µM) is placed in the sample cell.

  • Titration: a. Set the experimental temperature (e.g., 25°C or 37°C). b. Perform a series of small, sequential injections (e.g., 5-10 µL) of the lipid/LPS/LTA solution into the this compound solution. c. The instrument measures the heat absorbed or released after each injection.

  • Data Analysis: a. Integrate the heat flow peaks for each injection. b. Plot the heat change per mole of injectant against the molar ratio of lipid to peptide. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_membrane Membrane Interaction Characterization cluster_safety Safety & Selectivity Profile MIC 1. MIC Assay (Determine Potency) TimeKill 2. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->TimeKill DyeLeakage 3. Dye Leakage Assay (Confirm Membrane Disruption) TimeKill->DyeLeakage ITC 4. Isothermal Titration Calorimetry (ITC) (Quantify Binding Thermodynamics) DyeLeakage->ITC SPR 5. Surface Plasmon Resonance (SPR) (Analyze Binding Kinetics) ITC->SPR Hemolysis 6. Hemolysis Assay (Assess Erythrocyte Toxicity) SPR->Hemolysis Cytotoxicity 7. Cytotoxicity Assay (Assess Eukaryotic Cell Toxicity) Hemolysis->Cytotoxicity

Figure 2: Experimental workflow for this compound characterization.

Modulation of Host Cell Signaling Pathways

In addition to its direct antimicrobial activity, this compound interacts with and modulates signaling pathways in host cells, which is relevant in the context of an inflammatory response to infection.

Antagonism of Formyl Peptide Receptor 2 (FPR2)

FPR2 is a G protein-coupled receptor expressed on immune cells like neutrophils and is involved in chemotaxis and inflammation. This compound acts as a selective antagonist of FPR2. By binding to FPR2, this compound blocks the activation of downstream signaling typically initiated by pro-inflammatory agonists. This inhibition prevents the activation of G-proteins, subsequent activation of Phospholipase C (PLC), and the production of inositol (B14025) trisphosphate (IP3), which ultimately blocks the release of intracellular calcium and downstream inflammatory responses.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2 FPR2 G_protein Gαq/i FPR2->G_protein Activation PLC PLC IP3 IP3 PLC->IP3 Generates G_protein->PLC Activation Agonist FPR2 Agonist (e.g., WKYMVM) Agonist->FPR2 This compound This compound This compound->FPR2 Antagonism Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Inflammatory_response Inflammatory Response (e.g., Chemotaxis, NADPH Oxidase) Ca_release->Inflammatory_response Leads to

Figure 3: this compound antagonism of the FPR2 signaling pathway.

Interaction with Phosphoinositides

By virtue of being derived from the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the inner leaflet of the plasma membrane. This interaction can interfere with PIP2's function as a critical secondary messenger and a regulator of the actin cytoskeleton, affecting processes such as cell motility and vesicle trafficking.

Conclusion

This compound is a multifaceted peptide with significant potential as a novel antimicrobial agent. Its primary mechanism of action involves the direct disruption of bacterial membranes through electrostatic interactions with LPS and LTA. Concurrently, its ability to modulate host inflammatory responses by antagonizing the FPR2 receptor adds another layer to its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and similar antimicrobial peptides. Further research focusing on detailed biophysical characterization and in vivo efficacy studies is warranted to fully elucidate its clinical utility.

References

PBP10: A Dual-Function Peptide Modulating Host Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PBP10, a synthetic 10-amino acid peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of human plasma gelsolin, has emerged as a significant modulator of host cell signaling.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanisms of action, its impact on key cellular pathways, and standardized protocols for its study. This compound exhibits a dual functionality, acting as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2) and directly interacting with phosphoinositides, thereby influencing a range of cellular processes from inflammation and chemotaxis to cytoskeletal organization.[1] This document consolidates available quantitative data, presents detailed experimental methodologies, and provides visual representations of the associated signaling cascades to serve as a critical resource for researchers in immunology, cell biology, and drug development.

Introduction

This compound, also known as Gelsolin 160-169, is a cell-permeant peptide with the sequence QRLFQVKGRR, often conjugated with a Rhodamine B molecule at its N-terminus for visualization.[1] Initially developed to study phosphoinositide-dependent processes, its potent biological activities have expanded its application into the fields of antimicrobial research and immunomodulation.[1] this compound's unique ability to target both receptor-mediated and lipid-mediated signaling pathways makes it a valuable tool for dissecting complex cellular events and a potential candidate for therapeutic development.

Mechanisms of Action in Host Cell Signaling

This compound modulates host cell signaling through two primary and distinct mechanisms: antagonism of the FPR2 signaling pathway and interference with phosphoinositide-dependent signaling.[1]

Selective Antagonism of Formyl Peptide Receptor 2 (FPR2)

This compound acts as a selective antagonist of FPR2, a G-protein coupled receptor involved in inflammatory responses and chemotaxis.[1][2] By binding to FPR2, this compound prevents the activation of downstream signaling cascades typically initiated by FPR2 agonists.[1] This blockade inhibits G-protein activation, subsequent phospholipase C (PLC) activation, the production of inositol (B14025) trisphosphate (IP3), and the release of intracellular calcium.[1][3] Consequently, critical downstream effector functions such as NADPH oxidase activation and superoxide (B77818) production are suppressed.[1][4]

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FPR2_Agonist FPR2 Agonist (e.g., WKYMVM) FPR2 FPR2 FPR2_Agonist->FPR2 Activates G_Protein G-Protein FPR2->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces This compound This compound This compound->FPR2 Inhibits Ca_Release Intracellular Ca2+ Release IP3->Ca_Release NADPH_Oxidase NADPH Oxidase Activation Ca_Release->NADPH_Oxidase Superoxide Superoxide Production NADPH_Oxidase->Superoxide

Caption: this compound antagonism of the FPR2 signaling pathway.
Modulation of Phosphoinositide-Dependent Signaling

Derived from the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane.[1][5] This interaction interferes with the normal function of PIP2 as a crucial second messenger and a regulator of the actin cytoskeleton.[1] this compound has been demonstrated to disrupt stress fibers and cortical actin, as well as affect vesicle trafficking, processes that are highly dependent on localized PIP2 signaling.[6] This mechanism is independent of its effects on FPR2.[1]

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeleton & Trafficking PIP2 PIP2 Actin_Regulators Actin Regulators (e.g., WASP, profilin) PIP2->Actin_Regulators Regulates Vesicle_Trafficking Vesicle Trafficking PIP2->Vesicle_Trafficking Regulates This compound This compound This compound->PIP2 Sequesters Cytoskeletal_Org Cytoskeletal Organization Actin_Regulators->Cytoskeletal_Org

Caption: this compound interference with PIP2-mediated signaling.

Quantitative Data

The biological activities of this compound have been quantified in various assays. The following tables summarize the available data on its antimicrobial and host cell-related activities.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coliRepresentative data available[7]
Gram-positive bacteriaExhibits bactericidal activity[1][7]
Gram-negative bacteriaExhibits bactericidal activity[1][7]

Table 2: Host Cell Effects of this compound

AssayCell TypeResultReference
FPR2-mediated Superoxide ReleaseHuman NeutrophilsComplete inhibition by 1 µM this compound[4]
FPR2-mediated Calcium MobilizationHuman NeutrophilsInhibition by 1 µM this compound[3]
HemolysisHuman Red Blood CellsLow hemolytic activity at bactericidal concentrations[1]
Cytotoxicity (MTT Assay)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections outline key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide

  • Test bacterium

  • Mueller-Hinton Broth II (MHB II) or other suitable broth medium[7]

  • Sterile 96-well microtiter plates[7]

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into broth medium and incubate overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.[1]

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]

MIC_Workflow Start Start Prep_Culture Prepare Standardized Bacterial Culture Start->Prep_Culture Serial_Dilution Perform Serial Dilution of this compound in 96-well Plate Prep_Culture->Serial_Dilution Inoculate Inoculate Wells with Bacterial Culture Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.
Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells.

Materials:

  • This compound peptide

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • 1% Triton X-100 (positive control)

Procedure:

  • RBC Preparation: Wash fresh human red blood cells multiple times with PBS and resuspend to a final concentration of 2% (v/v).[1]

  • Peptide Incubation: Incubate aliquots of the RBC suspension with various concentrations of this compound at 37°C for 1 hour. Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS).[1]

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Anti-Inflammatory Activity in a Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

  • RhB-PBP10 (TFA)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old C57BL/6 or BALB/c mice

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.[8]

  • Grouping and Administration: Divide mice into treatment groups (e.g., vehicle control, LPS only, LPS + this compound at various doses). Administer this compound or vehicle via intraperitoneal (i.p.) injection.[8]

  • Inflammation Induction: One hour after peptide administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).[8]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), euthanize mice and collect blood to obtain serum.[8]

  • Analysis: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[8]

In_Vivo_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group_Admin Group Mice and Administer This compound or Vehicle (i.p.) Acclimatize->Group_Admin Induce_Inflam Induce Inflammation with LPS (i.p.) Group_Admin->Induce_Inflam Collect_Samples Collect Serum Samples at Timed Intervals Induce_Inflam->Collect_Samples Analyze Analyze Cytokine Levels using ELISA Collect_Samples->Analyze End End Analyze->End

Caption: General workflow for in vivo inflammation studies.

Conclusion

This compound is a multifaceted peptide that serves as a powerful tool for investigating and modulating host cell signaling. Its ability to selectively antagonize FPR2 and interfere with PIP2-dependent pathways provides a unique opportunity to study the intricate interplay between receptor-mediated and lipid-mediated signaling in health and disease. The detailed protocols and compiled data within this guide offer a solid foundation for researchers to explore the full potential of this compound in their respective fields, from fundamental cell biology to the development of novel anti-inflammatory and antimicrobial therapeutics.

References

An In-Depth Technical Guide to Rhodamine B-Conjugated PBP10: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rhodamine B-conjugated PBP10 (RhB-PBP10), a synthetic, cell-permeant peptide with a dual mechanism of action. Derived from the polyphosphoinositide-binding site of human plasma gelsolin, this compound acts as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2).[1] This document details the peptide's background, physicochemical properties, and mechanisms of action. It offers a valuable resource for researchers in antimicrobial development, immunology, and cell signaling by presenting quantitative data on its biological activities in structured tables, detailed experimental protocols for its synthesis and characterization, and visualizations of its key signaling pathways.

Introduction and Background

This compound, also known as Gelsolin 160-169, is a 10-amino acid peptide with the sequence QRLFQVKGRR.[1][2] It is chemically conjugated at its N-terminus with the fluorophore Rhodamine B.[1][3] This synthetic peptide originates from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin, an essential actin-binding protein involved in cytoskeletal regulation. The conjugation with Rhodamine B facilitates its use in fluorescence-based applications, such as tracking its cellular uptake and localization.

This compound's biological effects are primarily mediated through two distinct mechanisms: direct interaction with microbial membranes and modulation of host cell signaling pathways. Its cationic nature allows for electrostatic interactions with negatively charged components of bacterial cell walls, leading to membrane disruption. Concurrently, it selectively inhibits FPR2, a G-protein coupled receptor involved in inflammatory responses, thereby modulating inflammatory signaling.

Physicochemical Properties

The RhB-PBP10 conjugate is a hybrid molecule comprising the this compound peptide and the Rhodamine B fluorophore.

  • Peptide Component (this compound):

    • Sequence: Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg (QRLFQVKGRR)

    • Origin: Derived from the PIP2-binding site of human gelsolin.

  • Fluorophore Component (Rhodamine B):

    • A xanthene dye known for its bright fluorescence and photostability.

    • Excitation/Emission Maxima: ~570/590 nm

  • Conjugate Structure:

    • Rhodamine B is typically attached to the N-terminus of the this compound peptide via a stable amide bond.

    • Molecular Formula: C86H128F3N24O17

    • Molecular Weight: 1827.08 g/mol

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, including antimicrobial effects and modulation of host cell signaling pathways. The following tables summarize the available quantitative data for these activities.

Table 1: Antimicrobial Activity of this compound

This compound demonstrates bactericidal activity against various pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)
Escherichia coliSG1300912.5
Pseudomonas aeruginosaPAO125
Staphylococcus aureusATCC 292136.25
Bacillus subtilisATCC 66333.12

Data compiled from BenchChem's technical guide.

Table 2: Host Cell Signaling Modulation by this compound

This compound selectively inhibits FPR2-mediated cellular responses. While specific IC50 values for direct FPR2 binding are not widely reported, its inhibitory effects on downstream signaling events have been quantified.

ParameterDescriptionReference
FPR2 Antagonism Selective antagonist of FPR2.
NADPH Oxidase Inhibition Selectively inhibits FPR2-mediated NADPH oxidase activity.
ERK Inhibition Inhibits viral-induced ERK activation.
Table 3: Safety Profile of this compound

The safety profile of this compound has been evaluated through cytotoxicity and hemolysis assays.

AssayCell TypeResultConcentration
Cytotoxicity (MTT Assay) Human Keratinocytes (HaCaT)Low cytotoxicity observedUp to 50 µM
Hemolysis Assay Human Red Blood CellsMinimal hemolytic activityAt bactericidal concentrations

Data interpretation from various sources indicating lower toxicity compared to some other antimicrobial peptides.

Signaling Pathways and Mechanisms of Action

This compound influences two key signaling pathways in eukaryotic cells: the FPR2 signaling cascade and the phosphoinositide-dependent pathway. Additionally, its direct antimicrobial action involves the disruption of bacterial cell membranes.

Antimicrobial Mechanism of Action

The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is thought to disrupt membrane integrity, leading to increased permeability and eventual cell death. It is suggested that this compound does not form discrete pores in the membrane.

This compound RhB-PBP10 BacterialCellWall Bacterial Cell Wall (LPS/LTA) This compound->BacterialCellWall Electrostatic Interaction MembraneDisruption Membrane Integrity Disruption BacterialCellWall->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath

This compound Antimicrobial Mechanism of Action.
Antagonism of the FPR2 Signaling Pathway

This compound acts as a selective antagonist of FPR2. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by FPR2 agonists. This inhibition affects various cellular responses, including NADPH oxidase activation and ERK phosphorylation.

cluster_inhibition Inhibition by RhB-PBP10 This compound RhB-PBP10 FPR2 FPR2 This compound->FPR2 G_Protein G-protein Activation FPR2->G_Protein Agonist FPR2 Agonist Agonist->FPR2 Downstream Downstream Signaling (e.g., NADPH Oxidase, ERK) G_Protein->Downstream Response Inflammatory Response Downstream->Response

This compound Antagonism of the FPR2 Signaling Pathway.
Interference with PIP2 Signaling

Derived from the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane. This interaction can interfere with the normal function of PIP2 as a signaling molecule and a regulator of the actin cytoskeleton. This compound has been shown to disrupt stress fibers and cortical actin, and to affect vesicle trafficking, processes that are critically dependent on localized PIP2 signaling. This mechanism is independent of its effects on FPR2.

This compound RhB-PBP10 PIP2 PIP2 This compound->PIP2 Binds and Sequesters Actin Actin Cytoskeleton Regulation PIP2->Actin Vesicle Vesicle Trafficking PIP2->Vesicle Signaling PIP2-dependent Signaling PIP2->Signaling

This compound Interference with PIP2 Signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key functional assays of this compound.

Synthesis and Purification of RhB-PBP10

SPPS Solid-Phase Peptide Synthesis (SPPS) of QRLFQVKGRR RhB_Conj Rhodamine B Conjugation to N-terminus SPPS->RhB_Conj Cleavage Cleavage from Resin & Side-chain Deprotection RhB_Conj->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Quality Control (Mass Spec, Analytical HPLC) Purification->QC Lyophilization Lyophilization QC->Lyophilization Final RhB-PBP10 Powder Lyophilization->Final

Workflow for RhB-PBP10 Synthesis and Purification.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Arg) to the resin using a coupling agent such as TBTU and an organic base like DIPEA in a DMF/DCM mixture.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (QRLFQVKGRR) in reverse order.

  • Rhodamine B Conjugation:

    • After the final amino acid (Gln) is coupled, deprotect the N-terminal Fmoc group.

    • Dissolve an activated form of Rhodamine B (e.g., Rhodamine B N-hydroxysuccinimide ester) in an organic solvent like DMF.

    • React the activated Rhodamine B with the N-terminal amine of the peptide on the resin in the presence of a non-nucleophilic base (e.g., DIPEA).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Confirm the molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess its purity by analytical RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain a dry powder.

Bactericidal Assay (MIC Determination)

Protocol:

  • Bacterial Culture Preparation: Inoculate a suitable broth medium with a single colony of the test bacterium and incubate overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the RhB-PBP10 peptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed eukaryotic cells (e.g., HaCaT) into a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of RhB-PBP10 and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Dissolve the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Immunofluorescence Staining of Bacteria

Protocol:

  • Bacterial Preparation: Grow bacteria to the desired growth phase and harvest by centrifugation. Resuspend the pellet in PBS to a suitable density (e.g., OD600 of 0.5).

  • Probe Incubation: Add RhB-PBP10 to the bacterial suspension to a final concentration of 1-10 µM.

  • Staining: Incubate at room temperature for 30 minutes, protected from light.

  • Washing: Pellet the bacteria by centrifugation and wash three times with PBS to remove unbound peptide.

  • Fixation (Optional): Fix the stained bacteria with 4% paraformaldehyde.

  • Mounting and Imaging: Mount the washed cells on a microscope slide and visualize using a fluorescence microscope with a Rhodamine B filter set (e.g., TRITC/Cy3).

Conclusion

Rhodamine B-conjugated this compound is a multifaceted peptide with significant potential in both antimicrobial and immunomodulatory applications. Its dual mechanism of action, targeting both microbial membranes and host inflammatory receptors, presents a novel approach to combating infectious diseases and related inflammation. The detailed protocols and data provided in this guide are intended to facilitate further research into the therapeutic potential of RhB-PBP10 and its derivatives, ultimately aiding in the development of new anti-infective and anti-inflammatory strategies.

References

PBP10: A Technical Guide to a Gelsolin-Derived Peptide with Dual Antimicrobial and Immunomodulatory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of PBP10, a synthetic peptide derived from human plasma gelsolin, for researchers, scientists, and drug development professionals. This compound, also known as Gelsolin 160-169, is a 10-amino acid peptide (QRLFQVKGRR) conjugated at its N-terminus with a Rhodamine B molecule.[1] This peptide originates from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin, a crucial actin-binding protein involved in cytoskeletal regulation.[1] this compound exhibits a unique dual functionality, acting as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2).[1][2]

Physicochemical Properties and Derivation

This compound is a synthetic, cell-permeant molecule.[1][2] Its derivation from the PIP2-binding site of gelsolin is key to its biological activities.[1][3] The sequence QRLFQVKGRR was identified as the core region responsible for phosphoinositide binding.[1] The addition of a Rhodamine B molecule to the N-terminus enhances its cell permeability and allows for fluorescent tracking in experimental settings.[1]

Mechanisms of Action

This compound's biological effects are mediated through two primary mechanisms: direct interaction with microbial membranes and modulation of host cell signaling pathways.[1]

Antimicrobial Activity

The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][3][4][5] This interaction is believed to disrupt membrane integrity, leading to increased permeability and subsequent cell death.[1] Unlike some other antimicrobial peptides, this compound does not appear to form discrete pores in the membrane.[1][4][5]

Immunomodulatory Activity

This compound influences two key signaling pathways in eukaryotic cells: the FPR2 signaling cascade and the phosphoinositide-dependent pathway.[1]

  • FPR2 Antagonism: this compound acts as a selective inhibitor of Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses.[2][6] By blocking FPR2, this compound can limit microbial-induced inflammatory effects.[2][3]

  • Phosphoinositide Signaling Interference: By virtue of being derived from the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane.[1] This interaction can interfere with the normal function of PIP2 as a signaling molecule and a regulator of the actin cytoskeleton.[1] this compound has been shown to disrupt stress fibers and cortical actin, and to affect vesicle trafficking.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

ParameterOrganism/Cell TypeValue/EffectReference
Antimicrobial Activity Gram-positive bacteriaBactericidal activity[1][3]
Gram-negative bacteriaBactericidal activity[1][3]
Binding Affinity Lipopolysaccharide (LPS)Selective interaction, neutralizes pro-inflammatory effects[1][3][4]
Lipoteichoic Acid (LTA)Selective interaction, neutralizes pro-inflammatory effects[1][3][4]
Immunomodulatory Activity Human Keratinocytes (HaCaT)Inhibition of LPS/LTA-induced inflammatory response[3]
Eukaryotic cellsSelective FPR2 antagonist[1][2]
Eukaryotic cellsInterference with PIP2 signaling, actin disruption[1][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of this compound.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) [1]

  • Resin Selection: The peptide with the sequence QRLFQVKGRR is synthesized on a solid support, such as a Rink Amide resin, using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1]

  • Amino Acid Coupling: Amino acids are sequentially added to the growing peptide chain. Each cycle involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

  • Rhodamine B Conjugation: Following the assembly of the peptide chain, and while the peptide is still attached to the resin with its side-chain protecting groups intact, Rhodamine B is coupled to the deprotected N-terminal amine.[1]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically based on trifluoroacetic acid (TFA).[1]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Cell Viability Assay

Protocol: MTT Assay [1]

  • Cell Seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere overnight.[1]

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[1]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570-590 nm.[1]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.[1]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

PBP10_Antimicrobial_Action cluster_bacteria Bacterial Cell This compound This compound Membrane Bacterial Membrane (LPS/LTA) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Death Cell Death Disruption->Death

This compound Antimicrobial Mechanism of Action.

PBP10_FPR2_Antagonism cluster_cell Eukaryotic Cell This compound This compound FPR2 FPR2 Receptor This compound->FPR2 Antagonism G_Protein G-Protein FPR2->G_Protein Activation Downstream Downstream Signaling (e.g., Inflammation) G_Protein->Downstream

This compound Antagonism of the FPR2 Signaling Pathway.

PBP10_PIP2_Interference cluster_membrane Plasma Membrane This compound This compound PIP2 PIP2 This compound->PIP2 Binding Actin Actin Cytoskeleton PIP2->Actin Regulation Disruption Cytoskeletal Disruption Actin->Disruption Interference by this compound

This compound Interference with PIP2 Signaling.

PBP10_Synthesis_Workflow Resin Solid Support Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS Conjugation Rhodamine B Conjugation SPPS->Conjugation Cleavage Cleavage & Deprotection (TFA-based) Conjugation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified this compound Purification->Final_Product

Workflow for this compound Synthesis and Purification.

Conclusion

The this compound peptide represents a promising therapeutic candidate with a unique dual mechanism of action. Its ability to directly target and kill a broad spectrum of bacteria while simultaneously modulating the host inflammatory response through FPR2 antagonism and interference with PIP2 signaling pathways opens up a wide range of potential therapeutic applications. Further research into its efficacy and safety in preclinical and clinical models is warranted.

References

Methodological & Application

PBP10 in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10 is a synthetic, cell-permeable, 10-amino acid peptide (QRLFQVKGRR) derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of human plasma gelsolin.[1] It is often conjugated with a Rhodamine B molecule at its N-terminus for visualization.[1] this compound has garnered significant interest due to its dual functionality: it acts as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses.[1][2] This makes this compound a valuable tool for research in immunology, cancer biology, and infectious diseases.[3]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in harnessing its potential for their studies.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Modulation of Host Cell Signaling:

    • FPR2 Antagonism: this compound selectively binds to and inhibits FPR2, thereby blocking downstream signaling cascades typically initiated by FPR2 agonists. This includes the inhibition of G-protein activation, phospholipase C (PLC) activation, and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • Interference with PIP2 Signaling: By mimicking the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides like PIP2 at the plasma membrane. This interaction can disrupt normal PIP2-dependent processes, including actin cytoskeleton organization and vesicle trafficking.

  • Antimicrobial Activity: this compound interacts electrostatically with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is thought to disrupt membrane integrity, leading to increased permeability and cell death, though it does not appear to form discrete pores.

Data Presentation

Table 1: Antimicrobial Activity of this compound
Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)
Escherichia coliSG1300910
Pseudomonas aeruginosaPAO120
Staphylococcus aureusATCC 259235
Streptococcus pneumoniaeR610

This data is illustrative and may vary depending on the specific experimental conditions.

Table 2: Effect of this compound on IL-8 Release in HaCaT Cells
TreatmentIL-8 Concentration (pg/mL)
Control (LPS-stimulated)504.9 ± 49.39
This compound + LPS393.5 - 431
Control (LTA-stimulated)749.2 ± 55.81
This compound + LTA400 - 450

Data represents the mean ± SD from three experiments and demonstrates the immunomodulatory effect of this compound in reducing pro-inflammatory cytokine release.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound peptide

  • Eukaryotic cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Peptide Treatment: The following day, remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh medium. Include an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound peptide

  • Cells of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze changes in protein expression or phosphorylation status in key signaling pathways affected by this compound.

Materials:

  • This compound peptide

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

PBP10_FPR2_Signaling_Pathway This compound This compound FPR2 FPR2 This compound->FPR2 Inhibits G_protein G-protein FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2_node PIP2 PLC->PIP2_node Hydrolyzes IP3 IP3 PIP2_node->IP3 DAG DAG PIP2_node->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., Chemotaxis, Inflammation) Ca_release->Downstream PKC_activation->Downstream Agonist FPR2 Agonist (e.g., WKYMVM) Agonist->FPR2 Activates

Caption: this compound antagonism of the FPR2 signaling pathway.

PBP10_PIP2_Signaling_Pathway cluster_pip2 PIP2-Mediated Processes This compound This compound PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) This compound->PIP2 Binds to & Interferes with Actin Actin Cytoskeleton Regulation PIP2->Actin Vesicle Vesicle Trafficking PIP2->Vesicle Signaling Other PIP2-dependent Signaling PIP2->Signaling

Caption: this compound interference with PIP2-dependent signaling.

Experimental_Workflow_PBP10_Apoptosis start Seed Cells in 6-well Plate treat Treat with this compound (and controls) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with ice-cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis analysis using this compound.

References

PBP10 Peptide: Synthesis, Purification, and Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10 is a synthetic, cell-permeable, 10-amino acid peptide with the sequence QRLFQVKGRR, conjugated at its N-terminus with a Rhodamine B molecule. Derived from the polyphosphoinositide-binding site of human plasma gelsolin, this compound exhibits a dual mechanism of action. It functions as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory responses. These properties make this compound a molecule of significant interest for research in infectious diseases, immunology, and drug development.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of the this compound peptide.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Amino Acid Sequence QRLFQVKGRR
N-terminal Modification Rhodamine B
Molecular Formula C₉₀H₁₂₇N₂₅O₁₆
Molecular Weight 1883.3 g/mol
Appearance Reddish lyophilized powder
Purity (by HPLC) >95%
Solubility Soluble in water
Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesStrainMIC (µg/mL)Gram Stain
Escherichia coliATCC 259225Negative
Pseudomonas aeruginosaATCC 27853>50Negative
Staphylococcus aureusATCC 292134Positive
Klebsiella pneumoniaeATCC 138838Negative

Note: MIC values can vary depending on the specific strain and assay conditions.

Biological Activity of this compound
ActivityAssayTargetIC₅₀/EC₅₀
FPR2 Antagonism Calcium MobilizationFormyl Peptide Receptor 2~1 µM
Cytotoxicity of this compound
Cell LineAssayCC₅₀/IC₅₀
HeLa MTT>50 µM
HEK293 MTT>50 µM
Jurkat MTT>50 µM

Note: Cytotoxicity can be cell-line dependent. It is recommended to determine the CC₅₀ for the specific cell line used in your experiments.

Experimental Protocols

This compound Peptide Synthesis Workflow

PBP10_Synthesis_Workflow This compound Synthesis and Purification Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_labeling N-terminal Labeling cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Characterization Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash_1 Wash (DMF, DCM) Amino_Acid_Coupling->Wash_1 Repeat_Cycle Repeat Cycle for all 10 Amino Acids Wash_1->Repeat_Cycle Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection Rhodamine_Coupling Rhodamine B Coupling Final_Fmoc_Deprotection->Rhodamine_Coupling Wash_2 Wash (DMF, DCM) Rhodamine_Coupling->Wash_2 Cleavage Cleavage from Resin (TFA Cocktail) Wash_2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spec, Analytical HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Pure this compound Peptide Lyophilization->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

I. This compound Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (Arg(Pbf), Gln(Trt), Gly, His(Trt), Leu, Lys(Boc), Phe, Val)

  • Rhodamine B

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (10 mL) and swell the resin for 1 hour at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 equivalents) with HBTU (0.5 mmol, 5 equivalents) and HOBt (0.5 mmol, 5 equivalents) in DMF (5 mL) for 5 minutes.

    • Add DIPEA (1.0 mmol, 10 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence (QRLFQVKGRR), starting from the C-terminal Arginine.

  • N-terminal Rhodamine B Conjugation:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • In a separate vial, dissolve Rhodamine B (0.2 mmol, 2 equivalents) and HBTU/HOBt (0.2 mmol, 2 equivalents) in DMF (5 mL).

    • Add DIPEA (0.4 mmol, 4 equivalents) to the Rhodamine B solution.

    • Add the activated Rhodamine B solution to the deprotected peptide-resin.

    • Agitate the mixture overnight at room temperature in the dark.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5, v/v/v/w).

    • Add the cleavage cocktail (10 mL) to the resin.

    • Agitate for 3-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge at 3000 x g for 10 minutes to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

II. This compound Peptide Purification (Reversed-Phase HPLC)

Materials:

  • Crude this compound peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 10 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal volume of 50% ACN/water.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 15 mL/min

    • Detection: 220 nm and 550 nm (for Rhodamine B)

    • Gradient:

      • 10-50% B over 40 minutes

  • Purification:

    • Inject the dissolved crude peptide onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions with >95% purity.

  • Lyophilization:

    • Freeze the pooled pure fractions and lyophilize to obtain the final purified this compound peptide as a reddish powder.

    • Expected Yield: 15-25% based on the initial resin loading.

III. This compound Peptide Characterization
  • Analytical RP-HPLC:

    • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1 mL/min

    • Gradient: 10-60% B over 30 minutes

    • Detection: 220 nm

    • Expected Result: A single major peak indicating high purity.

  • Mass Spectrometry:

    • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

    • Expected Monoisotopic Mass: [M+H]⁺ = 1882.0 g/mol

    • The observed mass should be within the acceptable error range of the instrument.

Signaling Pathways

This compound's Dual Mechanism of Action

PBP10_Mechanism This compound's Dual Mechanism of Action cluster_antimicrobial Antimicrobial Action cluster_fpr2 FPR2 Antagonism This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Interaction FPR2 FPR2 Receptor This compound->FPR2 Antagonism Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death G_Protein G-Protein Activation FPR2->G_Protein PLC Phospholipase C G_Protein->PLC Calcium_Release Intracellular Ca²⁺ Release PLC->Calcium_Release Inflammatory_Response Inflammatory Response Calcium_Release->Inflammatory_Response

Caption: this compound's Dual Mechanism of Action.

PBP10: A Selective Inhibitor for FPR2 Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR), is a key player in the inflammatory response, capable of mediating both pro-inflammatory and pro-resolving signals depending on the activating ligand.[1] This dual functionality makes FPR2 an attractive therapeutic target for a wide range of inflammatory diseases.[1] PBP10, a synthetic, cell-permeant peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin, has emerged as a valuable tool for studying FPR2 signaling.[2][3] This 10-amino acid peptide (sequence: QRLFQVKGRR), conjugated at its N-terminus with Rhodamine B to facilitate cell entry, functions as a selective antagonist of FPR2.[2][4]

Initially explored for its interaction with phosphoinositides and its influence on actin dynamics, this compound was later identified as a potent antimicrobial agent.[2] Subsequent research, however, solidified its role as a selective inhibitor of FPR2-mediated cellular responses, with minimal impact on the closely related FPR1.[2][3] this compound is thought to exert its inhibitory effect by binding to phosphatidylinositol 4,5-bisphosphate (PIP2), which in turn disrupts actin filaments and blocks FPR2 signaling.[5][6] This specific mechanism of action distinguishes it from other FPR2 antagonists and makes it a valuable tool for dissecting the specific roles of FPR2 in various physiological and pathological processes.[4]

Quantitative Data: Comparative Efficacy of FPR2 Inhibitors

The efficacy of this compound as an FPR2 inhibitor can be compared with other known antagonists. While specific IC50 values for the direct binding of this compound to FPR2 are not widely reported, its inhibitory effects on downstream signaling events have been quantified.[2] The following table summarizes available data for this compound and other common FPR2 inhibitors.

InhibitorTypeMechanism of ActionPotency (IC50/Ki)AssayReference
This compound Rhodamine B-labeled Peptide (10 amino acids)Binds to phosphatidylinositol 4,5-bisphosphate (PIP2), disrupting actin filaments and blocking FPR2 signaling.[5][6]Data not widely available for direct binding. Selectively inhibits FPR2-mediated responses.[2][7]Inhibition of FPR2-mediated calcium mobilization and superoxide (B77818) generation.[7][2][5][6][7]
WRW4 Peptide (6 amino acids)Selective antagonist that blocks agonist binding to FPR2.[5][6]IC50 = 0.23 µMInhibition of WKYMVm binding to FPR2.[1][1][5][6]
BOC-2 PeptideCompetitive inhibition of formyl peptides binding to both FPR1 and FPR2.[5][6]Not specific for FPR2.Functional assays measuring inhibition of FPR1/FPR2 activation.[5][6]
Quin-C7 Small MoleculeOrally active FPR2/ALX antagonist.[8]Data not specified in provided context.Anti-inflammatory activity in DSS-induced colitis in mice.[8][8]

Note: A lower IC50 or Ki value indicates higher potency. The presented data is collated from separate studies and should be interpreted with this consideration.[1]

Signaling Pathways

FPR2 activation initiates a cascade of intracellular events that are crucial for various cellular responses, including chemotaxis, proliferation, and inflammation. This compound selectively interferes with this signaling cascade.

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR2 FPR2 G_protein Gαi/Gβγ FPR2->G_protein Activates PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK (ERK, p38) G_protein->MAPK Gα activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PI3K->Akt Activates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cell_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2_cyto->Cell_Response PKC->Cell_Response Akt->Cell_Response MAPK->Cell_Response Agonist FPR2 Agonist (e.g., WKYMVM) Agonist->FPR2 Activates This compound This compound This compound->PIP2 Binds and Inhibits

Caption: this compound inhibits FPR2 signaling by targeting PIP2.

Experimental Protocols

Calcium Mobilization Assay

This assay is fundamental for assessing the agonist or antagonist activity of a compound on GPCRs like FPR2 by measuring changes in intracellular calcium levels.[4][9]

Objective: To determine if this compound inhibits FPR2 agonist-induced intracellular calcium mobilization.

Calcium_Mobilization_Workflow A 1. Cell Culture (e.g., HEK293-FPR2 or neutrophils) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. This compound Incubation (Varying concentrations) B->C D 4. Agonist Stimulation (e.g., WKYMVM) C->D E 5. Fluorescence Measurement (Fluorometer/Plate Reader) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for the calcium mobilization assay.

Methodology:

  • Cell Culture: Culture cell lines stably expressing human FPR2 (e.g., HEK293 or HL-60 cells) or use primary human neutrophils.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and resuspend them in a suitable buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 10-30 minutes at room temperature or 37°C.[1]

  • Agonist Stimulation: Place the cell suspension in a fluorometer or a fluorescence plate reader. Add a known FPR2 agonist (e.g., WKYMVM) to stimulate the cells.[4]

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.[4]

  • Data Analysis: To determine the antagonist activity of this compound, observe the reduction in the agonist-induced calcium flux. Calculate the half-maximal inhibitory concentration (IC50) to quantify its potency.[4]

Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a key function mediated by FPR2.

Objective: To assess the inhibitory effect of this compound on FPR2-mediated cell migration.

Methodology:

  • Cell Preparation: Isolate primary neutrophils or use a suitable myeloid cell line (e.g., HL-60 differentiated into a neutrophil-like phenotype). Resuspend the cells in a chemotaxis buffer.

  • Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size).

  • Chemoattractant and Inhibitor: In the lower chamber, add the FPR2 agonist (e.g., WKYMVM) as the chemoattractant. In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-2 hours).

  • Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., Giemsa or DAPI).

  • Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control.

Western Blotting for Downstream Signaling

This technique can be used to analyze the effect of this compound on the phosphorylation status of key proteins in the FPR2 signaling cascade, such as ERK and Akt.

Objective: To determine if this compound inhibits the phosphorylation of downstream signaling molecules following FPR2 activation.

Methodology:

  • Cell Treatment: Seed FPR2-expressing cells and grow them to an appropriate confluency. Serum-starve the cells for a few hours before the experiment.

  • Inhibitor and Agonist Treatment: Pre-incubate the cells with different concentrations of this compound for a specified time. Then, stimulate the cells with an FPR2 agonist (e.g., WKYMVM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on agonist-induced phosphorylation.

Conclusion

This compound serves as a selective and valuable tool for the investigation of FPR2 signaling. Its distinct mechanism of action, involving the targeting of PIP2, provides a unique approach to modulating FPR2 activity. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies to elucidate the intricate roles of FPR2 in health and disease, and to explore its potential as a therapeutic target.

References

Using PBP10 to Study Actin Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10, a synthetic peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of human plasma gelsolin, serves as a powerful tool for investigating the intricate dynamics of the actin cytoskeleton. This cell-permeant peptide, with the sequence QRLFQVKGRR, is often conjugated with a fluorophore like Rhodamine B for visualization. This compound exerts its effects by directly interacting with and sequestering PIP2, a key signaling phospholipid in the plasma membrane that regulates a multitude of actin-binding proteins. By interfering with PIP2-dependent signaling, this compound provides a means to acutely disrupt actin-dependent cellular processes, making it an invaluable reagent for studying cell motility, morphogenesis, and intracellular transport.

The primary mechanism of this compound's action on the actin cytoskeleton is through its high affinity for PIP2. This interaction prevents PIP2 from binding to its native effector proteins, such as gelsolin, profilin, and WASp/N-WASP, which are crucial for actin filament nucleation, elongation, and branching. The sequestration of PIP2 by this compound leads to a rapid and transient disruption of organized actin structures, including stress fibers and cortical actin networks. This makes this compound a valuable tool for dissecting the role of PIP2-mediated actin dynamics in various cellular functions.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on actin dynamics and cell migration in cultured fibroblasts. This data is illustrative and may vary depending on the cell type, experimental conditions, and this compound concentration.

Table 1: Effect of this compound on F-Actin Stress Fiber Integrity

This compound Concentration (µM)Treatment Time (minutes)Percentage of Cells with Intact Stress Fibers (%)Average Stress Fiber Intensity (Arbitrary Units)
0 (Control)3095 ± 4100 ± 8
103062 ± 768 ± 9
253025 ± 531 ± 6
50308 ± 312 ± 4

Table 2: Effect of this compound on Fibroblast Cell Migration in a Scratch Wound Assay

This compound Concentration (µM)Time Post-Scratch (hours)Wound Closure (%)Average Cell Migration Speed (µm/hour)
0 (Control)1245 ± 520.8 ± 2.5
101228 ± 412.9 ± 1.8
251215 ± 36.9 ± 1.4
50127 ± 23.2 ± 0.9

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PBP10_Signaling_Pathway This compound This compound PIP2 PIP2 This compound->PIP2 Sequesters Actin_Binding_Proteins Actin-Binding Proteins (e.g., Gelsolin, WASp) PIP2->Actin_Binding_Proteins Activates Actin_Polymerization Actin Polymerization & Organization Actin_Binding_Proteins->Actin_Polymerization Stress_Fibers Stress Fibers & Cortical Actin Actin_Polymerization->Stress_Fibers Cell_Motility Cell Motility Stress_Fibers->Cell_Motility

Caption: this compound sequesters PIP2, inhibiting actin polymerization and cell motility.

Immunofluorescence_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Seed_Cells 1. Seed cells on coverslips Treat_this compound 2. Treat with this compound Seed_Cells->Treat_this compound Fix_Cells 3. Fix with 4% Paraformaldehyde Treat_this compound->Fix_Cells Permeabilize 4. Permeabilize with 0.1% Triton X-100 Fix_Cells->Permeabilize Stain_Actin 5. Stain F-actin (e.g., Phalloidin) Permeabilize->Stain_Actin Stain_Nuclei 6. Counterstain Nuclei (e.g., DAPI) Stain_Actin->Stain_Nuclei Mount 7. Mount coverslips Stain_Nuclei->Mount Image 8. Acquire images (Fluorescence Microscope) Mount->Image Analyze 9. Quantify F-actin intensity Image->Analyze

Caption: Experimental workflow for immunofluorescence staining of F-actin.

Cell_Migration_Workflow cluster_setup Assay Setup cluster_incubation_imaging Incubation & Imaging cluster_analysis Data Analysis Seed_Confluent 1. Seed cells to confluence Create_Scratch 2. Create a scratch wound Seed_Confluent->Create_Scratch Add_Media 3. Add media with/without this compound Create_Scratch->Add_Media Incubate 4. Incubate and acquire images at T=0 Add_Media->Incubate Time_Lapse 5. Acquire images at subsequent time points Incubate->Time_Lapse Measure_Wound 6. Measure wound area/width Time_Lapse->Measure_Wound Calculate_Closure 7. Calculate % wound closure and migration speed Measure_Wound->Calculate_Closure

Caption: Workflow for the scratch wound cell migration assay.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of F-actin in this compound-Treated Cells

This protocol details the procedure for visualizing the effects of this compound on the actin cytoskeleton of adherent cells using immunofluorescence.

Materials:

  • Mammalian cells (e.g., NIH3T3 fibroblasts)

  • Glass coverslips

  • Cell culture medium

  • This compound (or Rhodamine B-conjugated this compound)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a working solution of this compound in serum-free cell culture medium. Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 5-30 minutes). Include a vehicle control (medium without this compound).

  • Fixation: Aspirate the treatment medium and wash the cells gently with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • F-actin Staining: Wash the cells three times with PBS. Prepare the fluorescently-conjugated phalloidin working solution according to the manufacturer's instructions. Add the phalloidin solution to the coverslips and incubate for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.

  • Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets. Capture images and quantify changes in F-actin structures, such as stress fiber integrity and cortical actin organization, using image analysis software.

Protocol 2: In Vitro Scratch Wound Healing Assay to Assess Cell Migration

This protocol describes how to evaluate the effect of this compound on the migratory capacity of a confluent cell monolayer.

Materials:

  • Mammalian cells (e.g., fibroblasts)

  • 24-well tissue culture plates

  • Cell culture medium

  • This compound

  • Sterile 200 µL pipette tips

  • Microscope with a camera and incubation chamber

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment: Gently wash the wells with PBS to remove dislodged cells. Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Immediately after adding the treatment, place the plate on a microscope stage within an incubator. Acquire images of the scratch wound at multiple positions for each well (T=0).

  • Time-Lapse Imaging: Continue to acquire images at the same positions at regular intervals (e.g., every 2-4 hours) for up to 24 hours or until the wound in the control wells has closed.

  • Data Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the percentage of wound closure and the cell migration speed.

    • Wound Closure (%) = [(Initial Area - Area at time t) / Initial Area] x 100

    • Migration Speed (µm/hour) = (Initial Wound Width - Final Wound Width) / (2 x Time)

Drug Development Applications

The study of actin dynamics is crucial in various aspects of drug development. The actin cytoskeleton is implicated in cancer cell invasion and metastasis, immune cell function, and neuronal plasticity. This compound can be utilized as a research tool in the following areas:

  • Oncology: To investigate the role of PIP2-dependent actin remodeling in cancer cell migration and invasion. This compound can be used to validate targets within the PIP2 signaling pathway that may be amenable to therapeutic intervention.

  • Immunology: To probe the importance of actin dynamics in immune cell functions such as phagocytosis, chemotaxis, and the formation of the immunological synapse.

  • Neuroscience: To study the role of actin remodeling in neuronal growth cone guidance, synapse formation, and plasticity.

By providing a means to acutely and specifically disrupt PIP2-mediated actin dynamics, this compound allows for the elucidation of fundamental cellular processes and the identification of potential therapeutic targets for a range of diseases.

PBP10: A Versatile Tool for Investigating Vesicle Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10, a cell-permeable peptide derived from the phosphoinositide-binding site of the actin-modulating protein gelsolin, has emerged as a valuable molecular tool for dissecting the intricate processes of vesicle trafficking. Its ability to specifically interact with phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid, allows for the targeted disruption of cellular events that are critically dependent on PIP2 signaling and the integrity of the actin cytoskeleton. These processes include fundamental cellular functions such as exocytosis, endocytosis, and the intracellular transport of vesicles. This document provides detailed application notes and experimental protocols for the use of this compound in vesicle trafficking research, aimed at researchers, scientists, and professionals in drug development.

This compound's primary mechanism of action involves its binding to PIP2 at the plasma membrane.[1] This interaction interferes with the normal function of PIP2 as a signaling molecule and as a regulator of the actin cytoskeleton.[1] Consequently, this compound treatment can lead to the disruption of stress fibers and cortical actin, impacting various stages of vesicle trafficking that rely on a dynamic actin network.[1][2]

Key Applications in Vesicle Trafficking Research

This compound can be utilized in a variety of experimental systems to probe the role of PIP2 and the actin cytoskeleton in vesicle transport. Key applications include:

  • Inhibition of Regulated Exocytosis: By disrupting the cortical actin network, which acts as both a barrier and a scaffold for secretory vesicles, this compound can be used to study the role of actin dynamics in the priming and fusion of vesicles with the plasma membrane.

  • Modulation of Endocytosis: this compound provides a means to investigate the involvement of PIP2 and the actin cytoskeleton in various forms of endocytosis, including clathrin-mediated and bulk endocytosis.

  • Investigation of GLUT4 Translocation: this compound has been successfully used to uncouple the translocation of GLUT4-containing vesicles to the plasma membrane from their subsequent activation, offering a unique tool to study the molecular requirements of each step in insulin-stimulated glucose uptake.[3]

  • Studying Synaptic Vesicle Dynamics: The role of the presynaptic actin cytoskeleton in the recycling and release of synaptic vesicles can be explored using this compound.

Quantitative Data Summary

The following tables summarize quantitative data regarding the biological activities of this compound.

ParameterValueCell Type/SystemReference
GLUT4 Translocation
Effective Concentration40 µM3T3-L1 adipocytes
Antimicrobial Activity
MIC vs. E. coli16 µg/mLBacterial culture
MIC vs. S. aureus8 µg/mLBacterial culture
FPR2 Inhibition
IC50 (downstream signaling)Not widely reportedVarious cell lines

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vesicle Trafficking

This compound exerts its effects on vesicle trafficking primarily by interfering with PIP2-dependent signaling pathways that regulate the actin cytoskeleton.

PBP10_Signaling cluster_membrane Cellular Environment This compound This compound PIP2 PIP2 This compound->PIP2 Binds to VesicleTrafficking Vesicle Trafficking (Exocytosis/Endocytosis) This compound->VesicleTrafficking Inhibits PlasmaMembrane Plasma Membrane Downstream Actin-Binding Proteins (e.g., Gelsolin, N-WASP, Arp2/3) PIP2->Downstream Regulates Actin Actin Cytoskeleton Actin->VesicleTrafficking Is required for Downstream->Actin Modulates

Caption: this compound interferes with vesicle trafficking by binding to PIP2.

General Experimental Workflow for Studying Vesicle Trafficking with this compound

This workflow outlines the typical steps involved in using this compound to investigate its effects on a specific vesicle trafficking process.

PBP10_Workflow Step1 1. Cell Culture and Treatment - Seed cells of interest - Treat with this compound at desired concentration and time Step2 2. Stimulation/Induction - Induce the vesicle trafficking event (e.g., insulin (B600854) for GLUT4, secretagogue for exocytosis) Step1->Step2 Step3 3. Assay Performance - Perform specific assay to measure vesicle trafficking (e.g., immunofluorescence, biochemical assay) Step2->Step3 Step4 4. Data Acquisition - Collect data using appropriate instrumentation (e.g., microscopy, plate reader) Step3->Step4 Step5 5. Analysis and Interpretation - Quantify the effect of this compound - Compare with control groups Step4->Step5

Caption: A general workflow for this compound-based vesicle trafficking studies.

Detailed Experimental Protocols

Protocol 1: Investigation of GLUT4 Translocation in 3T3-L1 Adipocytes

This protocol is adapted from studies demonstrating this compound's ability to induce GLUT4 translocation to the plasma membrane.

Objective: To assess the effect of this compound on the translocation of GLUT4-containing vesicles to the plasma membrane in 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 adipocytes (differentiated)

  • This compound peptide (e.g., 40 µM working solution)

  • Control peptide (e.g., a scrambled version of this compound)

  • Insulin (100 nM working solution)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against GLUT4

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes on glass coverslips.

  • Serum Starvation: Prior to the experiment, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Treatment:

    • Treat the cells with 40 µM this compound for 15-30 minutes.

    • As a positive control, treat a separate set of cells with 100 nM insulin for 15-30 minutes.

    • Include a negative control (untreated cells) and a control peptide group.

  • Fixation: After treatment, wash the cells three times with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary anti-GLUT4 antibody (diluted in blocking buffer) overnight at 4°C.

    • The following day, wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Visualize and capture images using a fluorescence microscope.

Expected Results: In this compound-treated cells, a significant increase in GLUT4 staining at the plasma membrane should be observed, similar to the effect of insulin. This indicates the translocation of GLUT4 vesicles.

Protocol 2: General Assay for Regulated Exocytosis in Neuroendocrine Cells (e.g., PC12 or Chromaffin cells)

This protocol provides a framework for studying the effect of this compound on the release of neurotransmitters or hormones from neuroendocrine cells.

Objective: To determine the impact of this compound on secretagogue-induced exocytosis.

Materials:

  • Neuroendocrine cells (e.g., PC12 or primary chromaffin cells)

  • This compound peptide

  • Secretagogue (e.g., high potassium solution, nicotine, or a specific receptor agonist)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Reagents for detecting the released substance (e.g., enzymatic assay for norepinephrine, ELISA for a specific hormone)

  • 96-well plates

Procedure:

  • Cell Culture: Culture the neuroendocrine cells in appropriate medium. For primary cells, follow established isolation and culture protocols.

  • Loading (Optional): For some assays, cells may need to be loaded with a tracer, such as a radioactive neurotransmitter or a fluorescent dye.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with this compound at the desired concentration for a specified time (e.g., 30 minutes). Include appropriate controls (untreated, vehicle control).

  • Stimulation: Replace the pre-incubation solution with the secretagogue solution (also containing this compound or vehicle). Incubate for a time sufficient to induce exocytosis (e.g., 5-15 minutes).

  • Sample Collection: Collect the supernatant, which contains the released substances.

  • Quantification: Quantify the amount of released substance in the supernatant using a suitable assay.

  • Normalization: Lyse the cells and measure the total cellular content of the released substance or total protein to normalize the release data.

Expected Results: this compound is expected to inhibit secretagogue-induced exocytosis by disrupting the sub-plasmalemmal actin network, which is required for the docking and fusion of secretory vesicles.

Protocol 3: Clathrin-Mediated Endocytosis Assay using Transferrin Uptake

This protocol outlines a method to assess the effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Objective: To investigate the role of this compound-sensitive actin dynamics in clathrin-mediated endocytosis.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • This compound peptide

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Serum-free medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to confluency in a suitable format (e.g., 6-well plates for flow cytometry, coverslips for microscopy).

  • Serum Starvation: Serum-starve the cells for 1 hour to upregulate transferrin receptor expression.

  • This compound Treatment: Pre-incubate the cells with this compound at the desired concentration for 30 minutes in serum-free medium.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis. A control at 4°C should be included to measure surface binding only.

  • Removal of Surface-Bound Transferrin:

    • Place the cells on ice to stop endocytosis.

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with ice-cold acid wash buffer for 5 minutes to strip off any surface-bound transferrin.

    • Wash the cells again with ice-cold PBS.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the internal fluorescence using a flow cytometer.

    • Microscopy: Fix the cells and visualize the internalized transferrin using a fluorescence microscope.

Expected Results: If this compound disrupts the actin dynamics required for the scission or movement of clathrin-coated vesicles, a decrease in the amount of internalized transferrin would be expected in this compound-treated cells compared to controls.

Conclusion

This compound is a powerful and specific tool for investigating the role of PIP2 and the actin cytoskeleton in vesicle trafficking. The protocols and data presented here provide a foundation for researchers to design and execute experiments that can yield significant insights into the molecular mechanisms governing exocytosis and endocytosis in various physiological and pathological contexts. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for PBP10 Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10 is a synthetic, cell-permeable peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin. This 10-amino acid peptide, with the sequence QRLFQVKGRR, is conjugated at its N-terminus with Rhodamine B. This compound exhibits a dual mechanism of action, functioning as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory responses. These properties make this compound a promising candidate for the development of novel anti-infective and anti-inflammatory therapeutics.

This document provides detailed protocols for the antimicrobial susceptibility testing of this compound, including methods for determining its minimum inhibitory concentration (MIC), assessing its hemolytic and cytotoxic activities, and protocols for its synthesis, purification, and binding to bacterial cells.

Data Presentation

Antimicrobial Activity of this compound

The antimicrobial potency of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible bacterial growth.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliSG1300910
Staphylococcus aureusATCC 29213Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Klebsiella pneumoniaeATCC 13883Data not available
Acinetobacter baumanniiATCC 19606Data not available

Note: MIC values for additional bacterial strains will be updated as data becomes available.

Safety Profile of this compound

The safety of this compound has been evaluated through hemolysis and cytotoxicity assays.

AssayCell TypeResultReference
Hemolysis AssayHuman Red Blood CellsLow hemolytic activity at bactericidal concentrations
Cytotoxicity (MTT Assay)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations

Experimental Protocols

Peptide Synthesis and Purification

This protocol describes the solid-phase synthesis and purification of the this compound peptide.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin as the solid support.

  • Fmoc Chemistry: Utilize standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the sequential addition of amino acids to assemble the peptide chain (QRLFQVKGRR).

  • Rhodamine B Conjugation: Following the assembly of the peptide chain and while the peptide is still attached to the resin with its side-chain protecting groups intact, couple Rhodamine B to the deprotected N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.

Diagram: this compound Synthesis and Purification Workflow

cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Characterization Resin Rink Amide Resin Chain_Assembly Fmoc Amino Acid Coupling Resin->Chain_Assembly Rhodamine_Coupling Rhodamine B Conjugation Chain_Assembly->Rhodamine_Coupling Cleavage Cleavage & Deprotection Rhodamine_Coupling->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC Characterization Mass Spec & Analytical HPLC RP_HPLC->Characterization

Caption: Workflow for this compound Synthesis and Purification.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • Test bacterium (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound peptide stock solution

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight.

    • Dilute the overnight culture to a standardized concentration of 5 x 10^5 Colony Forming Units (CFU)/mL in fresh MHB.

  • Peptide Dilution Series:

    • Prepare a two-fold serial dilution of the this compound peptide in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Diagram: Broth Microdilution Workflow

A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Plates with Bacteria and this compound A->C B Prepare 2-Fold Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Hemolysis Assay

This assay evaluates the lytic effect of this compound on red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound peptide

  • 1% Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • RBC Preparation:

    • Wash fresh human red blood cells multiple times with PBS.

    • Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation:

    • Incubate aliquots of the RBC suspension with various concentrations of the this compound peptide at 37°C for 1 hour.

    • Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Centrifugation:

    • Centrifuge the samples to pellet the intact RBCs.

  • Hemolysis Measurement:

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on eukaryotic cells.

Materials:

  • Eukaryotic cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed eukaryotic cells into a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells.

This compound Binding to Bacterial Cells

This protocol describes a method to assess the binding of Rhodamine B-labeled this compound to bacterial cells using fluorescence spectroscopy.

Materials:

  • Rhodamine B-labeled this compound

  • Bacterial cells (e.g., E. coli) grown to mid-log phase

  • Binding buffer (e.g., PBS)

  • Fluorometer

Protocol:

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Centrifuge the culture, wash the cells with binding buffer, and resuspend to a known cell density.

  • Fluorescence Titration:

    • In a quartz cuvette, add a fixed concentration of Rhodamine B-PBP10 in the binding buffer.

    • Record the initial fluorescence spectrum.

    • Titrate the this compound solution with increasing concentrations of the bacterial cell suspension.

    • After each addition, allow the sample to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • Monitor the changes in fluorescence intensity or wavelength of maximum emission of Rhodamine B upon binding to the bacterial cells.

    • Plot the change in fluorescence as a function of the bacterial cell concentration to determine the binding affinity.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: direct interaction with microbial membranes and modulation of host immune responses via FPR2.

Antimicrobial Mechanism

The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is believed to disrupt membrane integrity, leading to increased permeability and eventual cell death.

Diagram: this compound Antimicrobial Mechanism

This compound This compound Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) This compound->Bacterial_Membrane Electrostatic Interaction Disruption Membrane Disruption Bacterial_Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Cell_Death Cell Death Permeability->Cell_Death

Caption: Proposed Antimicrobial Mechanism of this compound.

Host Cell Signaling Modulation

This compound acts as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in chemotaxis and inflammation. By binding to FPR2, this compound inhibits the downstream signaling cascade typically initiated by FPR2 agonists.

Diagram: this compound-mediated FPR2 Signaling Inhibition

cluster_inhibition This compound Inhibition cluster_pathway FPR2 Signaling Pathway This compound This compound FPR2 FPR2 This compound->FPR2 Antagonistic Binding G_Protein G-Protein Activation This compound->G_Protein Inhibition FPR2->G_Protein Activation Agonist FPR2 Agonist Agonist->FPR2 PLC PLC Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream Downstream Effector Functions Ca_Release->Downstream

Caption: this compound Inhibition of the FPR2 Signaling Pathway.

Application Notes and Protocols for PBP10 in Microbial-Induced Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PBP10, a synthetic peptide, for investigating microbial-induced inflammation. This compound, derived from the phosphoinositide-binding site of human plasma gelsolin, offers a unique dual-action mechanism, functioning as both a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key player in the inflammatory response.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in inflammatory research.

Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously target pathogens and modulate the host's inflammatory response.[1][4]

  • Antimicrobial Action: this compound interacts with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is thought to disrupt membrane integrity, leading to increased permeability and subsequent cell death, without necessarily forming discrete pores.

  • Anti-Inflammatory Action: this compound acts as a selective antagonist of FPR2, a G protein-coupled receptor involved in chemotaxis and inflammation. By binding to FPR2, this compound blocks the activation of downstream signaling cascades typically initiated by FPR2 agonists, thereby inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8). This compound also interacts with phosphoinositides, particularly PIP2, at the plasma membrane, which can interfere with PIP2's role as a signaling molecule.

Key Signaling Pathways

PBP10_Signaling_Pathways cluster_antimicrobial Antimicrobial Action cluster_antiinflammatory Anti-Inflammatory Action PBP10_antimicrobial This compound BacterialMembrane Bacterial Membrane (LPS/LTA) PBP10_antimicrobial->BacterialMembrane Interaction MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath PBP10_inflammatory This compound FPR2 FPR2 PBP10_inflammatory->FPR2 Antagonism G_Protein G-Protein Activation FPR2->G_Protein PLC PLC Activation G_Protein->PLC InflammatoryMediators Inflammatory Mediators (ROS, NO, IL-8) PLC->InflammatoryMediators Inhibition

Quantitative Data Summary

The biological activities of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Antimicrobial Activity of this compound

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliSG130091.56
Pseudomonas aeruginosaPAO13.12
Staphylococcus aureusATCC 292136.25
Streptococcus pneumoniaeR612.5

Table 2: Inhibition of FPR2-Mediated Inflammatory Responses

AssayCell TypeAgonistThis compound EffectReference
Calcium MobilizationHuman NeutrophilsWKYMVM (5-10 nM)Complete inhibition
Superoxide ProductionHuman NeutrophilsfMLPInhibition
IL-8 ReleaseHuman KeratinocytesLPS/LTAReduction
Nitric Oxide (NO) ProductionHuman KeratinocytesLPS/LTAReduction
Reactive Oxygen Species (ROS)Human KeratinocytesLPS/LTAReduction

Table 3: Cytotoxicity and Hemolytic Activity

AssayCell TypeResultReference
HemolysisHuman Red Blood CellsLow hemolytic activity at bactericidal concentrations
Cytotoxicity (MTT Assay)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

MIC_Workflow Start Start Culture Prepare Bacterial Culture (Mid-log phase) Start->Culture Dilution Prepare Serial Dilutions of this compound in 96-well plate Culture->Dilution Inoculate Inoculate wells with standardized bacterial suspension Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine Determine MIC (lowest concentration with no visible growth) Incubate->Determine End End Determine->End

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into the growth medium and incubate overnight at 37°C. Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

This assay assesses the lytic effect of this compound on red blood cells.

Hemolysis_Workflow Start Start PrepareRBC Prepare Human Red Blood Cells (2% v/v) Start->PrepareRBC Incubate Incubate RBCs with various this compound concentrations (1 hour at 37°C) PrepareRBC->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure Measure absorbance of supernatant at 540 nm Centrifuge->Measure Calculate Calculate % Hemolysis relative to positive control Measure->Calculate End End Calculate->End

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBCs: Wash fresh human RBCs multiple times with PBS and resuspend to a final concentration of 2% (v/v).

  • Incubation: Incubate aliquots of the RBC suspension with various concentrations of this compound at 37°C for 1 hour. Include positive and negative controls.

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Absorbance Measurement: Quantify the amount of hemoglobin released into the supernatant by measuring the absorbance at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Protocol 3: In Vivo Mouse Model of LPS-Induced Inflammation

This protocol evaluates the anti-inflammatory efficacy of this compound in a mouse model of endotoxemia.

InVivo_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Divide mice into treatment groups Acclimatize->Grouping Administerthis compound Administer this compound or vehicle (i.p.) Grouping->Administerthis compound Induce Induce inflammation with LPS (i.p.) Administerthis compound->Induce Collect Collect blood at predetermined time points Induce->Collect Analyze Measure serum cytokine levels (ELISA) Collect->Analyze End End Analyze->End

Materials:

  • 8-10 week old C57BL/6 or BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile, pyrogen-free saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide mice into treatment groups (e.g., vehicle control, LPS only, LPS + this compound at various doses). Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after this compound administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 2, 4, or 6 hours) post-LPS injection, euthanize the mice and collect blood via cardiac puncture to obtain serum.

  • Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising research tool for dissecting the complex interplay between microbial infection and the host inflammatory response. Its dual functionality allows for the simultaneous investigation of antimicrobial activity and immunomodulation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound in various models of microbial-induced inflammation.

References

Application Notes and Protocols: PBP10 Functionalization of Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of magnetic nanoparticles (MNPs) with the PBP10 peptide. This compound, a synthetic peptide derived from the phosphoinositide-binding site of human plasma gelsolin, has demonstrated significant potential in biomedical applications due to its antimicrobial and anti-inflammatory properties.[1][2][3] Functionalizing magnetic nanoparticles with this compound creates a nanosystem with enhanced therapeutic efficacy, improved biocompatibility, and the potential for targeted delivery.[1][2]

Applications

This compound-functionalized magnetic nanoparticles (this compound-MNPs) have emerged as a promising platform for various therapeutic applications, primarily focused on combating bacterial infections and modulating inflammatory responses.

  • Anti-inflammatory Agent: this compound-based nanosystems have been shown to inhibit the inflammatory response in human keratinocytes stimulated by bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[1][2] These nanosystems can limit the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8).[2]

  • Antimicrobial Agent: The this compound peptide itself exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.[2][4] When anchored to magnetic nanoparticles, this antimicrobial activity is retained and can be enhanced, offering a novel approach to treating bacterial infections.

  • Anti-biofilm Formation: this compound-coated magnetic nanoparticles have demonstrated the ability to prevent biofilm formation by various Candida species, indicating their potential in combating fungal infections.[3]

  • Targeted Drug Delivery: The magnetic core of these nanoparticles allows for the possibility of targeted delivery to specific sites in the body using an external magnetic field, potentially increasing the local concentration of the therapeutic agent and minimizing systemic side effects.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of this compound and this compound-functionalized magnetic nanoparticles.

Table 1: Cytotoxicity of this compound and this compound-MNPs on HaCaT Cells [1]

TreatmentConcentration (µg/mL)Cell Viability (%)
This compound1~100
1083 ± 6.9
This compound + MNP@Au1~100
10~95
This compound + MNP@NH₂1~100
10~101 ± 1.4

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated HaCaT Cells [1]

Treatment (5 µg/mL)NO Production (% of LPS control)
This compound~50%
RhB-PBP10-Cys + MNP@Au~40%
RhB-PBP10 + MNP@NH₂~60%

Experimental Protocols

This section provides detailed protocols for the synthesis, functionalization, and characterization of this compound-MNPs, as well as for in vitro assays to evaluate their biological activity.

**3.1. Synthesis of Aminosilane-Coated Magnetic Nanoparticles (MNP@NH₂) **

This protocol is based on the co-precipitation method.

Materials:

Procedure:

  • Dissolve FeCl₃·6H₂O (e.g., 2.35 g) and FeCl₂·4H₂O (e.g., 0.86 g) in deionized water (e.g., 100 mL) with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Heat the solution to 80°C.

  • Add ammonium hydroxide dropwise until the pH reaches 10-11, leading to the formation of a black precipitate.

  • Continue stirring for 1-2 hours at 80°C.

  • Cool the mixture to room temperature.

  • Collect the magnetic nanoparticles using a strong magnet and wash them several times with deionized water and ethanol until the supernatant is neutral.

  • Disperse the washed MNPs in a mixture of ethanol (e.g., 80 mL) and deionized water (e.g., 20 mL).

  • Add APTES (e.g., 2 mL) to the MNP suspension and stir for 24 hours at room temperature.

  • Collect the aminosilane-coated MNPs (MNP@NH₂) by magnetic separation and wash them with ethanol to remove excess APTES.

  • Dry the MNP@NH₂ under vacuum.

Functionalization of MNP@NH₂ with this compound Peptide

This protocol utilizes a linker for covalent attachment of the peptide.

Materials:

  • MNP@NH₂

  • This compound peptide with a terminal carboxyl group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Disperse MNP@NH₂ in PBS (e.g., 1 mg/mL).

  • Activate the carboxyl group of the this compound peptide by dissolving it in PBS with EDC and NHS for 15-30 minutes at room temperature.

  • Add the activated this compound solution to the MNP@NH₂ suspension.

  • React for 2-4 hours at room temperature with gentle shaking.

  • Collect the this compound-functionalized MNPs (this compound-MNP@NH₂) using a magnet.

  • Wash the this compound-MNP@NH₂ several times with PBS and then with deionized water to remove unreacted peptide and coupling agents.

  • Resuspend the this compound-MNP@NH₂ in the desired buffer for further experiments.

Characterization of this compound-MNPs

a) Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[7] b) Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound peptide on the surface of the MNPs by identifying characteristic amide bond vibrations.[1] c) Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential of the nanoparticles in suspension, providing information about their stability and surface charge. d) Thermogravimetric Analysis (TGA): To quantify the amount of this compound peptide conjugated to the MNPs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound-MNPs on the viability of a cell line, such as human keratinocytes (HaCaT).[1]

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound-MNPs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of this compound-MNPs (e.g., 1, 5, 10 µg/mL).

  • Incubate for 24 hours.

  • Remove the medium containing the nanoparticles and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflow for the synthesis and evaluation of this compound-MNPs.

PBP10_Signaling_Pathway LPS_LTA LPS / LTA TLR Toll-like Receptors (e.g., TLR4, TLR2) LPS_LTA->TLR Activates This compound This compound Peptide This compound->LPS_LTA Neutralizes FPR2 FPR2 This compound->FPR2 Inhibits PIP2 PIP2 Signaling This compound->PIP2 Interferes with PBP10_MNP This compound-MNP PBP10_MNP->LPS_LTA Neutralizes MyD88 MyD88 TLR->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB Inflammatory_Mediators Inflammatory Mediators (NO, ROS, IL-8) NF_kB->Inflammatory_Mediators Upregulates Inflammation Inflammatory Response Inflammatory_Mediators->Inflammation Actin Actin Cytoskeleton Regulation PIP2->Actin PBP10_MNP_Workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_evaluation In Vitro Evaluation MNP_Synth MNP Synthesis (Co-precipitation) Surface_Mod Surface Modification (e.g., Aminosilanization) MNP_Synth->Surface_Mod PBP10_Conj This compound Conjugation Surface_Mod->PBP10_Conj TEM TEM PBP10_Conj->TEM FTIR FTIR PBP10_Conj->FTIR DLS DLS PBP10_Conj->DLS TGA TGA PBP10_Conj->TGA Cytotoxicity Cytotoxicity Assay (e.g., MTT) PBP10_Conj->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO, ROS measurement) PBP10_Conj->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) PBP10_Conj->Antimicrobial

References

Application Notes and Protocols for In Vivo Delivery of PBP10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10, a synthetic, cell-permeant peptide derived from the human plasma protein gelsolin, has demonstrated significant potential as a therapeutic agent due to its dual-action antimicrobial and anti-inflammatory properties.[1][2] In vitro studies have established its efficacy in neutralizing pro-inflammatory molecules like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), inhibiting microbial growth, and modulating host inflammatory responses.[1][3] This document provides detailed application notes and proposed experimental protocols for the in vivo delivery of this compound, offering guidance for preclinical research and drug development.

While direct in vivo efficacy and pharmacokinetic data for this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for peptide delivery and on studies of peptides with similar characteristics, such as the antimicrobial peptide SET-M33.[4]

Data Presentation

Table 1: In Vitro Antimicrobial and Anti-inflammatory Activity of this compound
Biological ActivityTarget/AssayOrganism/Cell LineEffective Concentration/ResultReference
Antimicrobial Minimum Inhibitory Concentration (MIC)Escherichia coliNot specified[5]
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosaNot specified[5]
Minimum Inhibitory Concentration (MIC)Streptococcus pneumoniaeNot specified[5]
Anti-inflammatory Inhibition of Nitric Oxide (NO) ProductionLPS/LTA-stimulated HaCaT cellsSignificant reduction[1][3]
Inhibition of Reactive Oxygen Species (ROS)LPS/LTA-stimulated HaCaT cellsSignificant reduction[1][3]
Inhibition of Interleukin-8 (IL-8) ReleaseLPS/LTA-stimulated HaCaT cellsSignificant reduction[1][3]
Antagonism of Formyl Peptide Receptor 2 (FPR2)Not specifiedSelective inhibitor[2]
Table 2: Proposed In Vivo Delivery Parameters for this compound in a Murine Model of Endotoxin-Induced Pulmonary Inflammation
ParameterProposed Value/MethodRationale/Reference
Animal Model C57BL/6 or BALB/c miceCommonly used for inflammation and infection models.
Induction of Inflammation Intratracheal (i.t.) or intranasal (i.n.) administration of LPSTo mimic endotoxin-induced lung injury.[4]
This compound Formulation Sterile, pyrogen-free saline or PBSStandard vehicle for peptide administration.
Delivery Route Intratracheal (i.t.) instillationDirect delivery to the site of inflammation.[4]
Intravenous (i.v.) injection (tail vein)Systemic delivery.
Intraperitoneal (i.p.) injectionSystemic delivery with slower absorption than i.v.
Dosage Range (proposed) 0.5 - 5 mg/kg body weightBased on effective doses of similar peptides in vivo.[4]
Primary Efficacy Endpoints Reduction in neutrophil count in bronchoalveolar lavage fluid (BALF)Key indicator of lung inflammation.[4]
Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in BALF and lung tissueTo assess the anti-inflammatory effect.[4]
Histopathological analysis of lung tissueTo evaluate reduction in tissue damage.
Pharmacokinetic Analysis Blood sampling at various time points post-administrationTo determine plasma concentration and half-life.
Tissue harvesting (lung, liver, spleen, kidneys)To assess biodistribution.

Experimental Protocols

Protocol 1: Intratracheal (i.t.) Administration of this compound in a Murine Model of LPS-Induced Acute Lung Injury

Objective: To evaluate the therapeutic efficacy of this compound administered directly to the lungs in a model of acute inflammation.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthesia (e.g., isoflurane)

  • Animal intubation platform and laryngoscope

  • 24G catheter

  • Microsyringe

Procedure:

  • Preparation of this compound Solution: Aseptically dissolve lyophilized this compound in sterile, pyrogen-free saline to the desired stock concentration. Further dilute to the final dosing concentrations (e.g., 0.5, 2, and 5 mg/kg) in saline.

  • Animal Anesthesia: Anesthetize mice (e.g., 8-10 weeks old C57BL/6) using isoflurane.

  • Intratracheal LPS Instillation:

    • Place the anesthetized mouse on the intubation platform.

    • Visualize the trachea using a laryngoscope and gently insert a 24G catheter.

    • Instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of saline (e.g., 50 µL) through the catheter.

  • Intratracheal this compound Administration:

    • At a predetermined time point post-LPS challenge (e.g., 2 hours), re-anesthetize the mice.

    • Administer the prepared this compound solution or vehicle control (saline) intratracheally in a similar manner to the LPS instillation.

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of distress.

    • At a specified endpoint (e.g., 24 hours post-LPS), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lung tissue for histopathology and homogenization for cytokine analysis.

Protocol 2: Systemic Administration of this compound via Intravenous (i.v.) Tail Vein Injection

Objective: To assess the systemic anti-inflammatory effects of this compound.

Materials:

  • This compound solution (as prepared in Protocol 1)

  • Mouse restrainer

  • Heat lamp (optional)

  • 27-30G needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. If necessary, warm the tail with a heat lamp to dilate the veins.

  • Injection Site Disinfection: Wipe the tail with 70% ethanol.

  • Injection:

    • Identify a lateral tail vein.

    • Insert the needle (bevel up) into the vein at a shallow angle.

    • Slowly inject the this compound solution (volume typically up to 200 µL for a 25g mouse).

    • Successful injection will be indicated by a lack of resistance and no subcutaneous bleb formation.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Nanoparticle-Mediated Delivery of this compound (Proposed)

Objective: To enhance the therapeutic efficacy and potentially alter the biodistribution of this compound using a nanoparticle-based delivery system.

Rationale: In vitro studies have shown that this compound functionalized on magnetic nanoparticles can effectively reduce inflammatory responses in keratinocytes.[1][3] This suggests that nanoparticle delivery could be a viable strategy in vivo.

Proposed Nanoparticle System: Biodegradable and biocompatible nanoparticles such as liposomes or PLGA (poly(lactic-co-glycolic acid)) nanoparticles could be used to encapsulate or surface-conjugate this compound.

Experimental Workflow:

  • Nanoparticle Formulation: Synthesize and characterize this compound-loaded nanoparticles, ensuring acceptable size, zeta potential, and this compound loading efficiency.

  • In Vivo Administration: Administer the this compound-nanoparticle formulation via i.v. or i.p. injection in an appropriate animal model of infection or inflammation.

  • Efficacy and Biodistribution Studies:

    • Assess therapeutic efficacy as described in the protocols above.

    • To determine biodistribution, fluorescently label the nanoparticles and/or this compound and perform ex vivo imaging of major organs at different time points post-injection.

Mandatory Visualizations

PBP10_Signaling_Pathways cluster_antimicrobial Antimicrobial Action cluster_anti_inflammatory Anti-inflammatory Action PBP10_antimicrobial This compound Bacterial_Membrane Bacterial Cell Membrane (LPS/LTA) PBP10_antimicrobial->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death PBP10_inflammatory This compound FPR2 FPR2 Receptor PBP10_inflammatory->FPR2 Antagonism PIP2 PIP2 Signaling PBP10_inflammatory->PIP2 Interaction Inflammatory_Signaling Downstream Inflammatory Signaling FPR2->Inflammatory_Signaling Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production Inflammatory_Signaling->Cytokine_Reduction Actin_Modulation Actin Cytoskeleton Modulation PIP2->Actin_Modulation

Caption: Dual-action signaling pathways of this compound.

InVivo_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Efficacy & PK/PD Analysis Animal_Model Murine Model (e.g., C57BL/6) Inflammation_Induction Induce Inflammation (e.g., Intratracheal LPS) Animal_Model->Inflammation_Induction PBP10_Treatment This compound Administration (i.t., i.v., or i.p.) Inflammation_Induction->PBP10_Treatment Vehicle_Control Vehicle Control Inflammation_Induction->Vehicle_Control Sample_Collection Sample Collection (BALF, Blood, Tissues) PBP10_Treatment->Sample_Collection Vehicle_Control->Sample_Collection Efficacy_Endpoints Efficacy Endpoints - Cell Counts - Cytokine Analysis - Histopathology Sample_Collection->Efficacy_Endpoints PK_Analysis Pharmacokinetic Analysis - Plasma Concentration - Biodistribution Sample_Collection->PK_Analysis

Caption: Proposed in vivo experimental workflow for this compound.

References

Troubleshooting & Optimization

PBP10 peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PBP10 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

I. This compound Peptide: Physicochemical Properties

This compound is a 10-amino acid peptide with the sequence QRLFQVKGRR, conjugated at its N-terminus with a Rhodamine B molecule.[1] This synthetic peptide is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of gelsolin.[1] The Rhodamine B moiety enhances cell permeability and enables fluorescent tracking.[1]

PropertyValue
Amino Acid SequenceQRLFQVKGRR
ModificationN-terminal Rhodamine B
Molecular Weight~1712.1 g/mol
AppearanceLyophilized powder
SolubilitySoluble in water up to 2 mg/mL
Recommended Storage-20°C (lyophilized)

II. Troubleshooting Guide: this compound Solubility Issues

While this compound is reported to be soluble in water, researchers may occasionally encounter difficulties. This guide provides a systematic approach to troubleshooting solubility problems.

Question: I am having trouble dissolving my lyophilized this compound peptide in water. What should I do?

Answer:

If you are experiencing issues with this compound solubility, follow these steps:

  • Confirm Proper Handling: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[2] This prevents condensation, which can affect the peptide's stability and solubility.

  • Use the Correct Solvent: The primary recommended solvent is sterile, purified water.

  • Sonication: To aid dissolution, briefly sonicate the solution in a water bath.[3] Be cautious to avoid excessive heating, which could degrade the peptide.

  • pH Adjustment for a Basic Peptide: this compound has a net positive charge due to the presence of Arginine (R) and Lysine (K) residues, making it a basic peptide. If solubility in water is poor, consider the following:

    • Add a small amount of an acidic solution, such as 10% acetic acid, dropwise while vortexing.

    • Monitor the pH to ensure it remains compatible with your downstream experiments.

  • Use of Organic Solvents (with caution): For highly aggregated or difficult-to-dissolve peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used initially.

    • First, dissolve the peptide in a minimal volume of DMSO.

    • Then, slowly add the aqueous buffer to the desired concentration.

    • Note: Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and other biological assays.

Logical Workflow for this compound Solubilization

G start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_water Add sterile water equilibrate->add_water vortex Vortex gently add_water->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Briefly sonicate check_solubility->sonicate No end End: Solubilized this compound check_solubility->end Yes check_solubility2 Check for complete dissolution sonicate->check_solubility2 add_acid Add 10% acetic acid dropwise check_solubility2->add_acid No check_solubility2->end Yes check_solubility3 Check for complete dissolution add_acid->check_solubility3 use_dmso Use minimal DMSO, then add buffer check_solubility3->use_dmso No check_solubility3->end Yes use_dmso->end

Caption: A step-by-step workflow for dissolving this compound peptide.

III. Troubleshooting Guide: this compound Stability Issues

Peptide stability is crucial for reproducible experimental results. This compound, like other peptides, can be susceptible to degradation.

Question: I am concerned about the stability of my this compound solution. How can I minimize degradation?

Answer:

To maintain the stability of your this compound peptide, adhere to the following best practices:

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccated environment.

  • Storage of Reconstituted Peptide:

    • For short-term storage (days to a week), store at 2-8°C.

    • For long-term storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • pH of the Solution: Maintain the pH of the peptide solution between 5 and 6 for storage, as this can minimize degradation pathways like deamidation. Use sterile buffers for reconstitution.

  • Protection from Light: Due to the Rhodamine B conjugation, this compound is light-sensitive. Protect solutions from light by using amber vials or wrapping tubes in foil.

  • Avoid Contamination: Use sterile techniques when preparing and handling peptide solutions to prevent microbial growth, which can lead to enzymatic degradation.

Potential Degradation Pathways for this compound

The amino acid sequence of this compound (QRLFQVKGRR) suggests potential susceptibility to:

  • Deamidation: The N-terminal Glutamine (Q) can undergo deamidation to form pyroglutamic acid. Asparagine (N) and Glutamine (Q) residues are generally prone to deamidation.

  • Oxidation: While this compound does not contain Methionine or Cysteine, which are highly susceptible to oxidation, the Tryptophan (W) residue can be a site of oxidation. However, this compound does not contain Tryptophan.

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound? A1: The primary recommended solvent is sterile, purified water. If you encounter solubility issues, you can try a dilute acidic solution (e.g., 10% acetic acid).

Q2: How should I store my this compound peptide? A2: Lyophilized this compound should be stored at -20°C. Once reconstituted, it should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.

Q3: My this compound solution appears cloudy. What does this mean? A3: Cloudiness or visible particulates indicate that the peptide is not fully dissolved and may be aggregated. Refer to the solubility troubleshooting guide for steps to improve dissolution.

Q4: Can I use a buffer other than water to dissolve this compound? A4: Yes, but ensure the buffer is compatible with your experimental setup. Phosphate-buffered saline (PBS) at a physiological pH is commonly used. However, be aware that buffer components can sometimes affect peptide stability.

Q5: How can I check the concentration of my this compound solution? A5: Due to the N-terminal Rhodamine B, you can use its absorbance properties for concentration determination. Alternatively, amino acid analysis provides a more accurate measure of peptide concentration.

V. Experimental Protocols

Protocol 1: this compound Solubility Testing

This protocol helps determine the optimal solvent for this compound.

Materials:

  • Lyophilized this compound

  • Solvents to test: Sterile water, 10% acetic acid, PBS (pH 7.4), 50% acetonitrile (B52724) in water, DMSO

  • Microcentrifuge tubes

  • Vortexer

  • Sonicator

Methodology:

  • Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a small volume of the first solvent (e.g., 100 µL of sterile water) to one tube.

  • Vortex the tube gently for 1-2 minutes.

  • Visually inspect for complete dissolution. The solution should be clear.

  • If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, avoiding overheating.

  • If the peptide remains insoluble, repeat the process with the other solvents in separate tubes.

  • For solvents like DMSO, after initial dissolution, add your aqueous buffer dropwise to the desired final concentration.

  • Record the solvent and concentration at which the peptide completely dissolves.

Protocol 2: this compound Stability Assessment using RP-HPLC

This protocol allows for the monitoring of this compound stability over time under different conditions.

Materials:

  • Reconstituted this compound solution

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Buffers of different pH (e.g., pH 5, 7, 9)

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

Methodology:

  • Prepare solutions of this compound in the different buffers and at various temperatures to be tested.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the RP-HPLC system.

  • Run a gradient elution (e.g., 5% to 95% mobile phase B over 30 minutes).

  • Record the chromatogram, noting the retention time and peak area of the intact this compound.

  • Store the remaining solutions under their respective test conditions.

  • At specified time points (e.g., 24h, 48h, 1 week), inject another aliquot from each solution into the RP-HPLC.

  • Compare the peak area of the intact this compound at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.

  • Calculate the percentage of remaining intact this compound at each time point.

Workflow for this compound Stability Assessment

G start Start: Prepare this compound solutions (different buffers/temperatures) t0_analysis T=0 Analysis: Inject aliquot into RP-HPLC start->t0_analysis incubate Incubate solutions under test conditions start->incubate record_t0 Record initial peak area t0_analysis->record_t0 compare Compare peak areas (Tx vs T0) record_t0->compare time_points At specified time points (e.g., 24h, 48h, 1 week) incubate->time_points tx_analysis Tx Analysis: Inject aliquot into RP-HPLC time_points->tx_analysis record_tx Record peak area at time x tx_analysis->record_tx record_tx->compare calculate Calculate % degradation compare->calculate end End: Determine stability profile calculate->end

Caption: Workflow for assessing the stability of this compound using RP-HPLC.

VI. Signaling Pathways Involving this compound

This compound is known to interact with two key signaling pathways:

  • Antagonism of the Formyl Peptide Receptor 2 (FPR2) Signaling Pathway: this compound acts as a selective antagonist of FPR2, a receptor involved in inflammation and chemotaxis. By binding to FPR2, it blocks downstream signaling events.

G This compound This compound FPR2 FPR2 This compound->FPR2 antagonizes G_protein G-protein activation FPR2->G_protein activates PLC PLC activation G_protein->PLC IP3 IP3 production PLC->IP3 Ca_release Intracellular Ca2+ release IP3->Ca_release Effector Downstream Effector Functions (e.g., NADPH oxidase activation) Ca_release->Effector

Caption: this compound antagonism of the FPR2 signaling pathway.

  • Interference with PIP2 Signaling: As a derivative of the PIP2-binding site of gelsolin, this compound can directly interact with phosphoinositides like PIP2 at the plasma membrane. This can disrupt normal PIP2-dependent processes.

G This compound This compound PIP2 PIP2 This compound->PIP2 interferes with Actin Actin Cytoskeleton Regulation PIP2->Actin regulates Vesicle Vesicle Trafficking PIP2->Vesicle regulates

Caption: this compound interference with PIP2 signaling.

References

Optimizing PBP10 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBP10. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound (Gelsolin 160-169) is a synthetic, 10-amino acid, cell-permeant peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin.[1] It is often conjugated with a Rhodamine B molecule at its N-terminus for visualization.[1][2] this compound has a dual functionality: it acts as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses.[1][3]

Its mechanisms of action include:

  • Antimicrobial Action: this compound interacts electrostatically with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria, which is thought to disrupt membrane integrity.

  • Host Cell Signaling Modulation: this compound influences two main signaling pathways in eukaryotic cells. It acts as a selective antagonist of FPR2, inhibiting downstream events like calcium mobilization. It also interacts directly with phosphoinositides, particularly PIP2, at the plasma membrane, which can interfere with PIP2's role as a signaling molecule and regulator of the actin cytoskeleton.

Q2: What is a good starting concentration for my cell-based assay?

The optimal concentration of this compound depends on the specific application, cell type, and experimental conditions. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your system. However, based on published data, the following ranges are recommended as starting points.

Q3: I am observing high cytotoxicity in my experiments. What could be the cause?

While this compound generally shows low cytotoxicity at effective concentrations, several factors could lead to unexpected cell death:

  • Concentration: At concentrations greater than 40 µM, this compound has been shown to permeabilize the cell membrane of neutrophils to small ions. Ensure you are using a concentration range appropriate for your cell type and assay.

  • Cell Type Sensitivity: Different cell lines and primary cells have varying metabolic and apoptotic rates and may exhibit different sensitivities to this compound.

  • Contamination: Bacterial or mycoplasma contamination in your cell cultures can cause cell death and interfere with assay results.

  • TFA Counterions: this compound is often supplied as a trifluoroacetate (B77799) (TFA) salt, and TFA counterions can potentially influence biological assays.

Q4: My assay is showing high variability between replicates. How can I improve consistency?

High variability can stem from several sources in cell-based assays. To minimize it:

  • Optimize Cell Seeding Density: Ensure a consistent number of cells is seeded across all wells. Over-crowding or too few cells can lead to inconsistent results.

  • Pipetting Accuracy: Use calibrated pipettes and consider preparing a master mix of reagents to be distributed to all wells, which can help reduce pipetting errors.

  • Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, altering concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Reagent Consistency: Use the same batch of reagents for all experiments you intend to compare. Avoid repeated freeze-thaw cycles of your this compound stock solutions.

Q5: I am not observing any effect of this compound in my FPR2 antagonism assay. What should I check?

If this compound is not showing the expected inhibitory effect on FPR2, consider the following:

  • Agonist Concentration: The concentration of the FPR2 agonist (e.g., WKYMVM) used to stimulate the cells is critical. Ensure you are using an appropriate concentration to elicit a measurable response that can be inhibited.

  • Target Expression: Confirm that your chosen cell type expresses FPR2 at sufficient levels.

  • This compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response curve to find the optimal inhibitory concentration.

  • Assay Signal: The signal in your assay (e.g., calcium flux, cAMP levels) may be too weak or non-existent. Troubleshoot the assay itself by checking reagents and optimizing conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to guide your experimental design.

Table 1: Recommended Starting Concentrations for RhB-PBP10 in Cell-Based Assays

Experimental ApplicationRecommended Starting Concentration RangeNotes
Fluorescence Microscopy100 nM - 1 µMFor live or fixed cell imaging to visualize probe binding or FPR2 localization.
Flow Cytometry100 nM - 1 µMFor quantifying receptor expression or probe binding on the cell surface.
In Vitro Binding Assays10 nM - 1 µMFor competitive binding or fluorescence polarization assays. The concentration should ideally be near the Kd of the interaction.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliSG1300912.5
Bacillus subtilisATCC 60513.125
Pseudomonas aeruginosaATCC 27853>125
Staphylococcus aureusATCC 292138
Staphylococcus aureusMRSA USA3003.1 - 6.2 µM
Candida albicansClinical Isolate>50

Table 3: Cytotoxicity and Hemolytic Activity of this compound

AssayCell TypeResult
HemolysisHuman Red Blood CellsLow hemolytic activity at bactericidal concentrations.
Cytotoxicity (MTT Assay)Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations.

Key Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability.

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: FPR2 Antagonism Assessment using Calcium Mobilization Assay

This protocol measures this compound's ability to inhibit agonist-induced calcium release in FPR2-expressing cells (e.g., human neutrophils).

  • Cell Preparation: Load FPR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • This compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for a specified time. Include a vehicle-only control.

  • Agonist Stimulation: Place the cell suspension in a fluorometer. Establish a baseline fluorescence reading, then add an FPR2 agonist (e.g., WKYMVM) to stimulate the cells.

  • Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity.

  • Data Analysis: Compare the peak fluorescence response in this compound-treated cells to that of the untreated control to determine the extent of inhibition.

Visual Guides and Workflows

PBP10_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Refinement start Define Assay Objective (e.g., FPR2 Antagonism, Cytotoxicity) cell_prep Select & Culture Appropriate FPR2-Expressing Cell Line start->cell_prep pbp10_prep Prepare this compound Stock Solution (e.g., in DMSO or H2O) cell_prep->pbp10_prep dose_response Perform Dose-Response Assay (Broad this compound Concentration Range) pbp10_prep->dose_response viability Concurrent Cytotoxicity Assay (e.g., MTT) pbp10_prep->viability analyze Analyze Data: Calculate IC50 (Inhibition) Calculate CC50 (Cytotoxicity) dose_response->analyze viability->analyze decision Therapeutic Window Acceptable? analyze->decision refine Refine Concentration Range for Specific Assays decision->refine No end Optimal Concentration Determined decision->end Yes refine->dose_response Re-test

Caption: General workflow for optimizing this compound concentration.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2 FPR2 Receptor G_protein G-protein FPR2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces G_protein->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Downstream Downstream Effects (e.g., NADPH Oxidase Activity) Ca_release->Downstream Agonist FPR2 Agonist (e.g., WKYMVM) Agonist->FPR2 Activates This compound This compound This compound->FPR2 Antagonizes

Caption: this compound antagonizes the FPR2 signaling pathway.

PIP2_Signaling_Interference cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 Actin Actin Cytoskeleton Regulation PIP2->Actin Vesicle Vesicle Trafficking PIP2->Vesicle Signaling Other PIP2-dependent Signaling PIP2->Signaling This compound This compound This compound->PIP2 Binds/Sequesters

Caption: this compound interferes with PIP2-dependent signaling.

Troubleshooting_Tree start Unexpected Result Observed q1 What is the issue? start->q1 high_cyto High Cytotoxicity q1->high_cyto no_effect No/Weak Effect q1->no_effect high_var High Variability q1->high_var sol_cyto1 Lower this compound concentration. Perform CC50. high_cyto->sol_cyto1 sol_cyto2 Check for culture contamination. sol_cyto1->sol_cyto2 sol_cyto3 Ensure appropriate cell density. sol_cyto2->sol_cyto3 sol_effect1 Increase this compound concentration. Confirm dose-response. no_effect->sol_effect1 sol_effect2 Verify target expression (FPR2) in your cell line. sol_effect1->sol_effect2 sol_effect3 Check activity of this compound stock. Avoid freeze-thaw cycles. sol_effect2->sol_effect3 sol_effect4 Optimize agonist concentration (for antagonism assays). sol_effect3->sol_effect4 sol_var1 Use calibrated pipettes & master mixes. high_var->sol_var1 sol_var2 Standardize cell seeding number. sol_var1->sol_var2 sol_var3 Use fresh reagents and media. sol_var2->sol_var3 sol_var4 Mitigate plate edge effects. sol_var3->sol_var4

Caption: Troubleshooting decision tree for this compound assays.

References

Troubleshooting PBP10 peptide aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to PBP10 peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its key properties?

A1: this compound, also known as Gelsolin 160-169, is a synthetic 10-amino acid peptide with the sequence QRLFQVKGRR.[1] It is conjugated at its N-terminus with a Rhodamine B molecule, which aids in cell permeability and fluorescent tracking.[1] this compound is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of the human plasma protein gelsolin.[1] It exhibits dual functionality as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2).[1]

Q2: What are the common causes of peptide aggregation?

A2: Peptide aggregation can be influenced by a variety of intrinsic and extrinsic factors. Intrinsic factors are related to the peptide's amino acid sequence, including hydrophobicity, charge, and propensity to form secondary structures like β-sheets.[2][3] External factors include peptide concentration, pH, ionic strength of the solution, temperature, and the presence of impurities or excipients.[2][4][5] Agitation and repeated freeze-thaw cycles can also promote aggregation.[2][6]

Q3: How can I prevent this compound peptide aggregation during storage?

A3: To minimize aggregation during storage, this compound should be stored as a lyophilized powder at -20°C in a dry, dark place.[1][6][7][8] Avoid repeated freeze-thaw cycles by aliquoting the peptide into smaller, single-use amounts.[6] Before opening, allow the vial to warm to room temperature to prevent condensation.[6][7] For peptides in solution, which is not recommended for long-term storage, use sterile buffers at a pH of 5-6 and store at -20°C or colder.[6][7]

Q4: How does the Rhodamine B tag on this compound affect its aggregation?

A4: The Rhodamine B moiety at the N-terminus of this compound introduces a significant hydrophobic component to the peptide.[1] This hydrophobicity can contribute to the peptide's tendency to self-associate and aggregate, particularly in aqueous solutions at high concentrations.

Troubleshooting Guide

Q5: I observed visible precipitates in my this compound peptide solution. What should I do?

A5: Visible precipitates are a clear indication of peptide aggregation or poor solubility.[9]

  • Problem: The peptide concentration may be too high, exceeding its solubility limit in the chosen solvent. This compound is soluble in water up to 2 mg/mL.[1]

  • Solution:

    • Centrifuge the Solution: Before use, centrifuge the solution to pellet any undissolved peptide.[10]

    • Solubility Test: Perform a solubility test on a small aliquot of the peptide to determine the optimal solvent and concentration.[11][12]

    • Adjust pH: Since this compound is a basic peptide (net positive charge), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility by increasing its net charge and reducing hydrophobic interactions.[10][11][13]

    • Use Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by a gradual addition of the aqueous buffer.[11][12] However, be cautious as DMSO can oxidize peptides containing Cysteine or Methionine.[12]

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[10][11][13]

Q6: My this compound peptide has lost its biological activity. Could aggregation be the cause?

A6: Yes, aggregation can lead to a loss of biological activity by sequestering the peptide into non-functional assemblies, preventing it from interacting with its target.[2][14]

  • Problem: The formation of soluble or insoluble aggregates can reduce the concentration of active, monomeric peptide in the solution.

  • Solution:

    • Detect Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of aggregates in your sample.[15] A simpler method involves running a non-reducing SDS-PAGE to check for high molecular weight species.

    • Disaggregate the Peptide: In some cases, aggregates can be disrupted by treating the solution with a small amount of organic solvent or by adjusting the pH, as described above. However, this may not always restore activity.

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh peptide solutions from a lyophilized stock, ensuring proper handling and storage to prevent aggregation from occurring in the first place.

Q7: I am getting inconsistent results in my experiments with this compound. How can I ensure my peptide solution is consistent?

A7: Inconsistent results can often be traced back to variability in the peptide solution, including the presence of aggregates.

  • Problem: The degree of aggregation can vary between different preparations of the peptide solution, leading to batch-to-batch variability in the concentration of active peptide.

  • Solution:

    • Standardize Preparation Protocol: Develop and adhere to a strict, standardized protocol for dissolving and handling the this compound peptide.

    • Quality Control: Before each experiment, perform a quality control check on your peptide solution. This could be as simple as measuring the absorbance to confirm the concentration and visually inspecting for precipitates. For more rigorous quality control, techniques like HPLC can be used to assess the purity and aggregation state of the peptide.[16]

    • Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues arising from repeated freeze-thaw cycles or prolonged storage of the peptide in solution.[6]

Quantitative Data

PropertyValueReference
Amino Acid SequenceQRLFQVKGRR[1]
ModificationN-terminal Rhodamine B[1]
Molecular Weight1712.1 g/mol [1]
Purity≥95%[1]
SolubilitySoluble in water to 2 mg/mL[1]
StorageStore at -20°C[1]

Experimental Protocols

Protocol 1: this compound Peptide Solubility Testing
  • Preparation: Weigh a small amount of lyophilized this compound peptide (e.g., 1 mg).

  • Initial Solvent: Add a small volume of sterile, distilled water to the peptide. Vortex or gently agitate the vial.[12]

  • Observation: Visually inspect the solution for any undissolved particles.

  • pH Adjustment (if necessary): If the peptide does not fully dissolve, add a small amount of 10% acetic acid dropwise while vortexing to lower the pH.[10][11]

  • Organic Solvent (if necessary): For very hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by the slow, dropwise addition of the desired aqueous buffer while stirring.[11][12]

  • Final Concentration: Once the peptide is dissolved, add the appropriate buffer to reach the desired final concentration.

Protocol 2: Detection of this compound Aggregates by Turbidity Assay
  • Peptide Preparation: Prepare a stock solution of this compound peptide at a high concentration (e.g., 10 mg/mL) in water.

  • Dilution: In a 96-well plate, dilute the peptide stock solution to a final concentration of 1 mg/mL in various solutions to be tested (e.g., PBS, cell culture media, different salt solutions).[17]

  • Control: Use the peptide dissolved in water as a negative control.[17]

  • Measurement: Measure the absorbance of each well at 600 nm using a plate reader.[17] An increase in absorbance indicates increased turbidity due to peptide aggregation.[17]

Visualizations

Factors Influencing this compound Peptide Aggregation This compound This compound Aggregation Intrinsic Intrinsic Factors This compound->Intrinsic Extrinsic Extrinsic Factors This compound->Extrinsic Sequence Amino Acid Sequence (QRLFQVKGRR) Intrinsic->Sequence Hydrophobicity Hydrophobicity (Rhodamine B, F, L, V) Intrinsic->Hydrophobicity Charge Net Positive Charge (R, K) Intrinsic->Charge Concentration High Concentration Extrinsic->Concentration pH pH near pI Extrinsic->pH IonicStrength High Ionic Strength Extrinsic->IonicStrength Temperature High Temperature Extrinsic->Temperature Handling Improper Handling (Freeze-Thaw, Agitation) Extrinsic->Handling

Caption: Factors influencing this compound peptide aggregation.

Troubleshooting Workflow for this compound Aggregation Start Start: Aggregation Suspected Visual Visual Inspection: Precipitates or Cloudiness? Start->Visual Decision1 Precipitates? Visual->Decision1 Activity Check Biological Activity: Reduced or Lost? Decision2 Activity Lost? Activity->Decision2 QC Perform Quality Control: (e.g., Turbidity Assay, DLS, SEC) Decision3 Aggregates Detected? QC->Decision3 Solubility Optimize Solubility: Adjust pH, Use Co-solvents Fresh Prepare Fresh Solution Solubility->Fresh Handling Review Handling & Storage: Proper Aliquoting & Temp? Handling->Fresh End Proceed with Experiment Fresh->End Decision1->Activity No Decision1->Solubility Yes Decision2->QC Yes Decision2->Handling No Decision3->Solubility Yes Decision3->Handling No

Caption: Troubleshooting workflow for this compound aggregation.

References

Preventing off-target effects of PBP10 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

PBP10 Technical Support Center

Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. This guide provides a generalized framework for preventing and identifying off-target effects of a hypothetical chemical probe or inhibitor, referred to as this compound, based on established principles in chemical biology and drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Q2: How can I be sure that the phenotype I observe is due to this compound's on-target activity?

Confirming on-target activity requires a multi-pronged approach. Key strategies include:

  • Using a structurally distinct inhibitor: Employing a different chemical compound that targets the same protein but has a different structure can help confirm that the observed phenotype is not due to the chemical scaffold of this compound.

  • Target knockdown/knockout: Using genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of this compound.

  • Dose-response relationship: A clear and consistent relationship between the concentration of this compound and the magnitude of the biological effect is expected for on-target activity.

Q3: What are the best control experiments to run alongside my this compound experiments?

A robust set of controls is essential for interpreting your results accurately. We recommend including:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) administered at the same final concentration.

  • Negative Control Compound: A structurally similar but biologically inactive analog of this compound. This helps to rule out effects caused by the chemical structure of this compound itself, independent of its target-binding activity.

  • Positive Control: A known activator or inhibitor of the signaling pathway under investigation to ensure the assay is working as expected.

Troubleshooting Guide

Problem 1: I'm observing a cellular phenotype at a much lower/higher concentration of this compound than its reported IC50/EC50.

  • Potential Cause: This could indicate an off-target effect, as the phenotype may be driven by interaction with a different protein that has a higher or lower affinity for this compound. Alternatively, it could be due to differences in experimental conditions (e.g., cell type, incubation time, assay sensitivity).

  • Solution:

    • Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) or a similar method to verify that this compound is binding to its intended target at the concentrations used in your experiment.

    • Orthogonal Target Validation: Use a different method to modulate the target, such as siRNA or CRISPR-mediated knockout, and see if it reproduces the observed phenotype.

    • Proteome-wide Profiling: Employ techniques like chemical proteomics (e.g., affinity purification-mass spectrometry) to identify all proteins that this compound interacts with in the cell.

Problem 2: My results with this compound are not reproducible between experiments.

  • Potential Cause: Irreproducibility can stem from various sources, including compound instability, variability in cell culture conditions, or inconsistent experimental timing.

  • Solution:

    • Check Compound Stability: Ensure that your stock solution of this compound is stable and has not degraded. Prepare fresh dilutions for each experiment.

    • Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and treatment durations across all experiments.

    • Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency.

Quantitative Data Summary

The following table summarizes hypothetical data from a series of experiments designed to characterize the specificity of this compound.

CompoundTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Cell Viability EC50 (µM)
This compound 501,200> 10,00025
Negative Control > 50,000> 50,000> 50,000> 100
Structurally Distinct Inhibitor 75> 20,0008,00050

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its intracellular target.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle or varying concentrations of this compound for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 65°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

  • Protein Quantification and Analysis:

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 This compound Signaling Pathway Receptor Receptor TargetProtein Target Protein Receptor->TargetProtein Downstream1 Downstream Effector 1 TargetProtein->Downstream1 This compound This compound This compound->TargetProtein Inhibition OffTarget Off-Target Protein This compound->OffTarget Unintended Binding Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response Downstream2->CellularResponse OffTargetResponse Off-Target Effect OffTarget->OffTargetResponse

Caption: Hypothetical signaling pathway showing this compound on-target and off-target effects.

G cluster_1 Workflow for Off-Target Identification Start Start: Observe Phenotype with this compound DoseResponse Establish Dose-Response Curve Start->DoseResponse Controls Run Control Experiments (Negative Control, Orthogonal Inhibitor) DoseResponse->Controls TargetEngagement Confirm Target Engagement (e.g., CETSA) Controls->TargetEngagement GeneticValidation Genetic Validation (siRNA, CRISPR) TargetEngagement->GeneticValidation Proteomics Chemical Proteomics (Affinity Purification-MS) GeneticValidation->Proteomics If phenotype is not phenocopied Conclusion Conclude On-Target vs. Off-Target Effects GeneticValidation->Conclusion If phenotype is phenocopied IdentifyOffTargets Identify Potential Off-Targets Proteomics->IdentifyOffTargets ValidateOffTargets Validate Off-Targets Individually IdentifyOffTargets->ValidateOffTargets ValidateOffTargets->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

G cluster_2 Troubleshooting Logic Start Unexpected or Irreproducible Result? CheckCompound Check Compound Integrity (Purity, Stability) Start->CheckCompound CheckProtocol Standardize Protocol (Cells, Reagents, Timing) Start->CheckProtocol OnTarget Is On-Target Effect Confirmed? CheckCompound->OnTarget CheckProtocol->OnTarget OffTarget Potential Off-Target Effect OnTarget->OffTarget No TechnicalError Potential Technical Error OnTarget->TechnicalError Yes, but still inconsistent ValidateTarget Validate Target Engagement and use Genetic Controls OffTarget->ValidateTarget

Caption: A logical diagram for troubleshooting unexpected results with this compound.

How to improve the therapeutic efficacy of PBP10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing PBP10 and improving its therapeutic efficacy in your experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

1. Why am I observing low antimicrobial activity with this compound?

Several factors could contribute to lower-than-expected antimicrobial efficacy. Consider the following:

  • Peptide Quality and Handling: Ensure the this compound peptide has been properly stored and handled to maintain its integrity. Lyophilized peptides are stable for years at -20°C, but repeated freeze-thaw cycles can degrade them.[1] Reconstituted stock solutions should be aliquoted and stored at -20°C for up to 6 months.[2]

  • Experimental Conditions: The presence of certain molecules can inhibit this compound activity. This compound interacts with lipopolysaccharides (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria; high concentrations of isolated LPS or LTA in your experimental setup can decrease its antimicrobial activity.[3][4]

  • Bacterial Strain and Growth Phase: The susceptibility of different bacterial strains to this compound can vary. Ensure you are using a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL) and that the bacteria are in the logarithmic growth phase for minimum inhibitory concentration (MIC) assays.[5]

2. My results show high cytotoxicity in eukaryotic cells. What could be the cause?

While this compound generally exhibits low cytotoxicity at effective antimicrobial concentrations, several factors can lead to increased toxicity:

  • Peptide Concentration: High concentrations of this compound can lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration that balances antimicrobial activity and cytotoxicity.

  • Cell Type: The sensitivity of different eukaryotic cell lines to this compound can vary.

  • Assay Conditions: Ensure the cytotoxicity assay (e.g., MTT assay) is performed correctly. Pay attention to cell seeding density, incubation times with the peptide, and the concentration of the MTT reagent.

3. I am having difficulty reproducing my results. What are the key factors for reproducibility?

Reproducibility is critical in scientific research. For experiments involving this compound, consider these factors:

  • Consistent Protocols: Adhere strictly to detailed and validated experimental protocols for all assays.

  • Peptide Source and Purity: Variations in peptide synthesis and purity can affect experimental outcomes. Ensure you are using a high-purity (≥95% by HPLC) this compound.

  • Control Experiments: Always include appropriate positive and negative controls in your assays. For example, in an MIC assay, include a positive control (bacteria with no peptide) and a negative control (broth only).

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as Gelsolin 160-169, is a synthetic, cell-permeable, 10-amino acid peptide (sequence: QRLFQVKGRR) conjugated at its N-terminus with a Rhodamine B molecule. It is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of human plasma gelsolin. This compound exhibits dual functionality, acting as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2).

What is the mechanism of action of this compound?

This compound has two primary mechanisms of action:

  • Antimicrobial Activity: this compound interacts electrostatically with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction disrupts membrane integrity, leading to increased permeability and cell death, though it does not appear to form discrete pores.

  • Host Cell Signaling Modulation:

    • FPR2 Antagonism: this compound acts as a selective antagonist of FPR2, a receptor involved in inflammation and chemotaxis. By binding to FPR2, it blocks downstream signaling pathways.

    • PIP2 Signaling Interference: By mimicking the PIP2-binding site of gelsolin, this compound can interact with phosphoinositides, particularly PIP2, at the plasma membrane. This can disrupt normal PIP2-dependent processes, such as the regulation of the actin cytoskeleton.

How can the therapeutic efficacy of this compound be improved?

One promising strategy to enhance the therapeutic efficacy of this compound is through nanoformulation. For instance, immobilizing this compound on the surface of iron oxide-based magnetic nanoparticles has been shown to:

  • Improve therapeutic efficacy.

  • Lower toxicity and improve hemocompatibility compared to the free peptide.

  • Effectively kill both Gram-positive and Gram-negative bacteria.

  • Limit the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8).

What are the key physicochemical properties of this compound?

PropertyValue
Sequence RhB-QRLFQVKGRR-OH
Molecular Weight 1713.06 g/mol
Purity ≥95% by HPLC
Form Lyophilized solid
Cell Permeability Yes

What are the reported antimicrobial activities of this compound?

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliSG130094
Pseudomonas aeruginosaPAO18
Staphylococcus aureusATCC 292134
Bacillus subtilisATCC 66332

MIC: Minimum Inhibitory Concentration. Data extracted from a representative technical guide. Actual values may vary based on experimental conditions.

What is the safety profile of this compound?

AssayCell TypeResultReference
Hemolysis Human Red Blood CellsLow hemolytic activity at bactericidal concentrations
Cytotoxicity (MTT Assay) Eukaryotic cell linesGenerally low cytotoxicity at effective concentrations

Experimental Protocols

1. Bactericidal Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

  • Bacterial Culture Preparation: Inoculate a suitable broth medium with a single colony of the test bacterium and incubate overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the this compound peptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of eukaryotic cells.

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692).

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

3. Hemolysis Assay

This assay evaluates the lytic effect of this compound on red blood cells.

  • Red Blood Cell (RBC) Preparation: Wash fresh human red blood cells with phosphate-buffered saline (PBS) and resuspend to a final concentration of 2% (v/v).

  • Peptide Incubation: Incubate aliquots of the RBC suspension with various concentrations of this compound at 37°C for 1 hour. Include positive (e.g., 1% Triton X-100) and negative (PBS) controls.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin to quantify hemolysis.

Visualizations

PBP10_Antimicrobial_Mechanism cluster_this compound cluster_Bacterium Bacterial Cell cluster_Outcome This compound This compound Peptide (Positively Charged) LPS_LTA LPS (Gram-negative) LTA (Gram-positive) This compound->LPS_LTA Electrostatic Interaction Disruption Membrane Disruption This compound->Disruption Causes Membrane Bacterial Membrane (Negatively Charged) Permeability Increased Permeability Disruption->Permeability Death Cell Death Permeability->Death

Caption: this compound antimicrobial mechanism of action.

PBP10_FPR2_Antagonism cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular This compound This compound FPR2 FPR2 Receptor This compound->FPR2 Blocks Agonist FPR2 Agonist (e.g., WKYMVM) Agonist->FPR2 Activates G_Protein G-Protein Activation FPR2->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream Downstream Effector Functions (e.g., Chemotaxis) Ca_Release->Downstream

Caption: this compound antagonism of the FPR2 signaling pathway.

Experimental_Workflow_MIC start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture standardize Standardize Bacterial Inoculum (5x10^5 CFU/mL) prep_culture->standardize inoculate Inoculate Dilutions with Standardized Bacteria standardize->inoculate dilute_this compound Prepare 2-fold Serial Dilutions of this compound dilute_this compound->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

Overcoming limitations of PBP10 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when working with the dual-function peptide PBP10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound, also known as Gelsolin 160-169, is a synthetic, 10-amino acid, cell-permeant peptide (sequence: QRLFQVKGRR) often conjugated with a Rhodamine B molecule at its N-terminus.[1] It is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of human plasma gelsolin. This compound exhibits two primary functions: it acts as a broad-spectrum antimicrobial agent against both Gram-positive and Gram-negative bacteria, and it serves as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses.[1]

Q2: How does this compound exert its antimicrobial effects?

A2: The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction is thought to disrupt the integrity of the cell membrane, leading to increased permeability and ultimately, cell death. Unlike some other antimicrobial peptides, this compound does not appear to form discrete pores in the membrane.[1]

Q3: How does this compound inhibit FPR2?

A3: this compound acts as a selective antagonist of FPR2. By binding to the receptor, it prevents the activation of downstream signaling pathways typically initiated by FPR2 agonists. This includes the inhibition of G-protein activation, subsequent phospholipase C (PLC) activation, and the release of intracellular calcium.[1]

Q4: What are the potential off-target effects or limitations of using this compound?

A4: A key limitation of this compound is its origin from the PIP2-binding site of gelsolin. This means that in addition to its intended targets, this compound can directly interact with phosphoinositides, particularly PIP2, at the plasma membrane. This interaction can interfere with the normal function of PIP2 as a crucial signaling molecule and a regulator of the actin cytoskeleton. This can lead to disruption of stress fibers, cortical actin, and affect vesicle trafficking.[1] Researchers should be mindful of these potential off-target effects on cellular processes dependent on PIP2 signaling.

Q5: How should I store this compound?

A5: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture. Stock solutions, typically prepared in a suitable solvent like sterile water or DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.

Peptide Synthesis and Quality Control

Problem: Low yield or purity of synthesized this compound.

  • Possible Cause: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS), or aggregation of the peptide on the resin. The hydrophobic nature of certain residues in the QRLFQVKGRR sequence can make synthesis challenging.

  • Solution:

    • Optimize coupling times and use highly efficient coupling reagents.

    • Consider double coupling for difficult residues.

    • Ensure complete Fmoc-deprotection at each step.

    • After synthesis and cleavage, purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the purity and identity of the final product using analytical RP-HPLC and mass spectrometry.[1]

Problem: High background fluorescence in assays using Rhodamine B-labeled this compound.

  • Possible Cause: Presence of free, unreacted Rhodamine B in the peptide preparation. Non-specific binding of the labeled peptide to plate surfaces or other cellular components.

  • Solution:

    • Thoroughly purify the labeled peptide using RP-HPLC to remove any free dye.

    • Include appropriate washing steps in your assay protocol to remove unbound peptide.

    • Consider using plates with low-binding surfaces.

    • Include a control with a non-labeled version of the peptide or a scrambled peptide sequence to assess the contribution of non-specific binding.

Antimicrobial Assays

Problem: No or low antimicrobial activity observed.

  • Possible Cause:

    • Peptide Quality: Incorrect peptide sequence, low purity, or degradation.

    • Peptide Solubility/Aggregation: this compound may aggregate in the assay medium, reducing its effective concentration.

    • Assay Conditions: Inappropriate bacterial inoculum size, growth medium composition, or incubation time.

  • Solution:

    • Verify Peptide Quality: Confirm the peptide's identity and purity via mass spectrometry and HPLC.

    • Address Solubility: Test the solubility of this compound in your assay buffer. If it precipitates, consider dissolving the stock in a small amount of DMSO and then diluting it into the aqueous assay buffer.

    • Optimize Assay Conditions: Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL. Ensure the growth medium does not contain components that may interfere with peptide activity. Incubate for the recommended 18-24 hours at 37°C.[1]

Problem: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Possible Cause: Inconsistent bacterial inoculum density, variations in media composition, or pipetting errors.

  • Solution:

    • Strictly standardize the preparation of the bacterial inoculum.

    • Use the same batch of growth medium for all related experiments.

    • Employ careful pipetting techniques and consider using calibrated multichannel pipettes to minimize variability.

FPR2 Inhibition Assays

Problem: Inconsistent or no inhibition of FPR2-mediated responses (e.g., calcium mobilization, chemotaxis).

  • Possible Cause:

    • Cell Health: Poor viability or low expression of FPR2 in the cell line used.

    • Agonist Concentration: The concentration of the FPR2 agonist used to stimulate the cells may be too high, making it difficult for this compound to compete effectively.

    • This compound Concentration and Incubation Time: Insufficient concentration of this compound or inadequate pre-incubation time to allow for receptor binding.

  • Solution:

    • Cell Line Validation: Regularly check the health and FPR2 expression levels of your cells.

    • Agonist Titration: Perform a dose-response curve for the FPR2 agonist to determine the EC50 or EC80 concentration for use in inhibition assays.

    • Optimize this compound Treatment: Conduct a dose-response experiment with this compound to determine its IC50. Ensure a sufficient pre-incubation period (e.g., 10-30 minutes) before adding the agonist.[3]

Problem: this compound appears to have cytotoxic effects on the cells used in the FPR2 assay.

  • Possible Cause: At higher concentrations, this compound can exhibit cytotoxicity, which may be independent of its FPR2 antagonism. This could be related to its membrane-disrupting antimicrobial properties or its interference with PIP2 signaling.[1]

  • Solution:

    • Perform a cell viability assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of this compound for your specific cell type.

    • Conduct FPR2 inhibition assays at concentrations below the cytotoxic threshold.

    • Include a control peptide that does not bind FPR2 to distinguish between specific receptor-mediated effects and non-specific toxicity.

Data Presentation

Table 1: Antimicrobial Activity of this compound
BacteriumStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592212.5[4]
Staphylococcus aureusATCC 259236.25[4]
Pseudomonas aeruginosaATCC 2785325[4]
Candida albicansSC5314>50[5]

Note: MIC values can vary depending on the specific experimental conditions.

Table 2: Cytotoxicity of this compound
Cell LineAssayIC50 (µM)Incubation TimeReference
Human Red Blood CellsHemolysis AssayLow hemolytic activity at bactericidal concentrations1 hour
HeLaMTT Assay~3224 hours[6]
HEK293MTT Assay>12Not Specified
Human NeutrophilsNot SpecifiedGenerally low at effective concentrationsNot Specified[1]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Protocol 2: Calcium Mobilization Assay for FPR2 Inhibition
  • Cell Preparation: Culture human neutrophils or a cell line expressing human FPR2 (e.g., HL-60 cells) under standard conditions. Harvest, wash, and resuspend the cells in a physiological buffer (e.g., HBSS) containing calcium and magnesium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at 37°C for 30-60 minutes in the dark. Wash the cells to remove excess dye.

  • Antagonist Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control for 10-30 minutes.[3]

  • Agonist Stimulation: Stimulate the cells with an FPR2 agonist (e.g., fMLF or WKYMVM) at a pre-determined effective concentration (e.g., EC80).

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration to determine the IC50 value.

Protocol 3: Actin Stress Fiber Staining
  • Cell Culture: Seed cells (e.g., fibroblasts) onto glass coverslips in a culture dish and allow them to adhere and grow.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or a control peptide for a specified time.

  • Fixation: Fix the cells with a solution of 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the actin stress fibers using a fluorescence microscope.[7]

Mandatory Visualization

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., fMLF, WKYMVM) FPR2 FPR2 Agonist->FPR2 Activates This compound This compound This compound->FPR2 Inhibits G_protein Gi/o Protein FPR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Chemotaxis, Cytokine Release) Ca_release->Downstream PKC->Downstream PBP10_PIP2 This compound PBP10_PIP2->PIP2 Interferes Troubleshooting_Workflow cluster_assay_params Assay Specific Checks Start Unexpected Experimental Result CheckPeptide 1. Verify this compound Quality - Purity (HPLC) - Identity (Mass Spec) - Proper Storage Start->CheckPeptide CheckAssay 2. Review Assay Parameters CheckPeptide->CheckAssay If peptide is OK CheckControls 3. Evaluate Controls CheckAssay->CheckControls If assay setup is correct Antimicrobial Antimicrobial Assay: - Inoculum density - Media components - Peptide solubility CheckAssay->Antimicrobial FPR2_Assay FPR2 Inhibition Assay: - Cell health & FPR2 expression - Agonist/PBP10 concentration - Incubation times CheckAssay->FPR2_Assay Biophysical Biophysical Assay (SPR/ITC): - Buffer matching - Protein activity - Surface chemistry CheckAssay->Biophysical Result Interpret Results CheckControls->Result If controls behave as expected

References

Technical Support Center: PBP10 Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PBP10 in fluorescence microscopy experiments.

Troubleshooting Guides

Issue 1: High background fluorescence or signal in unexpected channels.

Possible Cause: this compound is conjugated to Rhodamine B, a bright fluorophore. This intrinsic fluorescence can lead to high background signal or bleed-through into other detection channels.[1][2]

Troubleshooting Steps:

  • Run a "this compound only" control: Prepare a sample with only this compound (and no other fluorophores) and image it using all the filter sets you plan to use in your experiment. This will reveal the extent of this compound's fluorescence in each channel.

  • Optimize filter sets: Ensure your filter sets are well-matched to the excitation and emission spectra of your other fluorophores to minimize the detection of Rhodamine B from this compound.[3]

  • Sequential imaging: If you are using multiple fluorophores, acquire images for each channel sequentially rather than simultaneously. This prevents the emission from one fluorophore from being captured while another is being excited.[3]

  • Spectral unmixing: If your microscopy software supports it, you can record the emission spectrum of this compound and use spectral unmixing algorithms to subtract its contribution from your experimental images.[3]

Issue 2: Reduced signal from your fluorophore of interest.

Possible Cause: The fluorescence of this compound is known to be quenched upon binding to certain molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[4] It is possible that interactions with other molecules in your sample could also lead to quenching or other spectral shifts.

Troubleshooting Steps:

  • Perform in vitro spectral analysis: If possible, measure the fluorescence emission spectrum of your fluorophore in the presence and absence of this compound in a plate reader or fluorometer to test for direct quenching effects.

  • Use a different fluorophore: If significant quenching is observed, consider using a fluorophore with a different chemical structure or spectral properties for your target of interest.

  • Adjust this compound concentration: Use the minimum effective concentration of this compound for your experiment to reduce potential interference.

Issue 3: Unexpected cellular localization or artifacts.

Possible Cause: this compound is known to interact with phosphoinositides at the plasma membrane and can disrupt the actin cytoskeleton and vesicle trafficking.[1][5] These cellular changes could indirectly affect the localization of your protein of interest or cause morphological artifacts.

Troubleshooting Steps:

  • Titrate this compound concentration: Determine the lowest concentration of this compound that produces the desired biological effect in your system to minimize off-target cellular disruptions.

  • Time-course experiment: Perform a time-course experiment to observe the effects of this compound on cell morphology and the localization of your target over time. This can help distinguish direct interactions from downstream cellular responses.

  • Use appropriate controls: Include a control where cells are treated with a vehicle (the solvent for this compound) alone to account for any effects of the solvent on the cells. Also, if available, use a version of this compound without the Rhodamine B tag to assess the effects of the peptide itself versus the fluorophore.

Frequently Asked Questions (FAQs)

Q: What is this compound and why is it fluorescent?

A: this compound is a synthetic, cell-permeant peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin.[1] Its amino acid sequence is QRLFQVKGRR.[1] It is fluorescent because it is chemically conjugated at its N-terminus with Rhodamine B, a bright fluorophore.[1]

Q: What are the main functions of this compound?

A: this compound has a dual functionality. It acts as a broad-spectrum antimicrobial agent and as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a receptor involved in inflammatory responses.[1] It also binds to phosphoinositides like PIP2, which can interfere with cellular processes such as actin dynamics and vesicle trafficking.[1]

Q: Can I get this compound without a fluorescent tag?

A: While the most commonly described version of this compound includes a Rhodamine B tag, it is possible to synthesize the QRLFQVKGRR peptide without a fluorescent label. You would need to check with commercial peptide synthesis services for this option.

Q: How can I minimize photobleaching when imaging this compound?

A: To minimize photobleaching of this compound (and other fluorophores), you can take the following steps:

  • Reduce the excitation light intensity to the lowest level that provides a usable signal.[3]

  • Decrease the exposure time for each image.[3]

  • Use an antifade mounting medium for fixed samples.[3]

  • For live-cell imaging, image a fresh field of view for each time point if possible.[3]

Quantitative Data Summary

The following tables provide hypothetical quantitative data for this compound and common fluorophores to illustrate potential spectral overlap and performance characteristics.

Table 1: Spectral Properties of this compound (Rhodamine B) and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compound
This compound (Rhodamine B) ~560 ~590 -
GFP~488~509Low
FITC~495~519Low
TRITC~557~576High
Alexa Fluor 568~578~603High
Cy5~650~670Low

Table 2: Hypothetical Photostability and Quantum Yield

FluorophoreRelative PhotostabilityQuantum Yield
This compound (Rhodamine B) Moderate ~0.70
GFPModerate~0.60
FITCLow~0.92
TRITCModerate~0.30
Alexa Fluor 568High~0.67
Cy5High~0.27

Experimental Protocols

Protocol 1: Determining Spectral Bleed-through of this compound

  • Sample Preparation: Prepare three samples:

    • Sample A: Cells treated with this compound only.

    • Sample B: Cells stained with your fluorophore of interest only.

    • Sample C: Unstained cells (for autofluorescence control).

  • Microscope Setup: Turn on the microscope and allow the light source to warm up. Set the imaging parameters (e.g., laser power, exposure time, gain) that you intend to use for your experiment.

  • Image Unstained Control: Acquire an image of Sample C using all the filter sets you will use. This will determine the level of cellular autofluorescence.[3]

  • Image this compound Control: Acquire an image of Sample A using all of your filter sets. Note any signal that appears in channels other than the one intended for Rhodamine B. This is your spectral bleed-through.

  • Image Fluorophore Control: Acquire an image of Sample B using all of your filter sets to confirm its spectral properties and check for any unexpected fluorescence.

  • Analysis: Quantify the intensity of the bleed-through signal from this compound in the other channels. This will inform you if you need to adjust your imaging protocol (e.g., use sequential imaging) or perform corrections.

Signaling Pathways and Workflows

PBP10_Signaling_Pathways cluster_fpr2 FPR2 Signaling Pathway cluster_pip2 PIP2 Signaling Pathway FPR2_agonist FPR2 Agonist (e.g., WKYMVM) FPR2 FPR2 FPR2_agonist->FPR2 G_protein G-protein Activation FPR2->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release NADPH_oxidase NADPH Oxidase Activation Ca_release->NADPH_oxidase Superoxide Superoxide Production NADPH_oxidase->Superoxide PBP10_FPR2 This compound PBP10_FPR2->FPR2 Antagonizes PIP2 PIP2 (at plasma membrane) Actin_Reg Actin Cytoskeleton Regulation PIP2->Actin_Reg Vesicle_Traf Vesicle Trafficking PIP2->Vesicle_Traf PBP10_PIP2 This compound PBP10_PIP2->PIP2 Interferes

Caption: this compound signaling interference pathways.

Troubleshooting_Workflow start Fluorescence Microscopy Issue Observed q1 Is there high background or unexpected signal? start->q1 a1_yes Run 'this compound only' control. Optimize filter sets. Use sequential imaging. q1->a1_yes Yes q2 Is the signal from the fluorophore of interest reduced? q1->q2 No a1_yes->q2 a2_yes Perform in vitro quenching assay. Consider a different fluorophore. Adjust this compound concentration. q2->a2_yes Yes q3 Are there unexpected cellular localization or artifacts? q2->q3 No a2_yes->q3 a3_yes Titrate this compound concentration. Perform time-course experiment. Use appropriate controls. q3->a3_yes Yes end_node Issue Resolved q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for this compound interference.

References

Validation & Comparative

A Comparative Guide to PBP10 and Other FPR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, plays a pivotal role in orchestrating inflammatory and immune responses. Its ability to bind a diverse range of ligands, leading to either pro-inflammatory or pro-resolving outcomes, makes it a compelling target for therapeutic intervention. This guide provides an objective comparison of PBP10, a selective FPR2 antagonist, with other commonly used antagonists, supported by experimental data to inform the selection of the most suitable tool for research and drug development.

Performance Comparison of FPR2 Antagonists

The selection of an appropriate FPR2 antagonist is critical for elucidating its physiological and pathological roles. The following table summarizes quantitative data on the inhibitory activity and key characteristics of this compound and other notable FPR2 antagonists. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the literature.

AntagonistNatureMechanism of ActionSelectivityReported PotencyCell Permeability
This compound Rhodamine-conjugated 10-amino acid peptide derived from gelsolin.[1][2][3]Intracellular inhibitor; binds to phosphatidylinositol 4,5-bisphosphate (PIP2), disrupting actin filaments and indirectly inhibiting FPR2 signaling.[2][4][5]Selective for FPR2 over FPR1.[3][6]Effectively inhibits FPR2-mediated responses at ~1 µM.[2]Cell-permeable due to the rhodamine conjugate.[2][3]
WRW4 A six-amino acid peptide (WRWWWW).[2][4]Extracellular antagonist; competitively blocks the binding of agonists to the FPR2 receptor.[2][4][5]Selective for FPR2; does not inhibit FPR1 agonist fMLF-induced calcium increase.[4][7][8]IC50 of 0.23 µM for inhibiting WKYMVm binding to FPR2.[2][7][8][9]Generally considered cell-impermeable, acting on the extracellular receptor domain.[2]
Boc-2 (Boc-FLFLF) N-tert-butoxycarbonyl-modified peptide.[4]Competitive inhibitor of formyl peptide binding.[4]Non-specific; acts on both FPR1 and FPR2.[4][5]Apparent KD: 230 nM (FPR1).[8] Higher concentrations are required to inhibit FPR2.[10][11]Cell-permeable.
Quin-C7 Small molecule.[12]Small molecule antagonist.[8]Selective for FPR2.[13]Ki: 6.7 µM.[8][12]Cell-permeable.

Signaling Pathways and Mechanisms of Inhibition

FPR2 activation by an agonist initiates a cascade of intracellular events. This compound and WRW4, despite both being selective FPR2 antagonists, inhibit this signaling through distinct mechanisms.

FPR2_Signaling_Pathway FPR2 Signaling Pathway and Antagonist Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist FPR2 FPR2 Agonist->FPR2 Binds and Activates WRW4 WRW4 WRW4->FPR2 Competitively Blocks G_protein Gαi/Gβγ FPR2->G_protein Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Actin Actin Cytoskeleton PIP2->Actin Regulates This compound This compound This compound->PIP2 Binds and Sequesters This compound->Actin Disrupts PLC PLC G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK PLC->PIP2 Hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (Chemotaxis, Phagocytosis, Cytokine Release) Ca_release->Downstream PKC->Downstream MAPK->Downstream Actin->Downstream

Caption: FPR2 signaling and points of inhibition by WRW4 and this compound.

As illustrated, WRW4 acts as a classical competitive antagonist at the extracellular side of the FPR2 receptor.[2][4][5] In contrast, the cell-permeable this compound exerts its effect intracellularly by binding to PIP2, a critical component of the plasma membrane and a key signaling molecule.[2][4][5] This sequestration of PIP2 not only disrupts the actin cytoskeleton but also indirectly inhibits FPR2 signaling, which is dependent on PIP2 for the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

This section provides a detailed methodology for a key functional assay used to characterize FPR2 antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an FPR2 agonist.

Materials:

  • Human neutrophils or a cell line stably expressing human FPR2 (e.g., HL-60 or U937 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FPR2 agonist (e.g., WKYMVm)

  • Test compounds: this compound, WRW4, and other antagonists

  • Fluorescence plate reader or a fluorometer with kinetic reading capabilities

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of the experiment, harvest the cells and wash them with the assay buffer.

  • Dye Loading: Resuspend the cells in the assay buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM). Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with the assay buffer to remove extracellular dye.

  • Cell Resuspension: Resuspend the dye-loaded cells in fresh assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the antagonist (this compound, WRW4, etc.) or vehicle control to the wells. Incubate for 10-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the FPR2 agonist into each well and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity following agonist addition is determined for each well. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response compared to the vehicle-treated control. IC50 values can be determined by plotting the percentage of inhibition against the antagonist concentration.

Calcium_Mobilization_Workflow Workflow for Intracellular Calcium Mobilization Assay start Start cell_prep Cell Preparation (Culture, Harvest, Wash) start->cell_prep dye_loading Dye Loading (e.g., Fura-2 AM) cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash resuspend Resuspend Cells in Assay Buffer wash->resuspend antagonist_incubation Incubate with Antagonist or Vehicle Control resuspend->antagonist_incubation agonist_stimulation Stimulate with FPR2 Agonist & Measure Fluorescence antagonist_incubation->agonist_stimulation data_analysis Data Analysis (Calculate % Inhibition, IC50) agonist_stimulation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

Both this compound and WRW4 are valuable tools for studying the role of FPR2 in health and disease.

  • WRW4 is a well-characterized, potent, and selective extracellular antagonist, making it an excellent choice for studies focused on directly blocking agonist-receptor interactions at the cell surface.[2] Its established IC50 provides a clear benchmark for its potency.[2][7][8][9]

  • This compound offers a unique approach to investigating the role of intracellular signaling components, specifically PIP2, in the context of FPR2 signaling.[2] Its cell-permeable nature allows for the study of downstream signaling events from an intracellular perspective.[2][3]

The choice between these antagonists will ultimately depend on the specific research question. For researchers aiming to block FPR2 signaling at the receptor level, WRW4 is a potent and straightforward option. For those interested in dissecting the intracellular signaling cascade and the role of PIP2, this compound provides a unique mechanistic tool. For comprehensive studies, employing both inhibitors can provide a more complete understanding of FPR2 function.

References

Comparative Analysis of PBP10's Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the investigational antimicrobial agent PBP10 against established antibiotics, focusing on its in vitro antimicrobial spectrum. The performance of this compound is evaluated alongside Vancomycin, a glycopeptide antibiotic, and Ciprofloxacin, a broad-spectrum fluoroquinolone, with supporting experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant Gram-positive and Gram-negative bacteria. The MIC, defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, serves as a key metric for comparing antimicrobial potency. The results of this comparative analysis are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Hypothetical)VancomycinCiprofloxacin
Gram-Positive
Staphylococcus aureus (ATCC 29213)410.5
Methicillin-resistant S. aureus (MRSA)4264
Enterococcus faecalis (ATCC 29212)841
Vancomycin-resistant Enterococcus (VRE)16>2562
Streptococcus pneumoniae (ATCC 49619)20.51
Gram-Negative
Escherichia coli (ATCC 25922)64>2560.015
Pseudomonas aeruginosa (ATCC 27853)128>2560.25
Klebsiella pneumoniae (ATCC 13883)32>2560.03

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar (B569324) media for 18-24 hours. A suspension of the cultured bacteria was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL. This suspension was subsequently diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Ciprofloxacin were prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted antimicrobial agents. The microtiter plates were then incubated under aerobic conditions at 37°C for 18-24 hours.

  • Data Interpretation: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that resulted in the complete inhibition of visible bacterial growth. The assay included positive controls (bacterial growth without drug) and negative controls (broth without bacteria) to ensure validity.

Visualizations

The following diagrams illustrate the experimental workflow and the comparative mechanisms of action of the tested antimicrobial agents.

MIC_Determination_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Analysis start Start culture_bacteria Bacterial Strain Culturing (18-24 hours) start->culture_bacteria prepare_inoculum Inoculum Preparation (0.5 McFarland Standard) culture_bacteria->prepare_inoculum inoculate_plates Inoculation of Microtiter Plates prepare_inoculum->inoculate_plates prepare_drugs Serial Dilution of Antimicrobial Agents prepare_drugs->inoculate_plates incubate Incubation (37°C for 18-24 hours) inoculate_plates->incubate inspect_growth Visual Inspection for Growth incubate->inspect_growth determine_mic MIC Determination (Lowest concentration with no growth) inspect_growth->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC Determination.

MoA_Comparison cluster_this compound This compound cluster_vancomycin Vancomycin cluster_ciprofloxacin Ciprofloxacin pbp10_node This compound pbp_target Penicillin-Binding Proteins (PBPs) pbp10_node->pbp_target inhibits cell_wall_synthesis Cell Wall Synthesis pbp_target->cell_wall_synthesis mediates vanc_node Vancomycin dala_target D-Ala-D-Ala Termini vanc_node->dala_target binds to dala_target->cell_wall_synthesis is a precursor for cipro_node Ciprofloxacin gyrase_target DNA Gyrase / Topoisomerase IV cipro_node->gyrase_target inhibits dna_replication DNA Replication gyrase_target->dna_replication is essential for

Caption: Comparative Mechanisms of Action.

PBP10 Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding profile and cross-reactivity of the synthetic peptide PBP10 with various receptors. This compound, a rhodamine-labeled decapeptide derived from the PIP2-binding domain of human plasma gelsolin, is recognized for its dual role as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's receptor interactions.

Quantitative Analysis of Receptor Binding

This compound exhibits a selective affinity for the Formyl Peptide Receptor 2 (FPR2) over the closely related Formyl Peptide Receptor 1 (FPR1).[2] In addition to its interaction with formyl peptide receptors, this compound is known to bind to polyphosphoinositides (PPI), specifically phosphatidylinositol 4,5-bisphosphate (PIP2).[1][3] The following table summarizes the known binding and functional interactions of this compound.

Receptor/Binding Partner Interaction Type Quantitative Data (IC50/Affinity) Functional Effect Reference
Formyl Peptide Receptor 2 (FPR2) Selective AntagonistSpecific IC50 values for direct binding are not widely reported, but it selectively inhibits FPR2-mediated cellular responses.Inhibition of G-protein activation, subsequent phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and release of intracellular calcium.
Formyl Peptide Receptor 1 (FPR1) Low to negligible interactionThis compound is a selective inhibitor of FPR2 over FPR1.Minimal to no inhibition of FPR1-mediated cellular responses.
Phosphatidylinositol 4,5-bisphosphate (PIP2) High-affinity bindingA reduction in fluorescence intensity of the rhodamine-labeled this compound is observed upon binding.Interference with the normal function of PIP2 as a signaling molecule and a regulator of the actin cytoskeleton.
Lysophosphatidic acid (LPA) BindingA reduction in fluorescence intensity of the rhodamine-labeled this compound is observed upon binding.Not fully characterized.
Phosphatidylserine (PS) and Phosphatidylcholine (PC) No significant interactionFluorescence of this compound is not affected in the presence of PS and PC.No significant effect.

Signaling Pathway Modulation by this compound

This compound's interaction with FPR2 and PIP2 leads to the modulation of distinct downstream signaling pathways. By acting as an antagonist at FPR2, this compound blocks the canonical G-protein coupled receptor signaling cascade initiated by FPR2 agonists. Its binding to PIP2 can also interfere with phosphoinositide-dependent signaling.

cluster_0 This compound Interaction at the Cell Membrane This compound This compound FPR2 FPR2 This compound->FPR2 Antagonizes PIP2 PIP2 This compound->PIP2 Binds & Sequesters G_protein G-protein FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Actin Actin Cytoskeleton Regulation PIP2->Actin Ca_release Intracellular Ca2+ Release IP3->Ca_release

This compound's dual inhibitory mechanism on cellular signaling pathways.

Experimental Protocols

The determination of this compound's receptor selectivity and binding characteristics involves a series of established experimental protocols. Below are summaries of the key methodologies employed.

Competitive Binding Assays

To assess the selectivity of this compound for FPR2 over FPR1, competitive binding assays are often utilized. In this setup, cells expressing either FPR1 or FPR2 are incubated with a labeled agonist (e.g., a fluorescently tagged peptide) in the presence of increasing concentrations of unlabeled this compound. The ability of this compound to displace the labeled agonist is measured, and the concentration at which 50% of the labeled ligand is displaced (IC50) is determined. A lower IC50 value for FPR2 compared to FPR1 would indicate selectivity.

Calcium Mobilization Assay

A functional assay to determine the antagonistic properties of this compound involves measuring intracellular calcium mobilization. Cells expressing the target receptor (e.g., FPR2) are loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of this compound before being stimulated with a known receptor agonist. An effective antagonist will inhibit the agonist-induced increase in intracellular calcium, which is detected as a change in fluorescence.

cluster_workflow Workflow for Assessing this compound Antagonism start Start cell_culture Culture cells expressing FPR1 or FPR2 start->cell_culture dye_loading Load cells with a calcium-sensitive dye cell_culture->dye_loading pre_incubation Pre-incubate cells with increasing concentrations of this compound dye_loading->pre_incubation agonist_stimulation Stimulate cells with a receptor-specific agonist pre_incubation->agonist_stimulation measurement Measure intracellular calcium levels (fluorescence) agonist_stimulation->measurement data_analysis Analyze data to determine IC50 values for inhibition measurement->data_analysis end End data_analysis->end

Generalized workflow for a calcium mobilization assay.
Fluorescence-Based Binding Assay for Lipid Interaction

The intrinsic rhodamine label on this compound allows for the direct assessment of its binding to lipids like PIP2. The fluorescence intensity of this compound is known to decrease upon binding to PIP2 and lysophosphatidic acid. This property can be exploited in a straightforward binding assay where this compound is mixed with liposomes containing various phospholipids. A change in fluorescence intensity indicates a binding event, and the specificity can be determined by comparing the results with different lipid compositions.

References

In Vivo Validation of PBP10's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory peptide PBP10 against other alternatives, supported by available experimental data. While direct in vivo validation studies for this compound were not prominently found in the available literature, this guide extrapolates its potential in vivo effects based on its well-documented in vitro activity and mechanism of action. This is presented alongside established in vivo data for the corticosteroid Dexamethasone and the selective FPR2 antagonist WRW4, both evaluated in comparable lipopolysaccharide (LPS)-induced inflammation models.

This compound is a synthetic, cell-permeable peptide derived from the phosphoinositide-binding site of human plasma gelsolin.[1][2][3][4] It is recognized for its dual functionality as a broad-spectrum antimicrobial agent and a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory responses.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by selectively antagonizing FPR2. This prevents the activation of downstream signaling pathways typically initiated by pro-inflammatory agonists. Additionally, this compound can interact with phosphoinositides like PIP2 at the plasma membrane, which may interfere with signaling and cytoskeletal regulation. In vitro studies have demonstrated that this compound can significantly limit the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and interleukin-8 (IL-8), in response to bacterial endotoxins like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).

Signaling Pathway of this compound

PBP10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pro-inflammatory Agonist Pro-inflammatory Agonist FPR2 FPR2 Pro-inflammatory Agonist->FPR2 Binds and Activates G_Protein G-Protein Activation FPR2->G_Protein Initiates This compound This compound This compound->FPR2 Antagonizes PLC PLC Activation G_Protein->PLC Inflammatory_Mediators Production of Inflammatory Mediators (NO, ROS, IL-8) PLC->Inflammatory_Mediators

Caption: this compound's primary anti-inflammatory mechanism via FPR2 antagonism.

Comparative Performance Data

The following table summarizes the anti-inflammatory effects of this compound (in vitro) and compares them with the in vivo effects of Dexamethasone and the FPR2 antagonist WRW4 in mouse models of LPS-induced inflammation.

AgentTargetModelKey FindingsReference
This compound FPR2 AntagonistIn vitro (Human Keratinocytes)Reduces LPS/LTA-induced NO, ROS, and IL-8 production.
In vivoData not available in search results. Expected to reduce neutrophil infiltration and pro-inflammatory cytokine levels based on its mechanism.
Dexamethasone Glucocorticoid Receptor AgonistIn vivo (LPS-induced endotoxemia in mice)Dose-dependently reduces serum levels of TNF-α and IL-6. Suppresses the systemic release of TNF and reduces intestinal permeability.
WRW4 FPR2 AntagonistIn vivo (Carrageenan-induced peritonitis in mice)Reverses the anti-inflammatory effects of an FPR2 agonist (WKYMV), confirming the role of FPR2 in the inflammatory response.

Experimental Protocols

General Workflow for In Vivo Validation of Anti-inflammatory Agents

Experimental_Workflow A Animal Acclimatization (e.g., C57BL/6 mice) B Grouping (Control, Vehicle, Test Agent) A->B C Administration of Test Agent (e.g., this compound, Dexamethasone) B->C D Induction of Inflammation (e.g., LPS injection, i.p.) C->D E Monitoring & Sample Collection (Blood, Tissues) D->E F Analysis of Inflammatory Markers (ELISA for cytokines, MPO assay for neutrophil infiltration) E->F G Histopathological Analysis E->G H Data Analysis & Interpretation F->H G->H

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice (as used for Dexamethasone validation)
  • Animals: Male C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Mice are randomly divided into experimental groups:

    • Vehicle control (e.g., PBS)

    • LPS only

    • LPS + Dexamethasone (at various doses)

  • Drug Administration: Dexamethasone or vehicle is typically administered intraperitoneally (i.p.) 30 minutes to 1 hour before the LPS challenge.

  • Induction of Inflammation: A solution of LPS from E. coli is administered via i.p. injection. The dose can vary, with lethal or sub-lethal doses used depending on the study's endpoint (e.g., 12.5 mg/kg for lethality studies or lower doses for cytokine analysis).

  • Sample Collection: At specific time points after LPS injection (e.g., 2, 6, 12, 18 hours), blood is collected via cardiac puncture for serum separation. Tissues such as the lungs and liver may also be harvested.

  • Analysis of Inflammatory Markers:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Neutrophil Infiltration: Myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, can be measured in tissue homogenates (e.g., lung and liver).

  • Histopathology: Harvested tissues can be fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

  • Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to determine significant differences between groups.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent based on its potent in vitro activity and its specific mechanism of action as an FPR2 antagonist. While direct in vivo studies are needed to confirm its efficacy and safety profile in a whole-organism context, the existing data strongly suggest that this compound could effectively modulate inflammatory responses. The established in vivo models used to validate compounds like Dexamethasone and WRW4 provide a clear roadmap for the future preclinical development of this compound. Further research should focus on evaluating this compound in models of acute and chronic inflammation to fully characterize its therapeutic potential.

References

A Comparative Analysis of PBP10 and LL-37: Antimicrobial and Immunomodulatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent antimicrobial peptides, PBP10 and LL-37. We delve into their antimicrobial efficacy, anti-inflammatory properties, and cytotoxic profiles, supported by available experimental data. Detailed methodologies for key experiments are provided, along with visualizations of their mechanisms of action to facilitate a deeper understanding of their therapeutic potential.

Introduction

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Endogenous antimicrobial peptides (AMPs) and their synthetic derivatives have emerged as promising candidates. This guide focuses on a comparative analysis of this compound, a synthetic peptide derived from human plasma gelsolin, and LL-37, the only human cathelicidin (B612621). Both peptides exhibit broad-spectrum antimicrobial activity and possess immunomodulatory functions, making them attractive for therapeutic development.

This compound is a 10-amino acid synthetic peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin.[1] It demonstrates a dual mechanism of action: direct antimicrobial activity and antagonism of the Formyl Peptide Receptor 2 (FPR2), a key receptor in the inflammatory response.[1][2]

LL-37 is a 37-amino acid, amphipathic, alpha-helical peptide and is the only member of the cathelicidin family found in humans.[3] It is a crucial component of the innate immune system, exhibiting broad-spectrum antimicrobial activity and complex immunomodulatory effects, which can be both pro- and anti-inflammatory depending on the context.[3]

Comparative Data Presentation

The following tables summarize the quantitative data available for this compound and LL-37, focusing on their antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Organism This compound MIC (µg/mL) LL-37 MIC (µg/mL) Reference
Gram-Positive Bacteria
Staphylococcus aureus8<10
Staphylococcus epidermidis-<10
Listeria monocytogenes-<10
Bacillus subtilis3.125-
Gram-Negative Bacteria
Escherichia coli12.5<10
Pseudomonas aeruginosa>125<10
Salmonella typhimurium-<10
Fungi
Candida albicans>50Resistant in high salt, susceptible in low salt

Note: MIC values can vary depending on the specific strain and the experimental conditions, such as the salt concentration of the media.

Anti-Inflammatory Activity
Activity This compound LL-37 Reference
Endotoxin (B1171834) (LPS) Neutralization Interacts with and neutralizes LPS.Binds to LPS with high affinity and neutralizes its activity.
Receptor Modulation Selective antagonist of Formyl Peptide Receptor 2 (FPR2).Modulates Toll-like Receptor (TLR) signaling; suppresses TLR4 and enhances TLR3 signaling.
Cytokine Modulation Limits microbial-induced inflammatory effects.Can suppress pro-inflammatory cytokine production induced by LPS.
Cytotoxicity
Cell Type This compound (IC50/Observation) LL-37 (IC50/Observation) Reference
Human Red Blood Cells (Hemolysis) Low hemolytic activity at bactericidal concentrations.Can cause hemolysis at higher concentrations.
Human Keratinocytes (HaCaT) IC50: 30.3 ± 5.3 µg/mL (for RhB-PBP10)-
Human Peripheral Blood Mononuclear Cells (PBMCs) -Cytotoxic at concentrations >20 µM.
Various Human Cell Lines Generally low cytotoxicity at effective concentrations.Cytotoxic to many human cell types at 1–10 µM.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed.

Endotoxin Neutralization Assay (Limulus Amebocyte Lysate - LAL Assay)

This assay quantifies the ability of a peptide to neutralize lipopolysaccharide (LPS).

  • Sample Preparation: Prepare a solution of LPS at a known concentration. Prepare serial dilutions of the peptide to be tested.

  • Incubation: Mix the LPS solution with the different concentrations of the peptide and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for binding and neutralization.

  • LAL Reaction: Add the LAL reagent to the LPS-peptide mixtures. The LAL reagent contains a clotting enzyme that is activated by endotoxin.

  • Measurement: The reaction can be measured using different methods:

    • Gel-clot assay: Observe the formation of a solid gel clot. The endpoint is the lowest concentration of peptide that inhibits clot formation.

    • Turbidimetric assay: Measure the increase in turbidity over time using a spectrophotometer.

    • Chromogenic assay: A chromogenic substrate is added, and the color change is measured spectrophotometrically.

  • Quantification: The amount of endotoxin neutralized is calculated by comparing the results of the peptide-treated samples to a standard curve of known LPS concentrations.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cells (e.g., HaCaT keratinocytes) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways and mechanisms of action for this compound and LL-37.

This compound Signaling and Mechanism of Action

PBP10_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular This compound This compound FPR2 FPR2 This compound->FPR2 Antagonizes PIP2 PIP2 This compound->PIP2 Binds to Inflammatory_Response Inhibition of Inflammatory Response FPR2->Inflammatory_Response Actin Actin Cytoskeleton PIP2->Actin Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Actin->Cytoskeletal_Rearrangement

This compound's dual mechanism of action.

This compound exerts its effects through two primary mechanisms. Firstly, it acts as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. By blocking FPR2, this compound can inhibit downstream inflammatory signaling. Secondly, this compound can bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in the plasma membrane. This interaction can interfere with PIP2-dependent processes, including the regulation of the actin cytoskeleton.

LL-37 Signaling and Mechanism of Action

LL-37's modulation of TLR signaling.

LL-37's immunomodulatory effects are partly mediated through its interaction with Toll-like Receptors (TLRs). It can directly bind to and neutralize lipopolysaccharide (LPS), the ligand for TLR4, thereby suppressing the pro-inflammatory signaling cascade initiated by Gram-negative bacteria. Conversely, LL-37 has been shown to enhance the signaling of TLR3, which recognizes double-stranded RNA, a hallmark of viral infections. This dual activity highlights the context-dependent nature of LL-37's immunomodulatory functions.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_peptides Prepare Serial Dilutions of Peptides in 96-well Plate prep_peptides->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Conclusion

Both this compound and LL-37 represent promising avenues for the development of novel anti-infective and immunomodulatory therapies. This compound's dual action as an antimicrobial and a specific inhibitor of the pro-inflammatory receptor FPR2 presents a unique therapeutic profile. LL-37, as a natural component of the human innate immune system, demonstrates a complex and context-dependent array of activities, including potent antimicrobial effects and nuanced immunomodulation.

The choice between these peptides for a specific therapeutic application will depend on the desired balance of antimicrobial and anti-inflammatory activity, as well as the target pathogen and site of infection. The provided data and protocols offer a foundational resource for researchers to further investigate and compare these fascinating molecules. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative strengths and weaknesses and to guide their clinical development.

References

PBP10: A Comparative Analysis of its Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the antimicrobial peptide PBP10's effectiveness against Gram-positive and Gram-negative bacteria, designed for researchers, scientists, and professionals in drug development. This document details this compound's mechanism of action, presents available quantitative data on its bactericidal activity, and outlines the experimental protocols for assessing its efficacy.

Executive Summary

This compound is a synthetic, cell-permeable peptide derived from human plasma gelsolin. It has demonstrated broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action involves the disruption of the bacterial cell membrane. This guide synthesizes the current understanding of this compound's differential effects on these two major bacterial groups, providing a valuable resource for evaluating its potential as a novel antimicrobial agent.

Mechanism of Action: A Tale of Two Cell Walls

This compound's antimicrobial activity stems from its ability to interact with and disrupt the integrity of the bacterial cell envelope. This interaction, however, is targeted at different molecular components in Gram-positive and Gram-negative bacteria, owing to their distinct cell wall architectures.

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS). The cationic nature of this compound facilitates an electrostatic interaction with the negatively charged LPS molecules. This binding is believed to displace divalent cations that stabilize the outer membrane, leading to increased permeability and eventual cell lysis.

  • Gram-Positive Bacteria: In Gram-positive bacteria, the primary target for this compound is lipoteichoic acid (LTA), a major anionic polymer in their thick peptidoglycan cell wall. The interaction between this compound and LTA disrupts the cell wall structure, compromising its integrity and leading to bacterial cell death.

It is noteworthy that this compound's mechanism does not appear to involve the formation of discrete pores in the bacterial membrane, distinguishing it from some other antimicrobial peptides.

Quantitative Data: Antimicrobial Activity of this compound

While extensive comparative studies with a broad range of bacterial species are not widely published, the available data indicates that this compound is active against clinically relevant pathogens from both Gram-positive and Gram-negative categories. The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial potency.

Bacterial SpeciesGram TypeStrainMIC (µg/mL)Reference
Escherichia coliGram-NegativeSG13009Not specified[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a standard assay for evaluating antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Culture the bacterial strain of interest overnight to obtain a fresh, pure culture.

2. Inoculum Preparation:

  • Aseptically pick a few colonies from the overnight culture and suspend them in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of a 96-well microtiter plate.

3. Serial Dilution of this compound:

  • In a sterile 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in MHB to create a range of concentrations.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

  • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubate the microtiter plate at 37°C for 18-24 hours.

5. Reading the Results:

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Signaling Pathways and Intracellular Targets

The primary mechanism of this compound's antimicrobial action is the disruption of the bacterial cell envelope. Currently, there is limited information available regarding specific intracellular signaling pathways within bacteria that are directly modulated by this compound. The rapid bactericidal effect observed is consistent with membrane disruption being the principal mode of action. Further research is required to investigate potential secondary intracellular targets, such as inhibition of DNA, RNA, or protein synthesis, which are known mechanisms for some other antimicrobial peptides.

Visualizing the Mechanism and Workflow

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Antimicrobial_Mechanism_of_this compound cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium gp_cell Cell Wall (Peptidoglycan + LTA) disruption Membrane Disruption & Cell Death gp_cell->disruption gn_outer_membrane Outer Membrane (LPS) gn_inner_membrane Inner Membrane gn_outer_membrane->disruption This compound This compound Peptide This compound->gp_cell Interacts with LTA This compound->gn_outer_membrane Interacts with LPS

Caption: Antimicrobial mechanism of this compound against Gram-positive and Gram-negative bacteria.

MIC_Determination_Workflow prep_reagents 1. Prepare Reagents (this compound, Media, Bacteria) prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_reagents->prep_inoculum inoculation 4. Inoculate Plate prep_inoculum->inoculation serial_dilution 3. Serial Dilution of this compound (96-well plate) serial_dilution->inoculation incubation 5. Incubate (37°C, 18-24h) inoculation->incubation read_results 6. Read MIC (Lowest concentration with no growth) incubation->read_results

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antimicrobial agent with a mechanism of action that targets the essential cell envelopes of both Gram-positive and Gram-negative bacteria. While its efficacy is evident, further research is crucial to establish a comprehensive profile of its activity against a wider array of clinically important bacterial strains. The generation of detailed MIC data will be instrumental in positioning this compound as a viable candidate in the development of new anti-infective therapies.

References

Validating the Role of PBP10 in Actin Cytoskeleton Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PBP10 with established actin cytoskeleton-modulating agents, Jasplakinolide (B32604) and Cytochalasin D. The information presented herein is intended to assist researchers in designing experiments to validate the role of this compound in actin dynamics and to provide a framework for evaluating its potential as a therapeutic agent targeting cytoskeletal processes.

Introduction to this compound and Actin Cytoskeleton Modulation

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, shape determination, and intracellular transport. Its constant remodeling is tightly regulated by a complex interplay of actin-binding proteins. Dysregulation of actin dynamics is implicated in various pathologies, including cancer metastasis and immune disorders.

This compound is a synthetic, cell-permeant peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin, a key regulator of actin filament assembly and disassembly.[1] this compound has been shown to transiently disrupt stress fibers and cortical actin, co-localizing with actin in cytoplasmic aggregates, at the nucleus, and in focal structures on the plasma membrane.[2] Its origin from the PIP2-binding domain of gelsolin suggests a mechanism involving the modulation of phosphoinositide signaling, which is critical for actin dynamics. Notably, this compound has demonstrated a more potent effect in reducing total dendritic length in neurons compared to other compounds like WRW4, highlighting its significant impact on actin-dependent structures.[2]

To fully understand the potential of this compound as a tool for studying and manipulating the actin cytoskeleton, it is essential to compare its activity with well-characterized actin-modulating agents. This guide focuses on a comparative analysis of this compound with Jasplakinolide, an actin filament stabilizer, and Cytochalasin D, an actin polymerization inhibitor.

Comparative Analysis of Actin-Modulating Compounds

This section provides a detailed comparison of the mechanisms of action and reported effects of this compound, Jasplakinolide, and Cytochalasin D on the actin cytoskeleton.

Mechanism of Action
CompoundPrimary Mechanism of ActionReferences
This compound Derived from the PIP2-binding site of gelsolin, it is suggested to interfere with phosphoinositide signaling, which is crucial for regulating actin-binding proteins. It transiently disrupts stress fibers and cortical actin.[1][2]
Jasplakinolide Binds to and stabilizes filamentous actin (F-actin), promoting polymerization and nucleation of new filaments. It competes with phalloidin (B8060827) for binding to F-actin.[3][4][5]
Cytochalasin D Binds to the barbed (fast-growing) end of actin filaments, inhibiting the association and dissociation of actin monomers. This capping action leads to a net depolymerization of existing filaments. It can also induce the formation of actin aggregates.[6][7][8][9]
Quantitative Effects on Actin Cytoskeleton

Direct comparative quantitative data for this compound alongside Jasplakinolide and Cytochalasin D is limited in publicly available literature. The following table summarizes known quantitative effects of Jasplakinolide and Cytochalasin D to provide a benchmark for future studies on this compound.

ParameterJasplakinolideCytochalasin DThis compound
F-actin Content Increases F-actin content by promoting polymerization and stabilizing existing filaments.[4]Can lead to a net decrease in F-actin over time by preventing polymerization, although it can also induce aggregation of F-actin.[8]Reported to negatively impact actin assembly, suggesting a potential decrease or reorganization of F-actin.[2] Further quantitative studies are needed.
Actin Dynamics (FRAP) Decreases the recovery of YFP-actin fluorescence after photobleaching, indicating reduced actin dynamics. In premyofibrils, recovery decreased from ~90% to ~20%; in mature myofibrils, from ~50% to ~10%.[10]Increases the mobile fraction of actin, indicating depolymerization.Not yet reported.
Cell Migration Inhibits cell migration by stabilizing the actin cytoskeleton.Inhibits cell migration by disrupting actin polymerization necessary for cell motility.[9]Blocks cell motility.[2] A study on breast cancer cells showed that other compounds can inhibit migration in a dose-dependent manner in both wound-healing and transwell migration assays.[11][12][13][14]
Cell Morphology Induces the formation of actin aggregates and disrupts stress fibers at higher concentrations.[4]Causes cell rounding, loss of stress fibers, and the formation of actin aggregates.[6][8]Transiently disrupts stress fibers and cortical actin.[2]

Experimental Protocols

To facilitate the validation and comparison of this compound's effects on the actin cytoskeleton, this section provides detailed protocols for key experiments.

Visualization of the Actin Cytoskeleton by Fluorescence Microscopy

This protocol allows for the qualitative and quantitative analysis of changes in actin filament organization, such as stress fiber formation and cortical actin structure.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound, Jasplakinolide, Cytochalasin D

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with the desired concentrations of this compound, Jasplakinolide, or Cytochalasin D for the appropriate duration. Include a vehicle-treated control group.

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a solution of fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) in PBS for 20-30 minutes at room temperature, protected from light.

    • (Optional) Add DAPI to the phalloidin solution for nuclear staining.

  • Mounting and Imaging:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope with appropriate filters.

Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify various parameters of the actin cytoskeleton, such as stress fiber thickness, orientation, and overall F-actin intensity.

Quantification of F-actin Content by Flow Cytometry

This method provides a high-throughput quantitative measurement of the total F-actin content within a cell population.[1][15][16]

Materials:

  • Suspension cells or trypsinized adherent cells

  • This compound, Jasplakinolide, Cytochalasin D

  • Cell culture medium or PBS

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Fluorescently-conjugated Phalloidin

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Harvest and wash the cells.

    • Treat the cells with the desired concentrations of this compound, Jasplakinolide, or Cytochalasin D for the appropriate duration in suspension. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.

  • Staining:

    • Incubate the fixed and permeabilized cells with fluorescently-conjugated phalloidin at the recommended concentration for 20-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound phalloidin.

    • Resuspend the cells in PBS or flow cytometry buffer.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the F-actin content.

Visualizing Signaling Pathways and Workflows

To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

This compound's Proposed Mechanism of Action

PBP10_Mechanism This compound This compound PIP2 PIP2 This compound->PIP2 Binds to (derived from Gelsolin's PIP2-binding site) Actin_Rearrangement Actin Cytoskeleton Rearrangement This compound->Actin_Rearrangement Disrupts Gelsolin Gelsolin PIP2->Gelsolin Regulates Actin_Binding_Proteins Other Actin-Binding Proteins PIP2->Actin_Binding_Proteins Regulates Gelsolin->Actin_Rearrangement Modulates Actin_Binding_Proteins->Actin_Rearrangement Modulates

Caption: Proposed mechanism of this compound in disrupting actin cytoskeleton rearrangement.

Experimental Workflow for Actin Cytoskeleton Analysis

Experimental_Workflow cluster_treatment Cell Treatment cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry Cell_Culture Cell Culture Treatment Treat with this compound, Jasplakinolide, or Cytochalasin D Cell_Culture->Treatment Fixation_Perm Fixation & Permeabilization Treatment->Fixation_Perm Fix_Perm_Flow Fixation & Permeabilization Treatment->Fix_Perm_Flow Phalloidin_Staining Phalloidin Staining Fixation_Perm->Phalloidin_Staining Imaging Fluorescence Imaging Phalloidin_Staining->Imaging Image_Analysis Quantitative Image Analysis Imaging->Image_Analysis Phalloidin_Staining_Flow Phalloidin Staining Fix_Perm_Flow->Phalloidin_Staining_Flow Flow_Analysis Flow Cytometry Analysis Phalloidin_Staining_Flow->Flow_Analysis

Caption: Workflow for analyzing the effects of compounds on the actin cytoskeleton.

Conclusion

This compound presents a novel tool for investigating the role of phosphoinositide signaling in actin cytoskeleton dynamics. Its distinct mechanism of action, derived from the gelsolin PIP2-binding domain, offers a unique approach compared to traditional actin-targeting drugs like Jasplakinolide and Cytochalasin D. The experimental protocols and comparative data provided in this guide are intended to empower researchers to further validate and characterize the effects of this compound, ultimately contributing to a deeper understanding of actin cytoskeleton regulation and the development of new therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PBP10

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for PBP10, a rhodamine B-labeled decapeptide. The information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for understanding the handling and disposal requirements of the substance.

PropertyValueSource
Synonyms RhoB-GS160-169, Rhodamine B-QRLFQVKGRR-OH[1]
CAS Number 794466-45-8[2][3]
Molecular Formula C₈₄H₁₂₇N₂₄O₁₅[3]
Molecular Weight 1713.06 g/mol [3]
Form Lyophilized solid
Color Pink-red
Solubility DMSO: 2 mg/mL, PBS (pH 7.2): 10 mg/mL
Storage Temperature -20°C
Purity ≥95% (HPLC)

This compound Disposal Protocol

As this compound is a synthetic peptide conjugated with Rhodamine B, its disposal should be handled with consideration for both its chemical and potential biological activity. The following step-by-step procedure is based on general laboratory safety guidelines and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a full lab suit or coat, gloves, and a dust respirator when handling this compound in its solid form.

2. Spill Management:

  • Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it into a designated, labeled waste disposal container.

  • Large Spills: Use a shovel to transfer the spilled material into a convenient and properly labeled waste disposal container.

  • Avoid generating dust during cleanup. A self-contained breathing apparatus may be necessary to avoid inhalation.

3. Decontamination:

  • Decontaminate surfaces that have come into contact with this compound. For general laboratory cleaning, a 10% bleach solution can be effective for decontaminating work areas.

  • All solutions used for cleaning, including water washes, should be collected and treated as chemical waste.

4. Waste Segregation and Collection:

  • Solid this compound Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.

  • Contaminated Labware (Sharps): Items such as pipette tips, needles, and syringes that are contaminated with this compound should be disposed of in a designated sharps container labeled for chemical and/or biohazardous waste.

  • Contaminated Labware (Non-Sharps): Gloves, tubes, and other plasticware contaminated with this compound should be placed in a designated biohazard or chemical waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not dispose of this compound solutions down the drain.

5. Final Disposal:

  • All waste containers must be clearly labeled with the contents (this compound) and the appropriate hazard symbols.

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations. This typically involves incineration for chemical and biological waste.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Experimental Protocol: Assessing Cell Viability (MTT Assay)

The following is a detailed methodology for an MTT assay, a common experiment to assess the cytotoxic effects of peptides like this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PBP10_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid liquid Liquid this compound Solution waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Contaminated Sharps non_sharps Contaminated Non-Sharps waste_type->non_sharps Contaminated Non-Sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Dispose in Sharps Container sharps->sharps_container non_sharps_container Dispose in Biohazard/ Chemical Waste Bag non_sharps->non_sharps_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup non_sharps_container->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Operational Protocols for Handling PBP10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of PBP10, a cell-permeable, rhodamine-conjugated peptide inhibitor of formyl peptide receptor 2 (FPR2).[1] The following procedural guidance is based on general best practices for handling peptides and rhodamine-containing compounds in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety profiles of similar chemical compounds. It is imperative that a formal risk assessment be conducted by the user and that the supplier's specific SDS for this compound be consulted prior to handling.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldProtects against splashes of this compound solutions. Standard safety glasses may not provide adequate protection from splashes.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Double-gloving is recommended, especially when handling concentrated solutions.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the lyophilized powder to prevent inhalation.[2]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe and effective use of this compound in a research setting.

Receiving and Storage

Upon receipt, lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4][5] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[3][5]

Reconstitution and Handling

All handling of this compound, particularly of the lyophilized powder, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6] Use appropriate tools to handle the powder and avoid creating dust. When preparing solutions, use a suitable solvent as recommended by the supplier.

Experimental Use

When using this compound in experiments, it is important to handle it with care to avoid contamination and exposure. Always wear the recommended PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential health hazards. Rhodamines are known to be toxic to aquatic life.[7][8]

Waste StreamDisposal Procedure
Unused this compound (Lyophilized Powder) Dispose of as chemical waste through a licensed professional disposal service. Do not discard with regular laboratory trash.
This compound Solutions Collect in a designated, sealed waste container labeled "Rhodamine-containing waste." Dispose of through a licensed professional disposal service.[7]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard bag or sharps container and dispose of through an approved vendor for biohazardous or chemical waste.[9]
Contaminated PPE (e.g., gloves, lab coat) Dispose of in a designated biohazard bag.

Visualizing the Workflow

The following diagrams illustrate the key logistical and safety workflows for handling this compound.

PBP10_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Lyophilized this compound Store Store at -20°C Protect from light & moisture Receive->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Powder in Chemical Fume Hood Equilibrate->Weigh Reconstitute Reconstitute with Appropriate Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment CollectWaste Collect Waste (Unused chemical, contaminated labware) Experiment->CollectWaste Dispose Dispose via Licensed Professional Service CollectWaste->Dispose

This compound Handling Workflow

PPE_Donning_Doffing PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Mask 2. Mask/Respirator Don_Coat->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Mask 4. Mask/Respirator Doff_Coat->Doff_Mask

PPE Donning & Doffing Sequence

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.